molecular formula C19H29ClN2O3 B8100921 3,4-Ethylenedioxy U-51754 hydrochloride CAS No. 2748623-92-7

3,4-Ethylenedioxy U-51754 hydrochloride

Cat. No.: B8100921
CAS No.: 2748623-92-7
M. Wt: 368.9 g/mol
InChI Key: JFTSTGXOQPHEEK-QNBGGDODSA-N
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Description

3,4-Ethylenedioxy U-51754 hydrochloride is a useful research compound. Its molecular formula is C19H29ClN2O3 and its molecular weight is 368.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)19(22)13-14-8-9-17-18(12-14)24-11-10-23-17;/h8-9,12,15-16H,4-7,10-11,13H2,1-3H3;1H/t15-,16-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTSTGXOQPHEEK-QNBGGDODSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)CC2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)CC2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342953
Record name rel-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2748623-92-7
Record name rel-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylacetamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 3,4-Ethylenedioxy U-51754 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Ethylenedioxy U-51754 hydrochloride is a synthetic opioid belonging to the acetamide (B32628) class of compounds. Emerging research has identified it as a potent and selective agonist of the kappa-opioid receptor (KOR). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with the KOR and the subsequent intracellular signaling cascades. This document synthesizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and drug development efforts in the field of opioid pharmacology.

Introduction

This compound is a structural analog of other synthetic opioids developed in the 1970s. Its primary pharmacological characteristic is its potent agonist activity at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including analgesia, dysphoria, and modulation of dopamine (B1211576) release. Understanding the precise mechanism of action of KOR agonists like this compound is crucial for the development of novel therapeutics with improved efficacy and reduced side-effect profiles.

Quantitative Pharmacological Data

A key study investigating a series of synthetic opioids identified 3,4-Ethylenedioxy U-51754 as the most potent compound at the κ-opioid receptor[1]. The study utilized a [³⁵S]-GTPγS binding assay to measure the functional activation of the receptor.

Table 1: Functional Potency of this compound at the Kappa-Opioid Receptor

ParameterValueReceptorAssayReference
EC₅₀120 nMKappa-Opioid Receptor (KOR)[³⁵S]-GTPγS Binding Assay[1]

EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximal response.

Core Mechanism of Action: Kappa-Opioid Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at the kappa-opioid receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

G-Protein Coupled Signaling Pathway

The canonical signaling pathway for KOR activation involves the heterotrimeric G-protein, Gαi/o.

  • Receptor Activation: this compound binds to the KOR.

  • G-Protein Coupling: The activated KOR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein (Gαi/o).

  • G-Protein Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

    • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.

KOR_G_Protein_Signaling U51754 3,4-Ethylenedioxy U-51754 HCl KOR KOR U51754->KOR Binds to G_protein Gαi/o-GDP-Gβγ KOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel K_ion_out K⁺ Efflux GIRK->K_ion_out VGCC VGCC Ca_ion_in Ca²⁺ Influx (Inhibited) VGCC->Ca_ion_in G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC

Canonical G-protein signaling pathway of KOR activation.

Biased Signaling and β-Arrestin Pathway

In addition to the canonical G-protein pathway, KOR agonists can also engage β-arrestin-mediated signaling pathways. This phenomenon, known as "biased agonism," refers to the ability of a ligand to preferentially activate one signaling pathway over another. The extent to which this compound engages the β-arrestin pathway has not been explicitly reported. However, it is a critical consideration in modern opioid drug development, as the β-arrestin pathway is often associated with the adverse effects of opioids.

Experimental Protocols

The characterization of this compound as a KOR agonist was primarily achieved through the [³⁵S]-GTPγS binding assay.

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor agonism.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a compound in activating G-protein signaling through a specific GPCR.

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]-GTPγS, allows for the quantification of this exchange, as the radiolabeled analog remains bound to the Gα subunit. The amount of bound [³⁵S]-GTPγS is directly proportional to the extent of G-protein activation.

Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target receptor (KOR) in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet to remove endogenous nucleotides and other interfering substances.

    • Resuspend the final membrane pellet in an assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a multi-well plate, combine the prepared cell membranes, GDP (to ensure all G-proteins are in the inactive state), and varying concentrations of the test compound (this compound). Include a control with no compound and a positive control with a known KOR agonist.

    • Initiate the reaction by adding [³⁵S]-GTPγS.

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for GTPγS binding.

    • Terminate the reaction by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]-GTPγS to pass through.

    • Wash the filters to remove any remaining unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements.

    • Plot the specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

GTP_gamma_S_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (KOR-expressing cells/tissue) Incubation Incubation: Membranes + GDP + Compound + [³⁵S]-GTPγS Membrane_Prep->Incubation Ligand_Dilution Serial Dilution of 3,4-Ethylenedioxy U-51754 HCl Ligand_Dilution->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Processing Data Processing (Subtract non-specific binding) Scintillation->Data_Processing Curve_Fitting Sigmoidal Dose-Response Curve Fitting Data_Processing->Curve_Fitting Parameter_Determination Determination of EC₅₀ and Emax Curve_Fitting->Parameter_Determination

Experimental workflow for the [³⁵S]-GTPγS binding assay.

Conclusion

This compound is a potent kappa-opioid receptor agonist, as evidenced by its functional activity in the [³⁵S]-GTPγS binding assay. Its mechanism of action is centered on the activation of the KOR, leading to the engagement of the Gαi/o signaling pathway, which results in the inhibition of adenylyl cyclase and modulation of ion channel activity. While the precise binding affinity and potential for biased agonism remain to be fully elucidated, the available data provide a solid foundation for its classification as a selective KOR agonist. Further research is warranted to comprehensively characterize its pharmacological profile, which will be instrumental in evaluating its therapeutic potential and understanding its role within the broader class of synthetic opioids.

References

An In-depth Technical Guide to the Chemical Structure and Pharmacology of 3,4-Ethylenedioxy U-51754 HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of 3,4-Ethylenedioxy U-51754 hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development and forensic analysis.

Core Chemical Identity

This compound is a synthetic opioid structurally related to U-47700 and other benzamide (B126) and acetamide (B32628) opioids.[1][2] It is classified as a research chemical or analytical reference standard and is intended for laboratory use only.[3]

Chemical Structure:

The molecule features a central trans-1,2-diaminocyclohexane ring, a key structural motif in this class of opioids. One of the amine groups is part of a dimethylamino moiety, while the other is an N-methylacetamide group. The acetamide group is further substituted with a 2,3-dihydrobenzo[b][4][5]dioxinyl moiety.

IdentifierValue
Formal Name trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride[3]
CAS Number 2748623-92-7[3]
Molecular Formula C₁₉H₂₈N₂O₃ • HCl[3]
Molecular Weight 368.9 g/mol [3]
SMILES O=C(N(C)[C@@H]1CCCC[C@H]1N(C)C)CC2=CC(OCCO3)=C3C=C2.Cl[3]
InChIKey JFTSTGXOQPHEEK-QNBGGDODSA-N[3]

Quantitative Physicochemical and Pharmacological Data

The following tables summarize the available quantitative data for 3,4-Ethylenedioxy U-51754 HCl.

Table 1: Physicochemical Properties

PropertyValueSource
Purity ≥97%[3]
Solubility in DMF 20 mg/mL[3]
Solubility in DMSO 20 mg/mL[3]
Solubility in Ethanol 20 mg/mL[3]
Solubility in PBS (pH 7.2) 1 mg/mL[3]

Table 2: Pharmacological Data

ParameterReceptorValueAssaySource
EC₅₀ κ-Opioid Receptor (KOR)120 nM[³⁵S]-GTPγS Binding Assay[4][6]

Synthesis and Characterization

A plausible synthetic route, based on the synthesis of U-47700, would start with the preparation of trans-N,N,N'-trimethyl-1,2-cyclohexanediamine. This intermediate would then be reacted with 2-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)acetyl chloride in the presence of a non-nucleophilic base to yield the final product. The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Characterization of the final compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the structure and purity.[6]

Mechanism of Action and Signaling Pathway

3,4-Ethylenedioxy U-51754 is a potent agonist at the κ-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[4][6] Activation of the KOR by an agonist like 3,4-Ethylenedioxy U-51754 initiates a signaling cascade through the associated Gi/o protein.

This leads to:

  • Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[7]

  • Modulation of ion channels, specifically the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[7]

  • Activation of mitogen-activated protein kinase (MAPK) pathways.

The following diagram illustrates the canonical KOR signaling pathway.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR KOR G_protein Gi/o Protein (αβγ) KOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Cellular_Response Cellular Response (e.g., altered neuronal excitability) Ca_channel->Cellular_Response Reduces Ca²⁺ influx K_channel K⁺ Channel K_channel->Cellular_Response Increases K⁺ efflux Agonist 3,4-Ethylenedioxy U-51754 HCl Agonist->KOR Binds G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates ATP ATP ATP->AC MAPK MAPK Cascade cAMP->MAPK Modulates MAPK->Cellular_Response

Caption: Canonical Kappa-Opioid Receptor (KOR) Signaling Pathway.

Experimental Protocols

The primary method cited for determining the potency of 3,4-Ethylenedioxy U-51754 HCl at the κ-opioid receptor is the [³⁵S]-GTPγS binding assay.[4][6] This functional assay measures the activation of G-proteins following receptor agonism.

[³⁵S]-GTPγS Binding Assay Protocol

This protocol is based on the methodology described by Otte et al. (2022) and general principles of the assay.[6]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 3,4-Ethylenedioxy U-51754 HCl at the κ-opioid receptor.

Materials:

  • Cell membranes expressing the human κ-opioid receptor.

  • [³⁵S]-GTPγS (radioligand).

  • GTPγS (unlabeled, for non-specific binding).

  • GDP.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • 3,4-Ethylenedioxy U-51754 HCl stock solution (in DMSO).

  • Reference KOR agonist (e.g., U-69,593).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of 3,4-Ethylenedioxy U-51754 HCl and the reference agonist in assay buffer. Prepare solutions of GDP, [³⁵S]-GTPγS, and unlabeled GTPγS at the desired concentrations.

  • Assay Setup: In a 96-well plate, add the assay components in the following order:

    • Assay buffer.

    • Varying concentrations of 3,4-Ethylenedioxy U-51754 HCl (test compound).

    • Cell membrane suspension.

    • GDP solution.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C with gentle shaking.[6]

  • Initiation of Reaction: Add [³⁵S]-GTPγS to each well to start the binding reaction. For determining non-specific binding, add a high concentration of unlabeled GTPγS.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30-37°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the dried filter plates and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Normalize the data to the maximal stimulation achieved with the reference agonist.

    • Plot the specific binding as a function of the logarithm of the agonist concentration.

    • Use non-linear regression (e.g., sigmoidal dose-response curve in GraphPad Prism) to determine the EC₅₀ and Eₘₐₓ values.[6]

    • Each concentration should be tested in duplicate, and the entire experiment repeated at least three times.[6]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare serial dilutions of 3,4-Ethylenedioxy U-51754 HCl B1 Add reagents to 96-well plate: - Test Compound - Membranes - GDP A1->B1 A2 Prepare cell membrane suspension expressing KOR A2->B1 A3 Prepare assay reagents ([³⁵S]-GTPγS, GDP, etc.) B3 Initiate reaction with [³⁵S]-GTPγS A3->B3 B2 Pre-incubate at 37°C for 10 minutes B1->B2 B2->B3 B4 Incubate for 60 minutes B3->B4 B5 Terminate by rapid filtration and wash B4->B5 C1 Measure radioactivity with scintillation counter B5->C1 C2 Calculate specific binding C1->C2 C3 Perform non-linear regression to determine EC₅₀ and Eₘₐₓ C2->C3

Caption: General workflow for the [³⁵S]-GTPγS binding assay.

References

Pharmacological Profile of 3,4-Ethylenedioxy U-51754: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacological data for 3,4-Ethylenedioxy U-51754 is currently unavailable. This document provides a detailed profile of its parent compound, U-51754 , a known kappa-opioid receptor (KOR) agonist. The structural modification of the 3,4-ethylenedioxy group may alter the pharmacological properties, and the data presented herein should be interpreted with this consideration. 3,4-Ethylenedioxy U-51754 is classified as an analytical reference standard and is structurally analogous to other known opioids[1][2].

Executive Summary

U-51754 is a synthetic opioid that functions as a potent agonist at the kappa-opioid receptor (KOR). Research has identified it as the most potent KOR agonist among a series of tested "U-series" opioids in a functional assay measuring G-protein activation[3][4]. The activation of KORs by agonists like U-51754 initiates a cascade of intracellular signaling events, primarily through Gαi/o proteins, leading to the modulation of various cellular processes. This guide summarizes the available quantitative data on U-51754's potency, details the experimental methodology used for its characterization, and provides visual representations of its signaling pathway and the experimental workflow.

Quantitative Pharmacological Data

The primary quantitative data available for U-51754 pertains to its potency as a kappa-opioid receptor agonist, as determined by a [³⁵S]-GTPγS binding assay.

CompoundReceptor TargetAssay TypeParameterValue (nM)
U-51754 Kappa-Opioid Receptor (KOR)[³⁵S]-GTPγS BindingEC₅₀120[3][4]

Table 1: Potency of U-51754 at the Kappa-Opioid Receptor.

Experimental Protocols

The following is a detailed methodology for the [³⁵S]-GTPγS binding assay, a functional assay used to determine the potency and efficacy of G-protein coupled receptor (GPCR) agonists like U-51754.

[³⁵S]-GTPγS Binding Assay

This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits upon receptor activation.

3.1.1 Materials and Reagents:

  • Cell membranes expressing the kappa-opioid receptor

  • [³⁵S]-GTPγS (specific activity ~1250 Ci/mmol)

  • Guanosine diphosphate (B83284) (GDP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

  • Test compound (U-51754) and reference agonist (e.g., U-69,593)

  • Scintillation cocktail

  • Glass fiber filter mats

  • Scintillation counter

3.1.2 Procedure:

  • Membrane Preparation: Cell membranes expressing the KOR are prepared and stored at -80°C. On the day of the experiment, membranes are thawed and suspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of the test compound.

  • Incubation: The reaction is initiated by the addition of [³⁵S]-GTPγS. The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated binding of [³⁵S]-GTPγS.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]-GTPγS from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: The filter mats are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (in the presence of a saturating concentration of a non-radiolabeled GTP analog) from the total binding. The data is then plotted as a function of the log of the agonist concentration, and the EC₅₀ value is determined using non-linear regression analysis.

Visualizations

Signaling Pathway of Kappa-Opioid Receptor Activation

The following diagram illustrates the primary signaling cascade initiated by the activation of the kappa-opioid receptor.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR Kappa-Opioid Receptor (KOR) G_protein Gαi/oβγ KOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Ligand U-51754 (Agonist) Ligand->KOR Binds G_alpha->AC Inhibits K_channel K+ Channel G_betagamma->K_channel Activates Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibits MAPK MAPK (ERK, p38, JNK) G_betagamma->MAPK Activates PKA Protein Kinase A (PKA) cAMP->PKA

KOR G-protein dependent signaling pathway.
Experimental Workflow for [³⁵S]-GTPγS Binding Assay

This diagram outlines the sequential steps involved in determining the potency of a KOR agonist using the [³⁵S]-GTPγS binding assay.

GTPgS_Assay_Workflow prep 1. Membrane Preparation (KOR-expressing cells) setup 2. Assay Plate Setup (Membranes + GDP + Test Compound) prep->setup incubation 3. Incubation (Add [³⁵S]-GTPγS, 30°C) setup->incubation filtration 4. Rapid Filtration (Separate bound/unbound) incubation->filtration wash 5. Filter Washing (Remove non-specific binding) filtration->wash counting 6. Scintillation Counting (Quantify radioactivity) wash->counting analysis 7. Data Analysis (Non-linear regression to determine EC₅₀) counting->analysis

References

Technical Guide: 3,4-Ethylenedioxy U-51754 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Ethylenedioxy U-51754 hydrochloride is a synthetic opioid that is structurally analogous to other known opioids.[1][2] It is classified as an analytical reference standard and is intended for research and forensic applications. This technical guide provides a summary of its chemical properties, and while specific pharmacological data for this particular analog is limited, this document extrapolates information from closely related compounds to offer insights into its potential biological activity and the methodologies for its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided in the table below.

PropertyValueReference
InChIKey JFTSTGXOQPHEEK-QNBGGDODSA-N[2]
Formal Name trans-2-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride[2]
Molecular Formula C₁₉H₂₈N₂O₃ • HCl[2]
Molecular Weight 368.9 g/mol [2]
Purity ≥97%[2]
SMILES O=C(N(C)[C@@H]1CCCC[C@H]1N(C)C)CC2=CC(OCCO3)=C3C=C2.Cl[2]
Solubility DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 1 mg/ml[2]

Pharmacological Profile

A study on the structurally related compound, U-51754 (which features a 3,4-dichloro substitution instead of the 3,4-ethylenedioxy group), provides some insight into the potential activity of this class of molecules. In a [³⁵S]-GTPγS binding assay, U-51754 was found to be a potent activator of the κ-opioid receptor (KOR), with an EC₅₀ value of 120 nM.[4][5] This was the highest potency for the KOR among the eight U-series opioids tested in that study.[4][5]

The table below summarizes the available quantitative data for the related compound U-51754.

CompoundReceptorAssayParameterValueReference
U-51754κ-Opioid Receptor[³⁵S]-GTPγSEC₅₀120 nM[4][5]

It is important to note that the substitution on the phenyl ring can significantly impact receptor affinity and functional activity. Therefore, the data for U-51754 should be considered indicative and not a direct measure of the activity of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following methodologies, adapted from studies on the closely related synthetic opioid U-47700 and its analogs, can serve as a guide for researchers.[6][7]

Synthesis and Purification (General Procedure)

The synthesis of related U-series compounds typically involves the coupling of a substituted phenylacetic acid or benzoic acid derivative with trans-N,N-dimethylcyclohexane-1,2-diamine.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Substituted Phenylacetic Acid Derivative coupling Coupling Reaction (e.g., using a coupling agent like HATU) start->coupling diamine trans-N,N-dimethylcyclohexane-1,2-diamine diamine->coupling crude Crude Product coupling->crude hplc Preparative HPLC crude->hplc lyophilization Lyophilization hplc->lyophilization final_product Purified Hydrochloride Salt lyophilization->final_product

A generalized workflow for the synthesis and purification of U-series synthetic opioids.
In Vitro Pharmacological Assays

Receptor Binding Assays: To determine the binding affinity (Ki) of the compound for opioid receptors (μ, δ, and κ), competitive radioligand binding assays can be performed using cell membranes expressing the receptor of interest. For example, [³H]diprenorphine can be used as the radioligand.[8]

Functional Assays (e.g., [³⁵S]-GTPγS Binding): To assess the functional potency (EC₅₀) and efficacy of the compound as an agonist, a [³⁵S]-GTPγS binding assay is commonly used. This assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.

Workflow for In Vitro Pharmacological Characterization

G cluster_binding Receptor Binding Assay cluster_functional Functional Assay ([35S]-GTPγS) membranes_b Cell Membranes with Opioid Receptors incubation_b Incubation membranes_b->incubation_b radioligand Radioligand (e.g., [3H]diprenorphine) radioligand->incubation_b compound_b Test Compound (3,4-Ethylenedioxy U-51754 HCl) compound_b->incubation_b filtration Filtration & Washing incubation_b->filtration scintillation Scintillation Counting filtration->scintillation ki_calc Calculate Ki Value scintillation->ki_calc membranes_f Cell Membranes with Opioid Receptors incubation_f Incubation membranes_f->incubation_f gtpys [35S]-GTPγS gtpys->incubation_f compound_f Test Compound (3,4-Ethylenedioxy U-51754 HCl) compound_f->incubation_f filtration_f Filtration & Washing incubation_f->filtration_f scintillation_f Scintillation Counting filtration_f->scintillation_f ec50_calc Calculate EC50 & Emax scintillation_f->ec50_calc

A generalized workflow for the in vitro pharmacological characterization of an opioid compound.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.[9] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate various downstream effectors.

Generalized Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling agonist 3,4-Ethylenedioxy U-51754 HCl receptor Opioid Receptor (e.g., KOR) agonist->receptor binds g_protein Gi/o Protein (αβγ) receptor->g_protein activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp ↓ cAMP ac->camp produces g_alpha->ac inhibits ion_channel Ion Channel Modulation g_beta_gamma->ion_channel mapk MAPK Pathway Activation g_beta_gamma->mapk

A generalized diagram of the intracellular signaling pathways activated by an opioid agonist.

References

3,4-Ethylenedioxy U-51754 Hydrochloride: A Technical Guide to a Novel Synthetic Opioid Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3,4-Ethylenedioxy U-51754 hydrochloride is a research chemical and a novel psychoactive substance (NPS). Its pharmacological and toxicological properties have not been fully investigated. This document is intended for research, scientific, and drug development professionals only and does not endorse or encourage the use of this substance.

Introduction

This compound is a synthetic opioid that is structurally related to the "U-series" of opioids developed by the Upjohn company in the 1970s. While specific data on this particular analog is scarce in peer-reviewed literature, its core structure suggests it is a derivative of U-51754, a known κ-opioid receptor (KOR) agonist. This guide provides a comprehensive overview based on the available information on the parent compound and related analogs, offering insights into its likely pharmacological profile, relevant experimental protocols for its characterization, and the historical context of its chemical class.

The emergence of novel psychoactive substances like 3,4-Ethylenedioxy U-51754 highlights the ongoing challenge for forensic and clinical toxicology.[1][2][3] These substances are often synthesized to circumvent existing drug laws and may have unpredictable and potent effects.[4][5]

Historical Context: The Upjohn "U-Series"

The Upjohn Company (now part of Pfizer) conducted extensive research into synthetic opioids in the mid-20th century, leading to the development of a series of compounds designated with a "U" prefix.[6] This research aimed to create potent analgesics with potentially fewer side effects than existing opioids. A key discovery during this period was the development of potent and selective κ-opioid receptor agonists.

U-51754, the parent compound of 3,4-Ethylenedioxy U-51754, emerged from this research program. These compounds are characterized by a trans-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide or -acetamide scaffold. The "U-series" also includes the more well-known compound U-47700, which is a potent µ-opioid receptor (MOR) agonist.[6] The development of these compounds was a significant step in understanding the structure-activity relationships of synthetic opioids.

Chemical Structure and Synthesis

The chemical structure of this compound is a modification of U-51754, featuring a 3,4-ethylenedioxy group on the phenyl ring. This modification is anticipated to alter its pharmacological properties, potentially affecting receptor affinity, selectivity, and metabolism.

While a specific synthesis protocol for this compound is not publicly available, it can be inferred from the synthesis of related compounds. The general synthesis would likely involve the coupling of a substituted phenylacetic acid derivative with the chiral diamine core.

Quantitative Data Summary

Specific quantitative data for this compound is not available in the scientific literature. However, data for the parent compound, U-51754, provides a valuable reference point for its expected activity at opioid receptors.

CompoundReceptorAssay TypeParameterValueReference
U-51754κ-Opioid[³⁵S]-GTPγSEC₅₀120 nM[7]

EC₅₀: Half maximal effective concentration.

Experimental Protocols

The characterization of a novel opioid like this compound would involve a series of in vitro and in vivo assays to determine its pharmacological profile. Below are detailed methodologies for key experiments.

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the opioid receptors.

Objective: To determine the potency and efficacy of a compound as a receptor agonist.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)

  • [³⁵S]-GTPγS (radioligand)

  • GDP (Guanosine diphosphate)

  • Unlabeled GTPγS (for non-specific binding determination)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, GDP, and the test compound or vehicle.

  • Initiate the reaction by adding [³⁵S]-GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through the filter plate.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Data is analyzed by non-linear regression to determine EC₅₀ and Emax values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity upon activation of Gi/o-coupled receptors like opioid receptors.

Objective: To determine the functional activity of a compound in a whole-cell system.

Materials:

  • Cells expressing the opioid receptor of interest

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Test compound

  • cAMP assay kit (e.g., ELISA, HTRF, or BRET-based)

  • Cell culture reagents

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Pre-treat cells with the test compound at various concentrations.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Data is analyzed to determine the inhibitory effect of the compound on forskolin-stimulated cAMP accumulation, yielding IC₅₀ values.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., 3,4-Ethylenedioxy U-51754) Opioid_Receptor Opioid Receptor (KOR) Opioid_Agonist->Opioid_Receptor G_protein Gαi/oβγ Opioid_Receptor->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibition Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Decreased Neuronal Excitability) Ion_Channel->Cellular_Response ATP ATP ATP->Adenylyl_Cyclase cAMP->Cellular_Response

Caption: General opioid receptor G-protein signaling pathway.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a novel opioid analog follows a logical progression from determining its binding affinity to assessing its functional activity.

experimental_workflow start Start: Novel Compound (3,4-Ethylenedioxy U-51754) receptor_binding Receptor Binding Assays (µ, δ, κ) start->receptor_binding functional_assays Functional Assays ([³⁵S]-GTPγS, cAMP) receptor_binding->functional_assays data_analysis Data Analysis (Affinity, Potency, Efficacy) functional_assays->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis end Pharmacological Profile sar_analysis->end

Caption: In vitro characterization workflow for a novel opioid.

Conclusion

This compound represents a contemporary example of the continued evolution of synthetic opioids, likely emerging from the clandestine NPS market. While direct scientific investigation of this specific compound is lacking, its structural relationship to the well-characterized U-series of opioids provides a framework for understanding its potential pharmacological effects. Based on the data for U-51754, it is hypothesized to be a κ-opioid receptor agonist. The provided experimental protocols and pathway diagrams serve as a guide for the systematic evaluation of this and other novel synthetic opioids, which is crucial for both drug development and public health. Further research is imperative to fully elucidate the pharmacological and toxicological profile of this and other emerging NPS.

References

U-51754: A Technical Guide for Forensic and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthetic Opioid U-51754 for Researchers, Scientists, and Drug Development Professionals

Introduction

U-51754 is a potent synthetic opioid that has emerged as a research chemical and has been identified in forensic casework. Structurally distinct from fentanyl and its analogues, U-51754 belongs to the U-series of opioids originally synthesized by the Upjohn company in the 1970s during research into novel analgesics.[1][2] This technical guide provides a comprehensive overview of U-51754, focusing on its pharmacology, metabolism, and analytical detection methods relevant to forensic studies and drug development research.

Pharmacological Profile

U-51754 is a potent agonist at the κ-opioid receptor (KOR) and a weaker agonist at the μ-opioid receptor (MOR).[3][4] Its activity at these G-protein coupled receptors (GPCRs) is responsible for its analgesic and other psychoactive effects. The in vitro activity of U-51754 has been characterized using functional assays such as the [³⁵S]-GTPγS binding assay, which measures the activation of G-proteins upon agonist binding.[3][4]

Quantitative Pharmacological Data

The following table summarizes the in vitro potency of U-51754 at human opioid receptors compared to other relevant opioids.

CompoundReceptorAssayEC50 (nM)Reference
U-51754 κ-opioid (KOR) [³⁵S]-GTPγS 120 [3][4]
U-47700μ-opioid (MOR)[³⁵S]-GTPγS111[3][4]
Hydromorphoneμ-opioid (MOR)[³⁵S]-GTPγS-[3]
Fentanylμ-opioid (MOR)[³⁵S]-GTPγS-[3]
U-69,593κ-opioid (KOR)[³⁵S]-GTPγS-[3]
U-50,488κ-opioid (KOR)[³⁵S]-GTPγS-[3]

Signaling Pathways

As an opioid agonist, U-51754 activates intracellular signaling cascades upon binding to μ- and κ-opioid receptors. These receptors are coupled to inhibitory G-proteins (Gi/o).

Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the MOR by an agonist like U-51754 leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ). The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.[5][6][7][8]

MOR_Signaling U51754 U-51754 MOR μ-Opioid Receptor (MOR) U51754->MOR G_protein Gi/o Protein MOR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channel G_beta_gamma->GIRK Activation VGCC N-type Ca2+ Channel G_beta_gamma->VGCC Inhibition cAMP ↓ cAMP K_efflux ↑ K+ Efflux Hyperpolarization Neuronal Hyperpolarization Ca_influx ↓ Ca2+ Influx

Figure 1: Mu-Opioid Receptor Signaling Pathway.
Kappa-Opioid Receptor (KOR) Signaling Pathway

Similar to MOR, activation of the KOR by U-51754 leads to the activation of Gi/o proteins. This results in the inhibition of adenylyl cyclase and modulation of ion channels. Additionally, KOR activation can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38 MAPK, which is thought to be involved in the dysphoric and aversive effects associated with KOR agonists.[9][10][11][12]

KOR_Signaling U51754 U-51754 KOR κ-Opioid Receptor (KOR) U51754->KOR G_protein Gi/o Protein KOR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition MAPK_pathway MAPK Pathway (e.g., p38) G_beta_gamma->MAPK_pathway Activation Ion_Channels Ion Channels (GIRK, VGCC) G_beta_gamma->Ion_Channels Modulation cAMP ↓ cAMP Dysphoria Dysphoria/ Aversion MAPK_pathway->Dysphoria Neuronal_Inhibition Neuronal Inhibition Ion_Channels->Neuronal_Inhibition

Figure 2: Kappa-Opioid Receptor Signaling Pathway.

Metabolism

The metabolic fate of U-51754 has been investigated using in vitro and in vivo models. The major metabolic reactions observed are demethylation of the amine moiety and hydroxylation of the hexyl ring, as well as combinations of these reactions. The parent compound is often found in only trace amounts in urine, making metabolites important targets for forensic analysis.[13][14]

Proposed Metabolic Pathway of U-51754

The following diagram illustrates the proposed metabolic pathway of U-51754.

U51754_Metabolism U51754 U-51754 N_demethyl N-demethyl-U-51754 U51754->N_demethyl Demethylation Hydroxy Hydroxy-U-51754 U51754->Hydroxy Hydroxylation N_demethyl_hydroxy N-demethyl-hydroxy-U-51754 N_demethyl->N_demethyl_hydroxy Hydroxylation PhaseII Phase II Conjugates (e.g., Glucuronides) N_demethyl->PhaseII Conjugation Hydroxy->N_demethyl_hydroxy Demethylation Hydroxy->PhaseII Conjugation N_demethyl_hydroxy->PhaseII Conjugation

Figure 3: Proposed Metabolic Pathway of U-51754.

Experimental Protocols

[³⁵S]-GTPγS Binding Assay for Opioid Receptor Activation

This assay is a functional measure of G-protein coupled receptor activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ or κ)

  • [³⁵S]-GTPγS (radioligand)

  • GTPγS (non-radiolabeled, for non-specific binding)

  • GDP

  • U-51754 and other test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • 96-well filter plates

  • Plate scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude cell membranes from cells overexpressing the target opioid receptor.

  • Assay Setup: In a 96-well plate, add assay buffer, unlabeled GTPγS (for non-specific binding wells), and serial dilutions of U-51754 or other test compounds.

  • Add the membrane suspension to each well.

  • Add GDP to each well.

  • Pre-incubate the plate at 30°C.

  • Initiation of Reaction: Add [³⁵S]-GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a plate scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding against the logarithm of the agonist concentration to determine EC50 values.[15][16][17][18][19]

Analytical Methods for Forensic Detection

The detection and quantification of U-51754 and its metabolites in biological matrices are crucial for forensic investigations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.

The following diagram illustrates a typical workflow for the forensic analysis of U-51754.

Analytical_Workflow cluster_analysis Analytical Techniques Sample Biological Sample (Blood, Urine, Tissue) Extraction Sample Preparation (e.g., LLE, SPE) Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis GCMS GC-MS LCMSMS LC-MS/MS Data_Processing Data Processing and Interpretation GCMS->Data_Processing LCMSMS->Data_Processing Report Forensic Report Data_Processing->Report

Figure 4: General Forensic Analytical Workflow.

Sample Preparation (Blood/Urine):

  • Dilution: For urine, a simple "dilute-and-shoot" approach may be sufficient.

  • Protein Precipitation (PPT): For blood or plasma, proteins are precipitated using a solvent like acetonitrile (B52724), followed by centrifugation.

  • Liquid-Liquid Extraction (LLE): The sample is extracted with an immiscible organic solvent under specific pH conditions.

  • Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent to isolate the analytes of interest.[20][21]

Chromatographic Conditions (Example):

  • Column: A C18 or biphenyl (B1667301) reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with formic acid).

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).[20][22]

Mass Spectrometry Conditions (Example):

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, monitoring specific precursor-to-product ion transitions for U-51754 and its metabolites.

  • Collision Energy: Optimized for each transition to achieve optimal fragmentation.[20][22]

Sample Preparation:

  • Similar extraction methods as for LC-MS/MS (LLE or SPE) are used.

  • Derivatization: May be required for certain metabolites to improve their thermal stability and chromatographic properties.

Chromatographic Conditions (Example):

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analytes.[1][3]

Mass Spectrometry Conditions (Example):

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for identification or selected ion monitoring (SIM) for targeted analysis.[1][3]

Analytical Data

The following table provides representative analytical parameters for the detection of synthetic opioids. While specific data for U-51754 is limited, these values offer a general reference.

Analyte ClassMatrixTechniqueLOD (ng/mL)LOQ (ng/mL)Reference
Fentanyl AnalogsBloodLC-MS/MS0.01 - 0.200.05 - 0.5[21]
Fentanyl AnalogsUrineLC-MS/MS0.7 - 2 (ng/L)2 - 6 (ng/L)[20]
FentanylBloodGC-MS-1.0 (µg/L)[23]
U-47700UrineLC-MS/MS1-[24]

Forensic Case Data

Data from forensic casework involving U-51754 is still emerging. However, data from the structurally related compound U-47700 can provide context for interpretation. In fatal intoxications involving U-47700, postmortem blood concentrations have been reported in a wide range, with a median femoral blood concentration of 610 ng/mL (range: 27-2200 ng/mL) in one study of 23 cases.[25] In another case series, femoral blood concentrations of U-47700 in two fatalities were 189 and 547 ng/mL.[26] These values highlight the potency of this class of synthetic opioids.

Conclusion

U-51754 is a potent synthetic opioid with primary activity as a κ-opioid receptor agonist. Its detection in forensic casework necessitates the use of sensitive and specific analytical techniques such as LC-MS/MS and GC-MS. Due to its extensive metabolism, the identification of metabolites is crucial for confirming exposure. The data and protocols presented in this guide are intended to support the work of researchers and forensic professionals in understanding and identifying this and other emerging synthetic opioids. Continuous monitoring and research are essential to keep pace with the evolving landscape of new psychoactive substances.

References

The Structure-Activity Relationship of U-Series Opioids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of U-series synthetic opioids, a class of potent analgesics with significant abuse potential. Developed by the Upjohn company in the 1970s, these compounds, notably U-47700 and U-50488, have become critical subjects of study in pharmacology and toxicology. This document outlines the key structural determinants for their opioid receptor affinity and efficacy, presents quantitative pharmacological data, details common experimental protocols, and visualizes the core signaling pathways involved in their mechanism of action.

Core Structure-Activity Relationships

The U-series opioids are characterized by a trans-cyclohexane-1,2-diamine scaffold. The specific substitutions on this core structure profoundly influence their affinity and selectivity for the μ-opioid receptor (MOR) and κ-opioid receptor (KOR).

Stereochemistry of the Cyclohexane (B81311) Ring: The stereochemistry at the C1 and C2 positions of the cyclohexane ring is a critical determinant of opioid activity. For both the U-47700 and U-50488 series, only the trans stereoisomers exhibit significant opioid receptor affinity.[1] However, the absolute configuration dictates receptor selectivity. The trans-(1R,2R) configuration, as seen in U-47700, confers the highest affinity and selectivity for the MOR.[1] Conversely, the trans-(1S,2S) stereoisomer is optimal for KOR affinity and selectivity, as exemplified by U-50488.[1]

N-Substituents on the Diamine: The nature of the substituents on the amine and amide nitrogens significantly impacts receptor preference.

  • Amine Nitrogen: A sterically unhindered N,N-dimethylamino group enhances MOR affinity, as observed in U-47700.[1] In contrast, incorporating the basic nitrogen into a pyrrolidine (B122466) ring, as in U-50488, dramatically increases KOR affinity.[1]

  • Amide Nitrogen: The substituent on the amide nitrogen also influences selectivity.

Aromatic Ring Substitutions: Modifications to the phenyl ring attached to the carbonyl group can modulate receptor affinity. For instance, in the U-47700 series, the 3,4-dichloro substitution on the phenyl ring is a key feature for its high MOR affinity.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of key U-series compounds and the benchmark opioid, morphine.

CompoundReceptorKi (nM)SpeciesAssay TypeReference
U-47700 MOR (μ)11.1RatRadioligand Binding ([³H]DAMGO)[2]
DOR (δ)1220RatRadioligand Binding[2]
KOR (κ)287RatRadioligand Binding[2]
MOR (μ)57MouseRadioligand Binding ([¹²⁵I]IBNtxA)[3]
DOR (δ)1105MouseRadioligand Binding[3]
KOR (κ)653MouseRadioligand Binding[3]
N-desmethyl-U-47700 MOR (μ)206RatRadioligand Binding ([³H]DAMGO)[2]
N,N-didesmethyl-U-47700 MOR (μ)4080RatRadioligand Binding ([³H]DAMGO)[2]
U-50488H KOR (κ)114-Radioligand Binding (³H-EKC)[4]
MOR (μ)6100-Radioligand Binding (³H-EKC)[4]
KOR (κ)12-Radioligand Binding[5]
MOR (μ1)370-Radioligand Binding[5]
DOR (δ)>500-Radioligand Binding[5]
Morphine MOR (μ)2.7RatRadioligand Binding ([³H]DAMGO)[2]
MOR (μ)5MouseRadioligand Binding ([¹²⁵I]IBNtxA)[3]
CompoundAssayEC50 (nM)Emax (%)ReceptorReference
U-47700 [³⁵S]GTPγS-Full AgonistMOR, KOR, DOR[3]
U-50488 Analogue 2 G-protein (cAMP)--KOR[6]
U-50488 Analogue 3 G-protein (cAMP)--KOR[6]

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • Tissue (e.g., rat brain) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[7]

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.[7]

  • The pellet is washed and resuspended in assay buffer.

  • Protein concentration is determined using a standard method (e.g., Bradford assay).[7]

2. Binding Reaction:

  • Membrane homogenates are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U-69593 for KOR) and varying concentrations of the unlabeled test compound (e.g., U-47700).

  • Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.

1. Membrane Preparation:

  • Membrane preparation is similar to that for radioligand binding assays.

2. Assay Reaction:

  • Membranes are incubated in an assay buffer containing GDP, Mg²⁺, and the test compound at various concentrations.[8]

  • The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[7]

  • The incubation is carried out at 30°C for a specific time (e.g., 60 minutes).[7]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through filter plates.[7]

  • The amount of [³⁵S]GTPγS bound to the Gα subunits on the filter is quantified by scintillation counting.[7]

4. Data Analysis:

  • Non-specific binding is determined in the presence of excess unlabeled GTPγS.[8]

  • Agonist-stimulated binding is calculated by subtracting the basal binding (in the absence of agonist) from the total binding in the presence of the agonist.

  • Data are plotted as a concentration-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by U-series opioids and the general workflow of the experimental protocols described.

G_protein_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling U_opioid U-Series Opioid (e.g., U-47700) MOR μ-Opioid Receptor (MOR) U_opioid->MOR Binds to G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Gβγ inhibits K_channel GIRK Channels G_protein->K_channel Gβγ activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux

Caption: G-protein dependent signaling pathway of μ-opioid receptor activation.

beta_arrestin_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Events U_opioid U-Series Opioid MOR Opioid Receptor U_opioid->MOR Binds to GRK GRK MOR->GRK Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits GRK->MOR Phosphorylates MAPK MAPK Pathway (e.g., ERK) beta_arrestin->MAPK Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates Desensitization Receptor Desensitization Internalization->Desensitization

Caption: β-arrestin mediated signaling and receptor regulation.

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Membrane Resuspend Membrane Pellet Centrifuge2->Membrane Incubate Incubate Membranes with Ligands and/or [³⁵S]GTPγS Membrane->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki / EC₅₀ / Emax Count->Analyze

Caption: General workflow for in vitro opioid receptor binding and functional assays.

References

In-Depth Technical Guide: 3,4-Ethylenedioxy U-51754 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2748623-92-7

Disclaimer: This document is intended for research, scientific, and drug development professionals. 3,4-Ethylenedioxy U-51754 hydrochloride is a research chemical and is not for human or veterinary use.

Executive Summary

This technical guide provides a comprehensive overview of this compound, a synthetic opioid that has been identified as a novel psychoactive substance (NPS). This document synthesizes available data on its chemical properties, pharmacological profile, and metabolism. The core of this guide focuses on its activity at opioid receptors, particularly its potent agonism at the κ-opioid receptor (KOR). Detailed experimental protocols for key assays are provided, along with visualizations of its signaling pathway and experimental workflows to support researchers in the fields of pharmacology, toxicology, and drug development.

Chemical and Physical Properties

This compound is an analytical reference standard structurally related to other "U-series" synthetic opioids, such as U-47700.[1] Its formal name is trans-2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 2748623-92-7[1]
Molecular Formula C₁₉H₂₈N₂O₃ • HCl[1]
Molecular Weight 368.9 g/mol [1]
Purity ≥97%[1]
Formulation A crystalline solid
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 1 mg/ml[1]
SMILES O=C(N(C)[C@@H]1CCCC[C@H]1N(C)C)CC2=CC(OCCO3)=C3C=C2.Cl[1]
InChI Key JFTSTGXOQPHEEK-QNBGGDODSA-N[1]

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the reviewed scientific literature. However, its chemical structure suggests a likely synthetic pathway involving the acylation of a trans-1,2-diaminocyclohexane derivative with a substituted phenylacetic acid.

Pharmacological Profile

3,4-Ethylenedioxy U-51754 is a potent κ-opioid receptor agonist. Its activity at the µ- and κ-opioid receptors has been characterized using a [³⁵S]-GTPγS binding assay, which measures the functional activation of G-protein coupled receptors.

Quantitative Pharmacological Data

The potency (EC₅₀) and efficacy (Eₘₐₓ) of 3,4-Ethylenedioxy U-51754 at the µ-opioid receptor (MOR) and κ-opioid receptor (KOR) are summarized in the table below. The data is derived from a study by Otte et al. (2022), where its activity was compared to reference agonists.

Table 2: In Vitro Activity of 3,4-Ethylenedioxy U-51754 at Opioid Receptors

ReceptorParameterValueReference
µ-Opioid Receptor (MOR) EC₅₀ (nM)>10,000
Eₘₐₓ (%)26.1
κ-Opioid Receptor (KOR) EC₅₀ (nM)120
Eₘₐₓ (%)93.6

EC₅₀ (Half maximal effective concentration) is a measure of the compound's potency. Eₘₐₓ (Maximum effect) is a measure of the compound's efficacy relative to a reference full agonist.

These data indicate that 3,4-Ethylenedioxy U-51754 is a highly potent and efficacious agonist at the κ-opioid receptor, while exhibiting very low potency and partial agonism at the µ-opioid receptor.

κ-Opioid Receptor Signaling Pathway

Activation of the κ-opioid receptor by an agonist like 3,4-Ethylenedioxy U-51754 initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociation of the G-protein βγ subunits can also modulate various ion channels, typically leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR κ-Opioid Receptor G_protein Gi/o Protein (αβγ) KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit inhibits cAMP ↓ cAMP Agonist 3,4-Ethylenedioxy U-51754 Agonist->KOR Binds to ATP ATP ATP->AC Converts Cellular_Response ↓ Neuronal Excitability cAMP->Cellular_Response Leads to

Caption: κ-Opioid receptor signaling pathway activation.

Metabolism

The metabolic fate of 3,4-Ethylenedioxy U-51754 has been investigated in vitro using pooled human S9 fractions and in vivo in rats. The major metabolic reactions observed are demethylation of the amine moiety and hydroxylation of the cyclohexyl ring, as well as combinations of these reactions. Due to extensive metabolism, the parent compound is often found in only trace amounts in urine, making its metabolites important markers for detection.

Experimental Protocols

[³⁵S]-GTPγS Binding Assay for Opioid Receptor Activation

This protocol is based on the methodology described by Otte et al. (2022) for determining the potency and efficacy of synthetic opioids at µ- and κ-opioid receptors.

Objective: To quantify the activation of µ- and κ-opioid receptors by 3,4-Ethylenedioxy U-51754 by measuring the binding of [³⁵S]-GTPγS to receptor-coupled G-proteins in cell membranes.

Materials:

  • Cell membranes expressing human µ- or κ-opioid receptors

  • [³⁵S]-GTPγS

  • Guanosine diphosphate (B83284) (GDP)

  • This compound

  • Reference agonists (e.g., DAMGO for MOR, U-50488 for KOR)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, NaCl)

  • 96-well filter plates

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Thaw cryopreserved cell membranes on ice. Dilute the membranes to the desired protein concentration in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Serial dilutions of 3,4-Ethylenedioxy U-51754, reference agonist, or vehicle control.

    • GDP solution.

    • Diluted cell membrane suspension.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Initiation: Add [³⁵S]-GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate with gentle shaking for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.

    • Normalize the data to the maximal stimulation induced by the reference full agonist (Eₘₐₓ = 100%).

    • Plot the normalized data against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

GTPgS_Assay_Workflow cluster_plate 96-Well Plate A1 Add Membranes, GDP, and Test Compound A2 Pre-incubate A1->A2 A3 Add [³⁵S]-GTPγS A2->A3 A4 Incubate A3->A4 Filtration Rapid Filtration and Washing A4->Filtration Detection Scintillation Counting Filtration->Detection Analysis Data Analysis (EC₅₀, Eₘₐₓ) Detection->Analysis

Caption: Workflow for the [³⁵S]-GTPγS binding assay.

In Vitro Metabolism Study using Human Liver S9 Fraction

This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of 3,4-Ethylenedioxy U-51754.

Objective: To identify the major phase I metabolites of 3,4-Ethylenedioxy U-51754 using pooled human liver S9 fractions.

Materials:

  • Pooled human liver S9 fraction

  • This compound

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) or other suitable organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing the phosphate buffer and the S9 fraction.

  • Pre-incubation: Pre-incubate the master mix and the test compound solution separately at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed master mix and test compound.

  • Time-course Incubation: Incubate the reaction mixture at 37°C with shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system to identify the parent compound and its metabolites. Metabolite identification is typically based on accurate mass measurements and fragmentation patterns.

Metabolism_Workflow cluster_incubation Incubation at 37°C B1 Combine S9 fraction, Buffer, and Compound B2 Initiate with NADPH B1->B2 B3 Incubate and Sample at Time Points B2->B3 Quenching Quench Reaction (Acetonitrile) B3->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID

Caption: Workflow for in vitro metabolism study.

Conclusion

This compound is a potent synthetic opioid with high efficacy and selectivity for the κ-opioid receptor. Its pharmacological profile suggests a potential for distinct physiological and psychoactive effects compared to µ-opioid receptor agonists. The lack of a publicly available synthesis protocol and comprehensive binding affinity data highlights the need for further research on this compound. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to better understand the properties and potential risks associated with this and other emerging synthetic opioids.

References

In Vitro Characterization of 3,4-EDO U-51754: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-EDO U-51754 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzenacetamide) is a synthetic opioid belonging to the "U-series" of compounds, which are structurally distinct from fentanyl and its analogues.[1][2] Initially synthesized and investigated for its analgesic properties, U-51754 has emerged on the new psychoactive substances (NPS) market, necessitating a thorough understanding of its pharmacological and metabolic profile.[1][3] This technical guide provides a comprehensive overview of the currently available in vitro characterization data for 3,4-EDO U-51754, focusing on its functional activity at opioid receptors and its metabolic fate. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound.

It is important to note that the available scientific literature on the in vitro characterization of 3,4-EDO U-51754 is limited. While functional activity at the κ-opioid receptor and metabolic pathways have been investigated, there is a notable absence of published data regarding its binding affinity (Ki values) at the µ, δ, and κ-opioid receptors, as well as its functional activity at the µ and δ receptors.

Core Pharmacological Data

The primary quantitative data on the in vitro functional activity of 3,4-EDO U-51754 comes from a study utilizing a [³⁵S]-GTPγS binding assay to measure G-protein activation upon opioid receptor stimulation.[3][4]

CompoundReceptorAssay TypeParameterValueReference
3,4-EDO U-51754 κ-Opioid Receptor (KOR)[³⁵S]-GTPγSEC₅₀120 nM[3][4]
µ-Opioid Receptor (MOR)[³⁵S]-GTPγS-No significant activity reported[3][4]

Table 1: In Vitro Functional Activity of 3,4-EDO U-51754

This data indicates that 3,4-EDO U-51754 is a potent agonist at the κ-opioid receptor, with an EC₅₀ value of 120 nM.[3][4] In the same study, it was the most potent compound tested at the κ-opioid receptor among a series of eight U-opioids.[3][4] No significant functional activity was reported for 3,4-EDO U-51754 at the µ-opioid receptor in this assay.[3][4]

Experimental Protocols

[³⁵S]-GTPγS Binding Assay for Opioid Receptor Activation

This protocol is based on the methodology described by Otte et al. (2022).[3][4]

Objective: To determine the potency and efficacy of a test compound (e.g., 3,4-EDO U-51754) in activating G-protein signaling via the µ- and κ-opioid receptors.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (MOR) or κ-opioid receptor (KOR)

  • [³⁵S]-GTPγS (radioligand)

  • Guanosine diphosphate (B83284) (GDP)

  • Test compound (3,4-EDO U-51754)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • Microplates

  • Filter mats

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer to create a concentration range for the assay.

    • Prepare the assay buffer containing GDP.

    • Prepare the cell membrane suspension in assay buffer.

  • Assay Incubation:

    • In a microplate, combine the cell membrane suspension, the test compound at various concentrations (or vehicle control), and GDP.

    • Pre-incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding [³⁵S]-GTPγS to each well.

    • Incubate the reaction mixture for a further period (e.g., 60 minutes) at the same temperature to allow for [³⁵S]-GTPγS binding.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through filter mats using a cell harvester. This separates the membrane-bound [³⁵S]-GTPγS from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.

  • Detection and Data Analysis:

    • Dry the filter mats.

    • Add scintillation cocktail to the wells of a compatible microplate and place the filter mats in contact with the cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • The amount of bound [³⁵S]-GTPγS is proportional to the level of G-protein activation.

    • Plot the specific binding (total binding minus non-specific binding) against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the EC₅₀ (concentration of the compound that produces 50% of the maximal response) and Eₘₐₓ (maximal effect) values.

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (MOR or KOR) mix Combine Membranes, Compound, and GDP prep_membranes->mix prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->mix prep_reagents Prepare Assay Buffer with GDP and [³⁵S]-GTPγS pre_incubate Pre-incubate mix->pre_incubate add_radioligand Add [³⁵S]-GTPγS pre_incubate->add_radioligand incubate Incubate add_radioligand->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash measure Scintillation Counting wash->measure analyze Data Analysis (EC₅₀, Eₘₐₓ) measure->analyze G cluster_metabolites Major In Vitro Metabolites U51754 3,4-EDO U-51754 N_demethyl N-demethyl-U-51754 U51754->N_demethyl N-demethylation Hydroxy Hydroxy-U-51754 U51754->Hydroxy Hydroxylation N_demethyl_hydroxy N-demethyl-hydroxy-U-51754 N_demethyl->N_demethyl_hydroxy Hydroxylation Hydroxy->N_demethyl_hydroxy N-demethylation

References

The Neuropharmacology of Novel Synthetic Opioids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of opioid pharmacology is rapidly evolving with the emergence of novel synthetic opioids (NSOs). These compounds, often characterized by potencies far exceeding that of morphine and even fentanyl, pose significant public health challenges and necessitate a comprehensive understanding of their neuropharmacological profiles. This technical guide provides an in-depth analysis of the core neuropharmacological aspects of NSOs, with a focus on two prominent classes: fentanyl analogs (fentalogs) and 2-benzylbenzimidazole opioids (nitazenes). We present a compilation of quantitative data on their receptor binding and functional activity, detailed experimental protocols for their characterization, and visual representations of their signaling pathways and the typical experimental workflow for their analysis. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to understand the mechanisms of action of these compounds and to develop effective countermeasures.

Introduction

Novel synthetic opioids are a structurally diverse group of compounds that are not chemically related to natural opiates but act on the opioid receptor system. Their high potency is a major concern, with many analogues being substantially more potent than morphine and, in some cases, more potent than fentanyl.[1] For instance, etonitazene has been reported to be up to 1000-fold more potent than morphine.[1] This guide will focus on the neuropharmacology of NSOs, exploring their interactions with opioid receptors, the downstream signaling cascades they trigger, and the structure-activity relationships that govern their potent effects.

Receptor Binding and Functional Activity of Novel Synthetic Opioids

NSOs primarily exert their effects through agonism at the μ-opioid receptor (MOR), the main target for both therapeutic and adverse opioid effects.[1][2] However, their affinity for δ-opioid receptors (DOR) and κ-opioid receptors (KOR) can vary and contribute to their overall pharmacological profile. The following tables summarize the in vitro pharmacological data for a selection of fentalogs and nitazenes, providing a comparative overview of their receptor binding affinity (Ki), potency (EC50), and efficacy (Emax) in functional assays.

Fentanyl Analogs (Fentalogs)

Fentanyl and its analogs are characterized by a 4-anilidopiperidine scaffold. Modifications to this core structure can dramatically alter their pharmacological properties.[3]

Table 1: In Vitro Pharmacological Data for Selected Fentanyl Analogs at the Human μ-Opioid Receptor (hMOR)

CompoundBinding Affinity (Ki, nM)GTPγS Potency (EC50, nM)GTPγS Efficacy (% DAMGO Max)Reference(s)
Fentanyl1.632100[3]
Acetylfentanyl64--[3]
Butyrylfentanyl3.5-60.2[3][4]
Furanylfentanyl1.3--[3]
Carfentanil0.051 (rat brain)--[5]
Acrylfentanyl---[6]
Ocfentanil---[6]
Tetrahydrofuranyl fentanyl3139036[3]
Methoxyacetylfentanyl17--[3]
Cyclopentyl fentanyl6.6600-[3]
p-Chloroisobutyrylfentanyl82>2000-[3]

Note: Data are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

2-Benzylbenzimidazole Opioids (Nitazenes)

Nitazenes are a class of NSOs structurally distinct from fentanyl, characterized by a 2-benzylbenzimidazole core.[1] Many compounds in this class are highly potent MOR agonists.[1][7]

Table 2: In Vitro Pharmacological Data for Selected Nitazene (B13437292) Analogs at the μ-Opioid Receptor

Compoundβ-arrestin 2 Potency (EC50, nM)cAMP Inhibition Potency (EC50, nM)Reference(s)
Isotonitazene11.1-[8]
Metonitazene8.14-[8]
Protonitazene3.95-[8]
Etonitazene0.661-[8]
N-desethyl isotonitazene0.614-[8]
N-pyrrolidino etonitazene--[7]
N-pyrrolidino isotonitazene--[7]
N-pyrrolidino protonitazene--[7]

Note: Data are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Signaling Pathways of Novel Synthetic Opioids

Upon binding to the MOR, NSOs trigger intracellular signaling cascades primarily through two pathways: the G-protein-dependent pathway and the β-arrestin-mediated pathway.[1][2] The balance between these pathways, known as biased agonism, is a critical area of research, as it may differentiate the therapeutic (analgesic) effects from the adverse effects (e.g., respiratory depression, tolerance).[2] Nitazenes have been shown to activate both G protein-dependent and β-arrestin pathways, with many exhibiting superagonism at the MOR.[1]

G-Protein Signaling Pathway

Activation of the MOR by an NSO agonist leads to a conformational change in the receptor, facilitating the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o). This causes the dissociation of the Gαi/o subunit from the Gβγ dimer. Both subunits then modulate downstream effectors, leading to the analgesic effects of opioids.

G_Protein_Signaling NSO Novel Synthetic Opioid (NSO) MOR μ-Opioid Receptor (MOR) NSO->MOR G_protein Gi/o Protein (αβγ-GDP) MOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition K_channel ↑ K+ Channel Activity Ca_channel ↓ Ca2+ Channel Activity cAMP ↓ cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Beta_Arrestin_Signaling MOR_active Agonist-Bound MOR GRK GRK MOR_active->GRK Recruitment MOR_p Phosphorylated MOR GRK->MOR_active Phosphorylation beta_arrestin β-Arrestin MOR_p->beta_arrestin Recruitment Desensitization Receptor Desensitization beta_arrestin->Desensitization Internalization Receptor Internalization beta_arrestin->Internalization MAPK MAPK Signaling beta_arrestin->MAPK Adverse_Effects Adverse Effects (e.g., Tolerance) Desensitization->Adverse_Effects Internalization->Adverse_Effects MAPK->Adverse_Effects Experimental_Workflow start Novel Synthetic Opioid (NSO) binding_assay Radioligand Binding Assay (Determine Ki at MOR, DOR, KOR) start->binding_assay functional_assay Functional Assays binding_assay->functional_assay gtp_assay [35S]GTPγS Binding Assay (Determine EC50 and Emax for G-protein activation) functional_assay->gtp_assay arrestin_assay β-Arrestin Recruitment Assay (Determine EC50 and Emax for β-arrestin recruitment) functional_assay->arrestin_assay in_vivo_assay In Vivo Behavioral Assays (e.g., Tail-flick, Hot plate) gtp_assay->in_vivo_assay arrestin_assay->in_vivo_assay data_analysis Data Analysis and Pharmacological Profile Determination in_vivo_assay->data_analysis

References

3,4-Ethylenedioxy U-51754 hydrochloride molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Ethylenedioxy U-51754 hydrochloride, a synthetic opioid compound. The information presented herein is intended for research and forensic applications.

Core Compound Information

Molecular Formula: C₁₉H₂₉ClN₂O₃[1][2]

This compound is an analytical reference standard structurally related to known opioids.[3] It is a derivative of U-51754, which belongs to the acetamide (B32628) class of synthetic opioids.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₉ClN₂O₃[1][2]
Molecular Weight 368.90 g/mol [1][2]
Purity ≥97%[3]
Formal Name trans-2-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride[3]
CAS Number 2748623-92-7[3]
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 1 mg/ml[3]

Experimental Protocols

Representative Synthesis Protocol

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on the synthesis of its structural analogs, a representative multi-step synthesis can be proposed. This involves the preparation of two key intermediates, trans-N,N'-dimethylcyclohexane-1,2-diamine and 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid, followed by their coupling.

Step 1: Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine

This intermediate can be synthesized from cyclohexene (B86901) oxide. The process involves the reaction of cyclohexene oxide with aqueous methylamine (B109427) to form trans-2-(methylamino)cyclohexanol. This is followed by a Mitsunobu reaction and subsequent ring-opening of the resulting aziridine (B145994) with a methylamine aqueous solution to yield trans-N,N'-dimethylcyclohexane-1,2-diamine.

Step 2: Synthesis of 2-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)acetic acid

This intermediate can be prepared from 2,3-dihydroxybenzoic acid. The synthesis involves the esterification of the benzoic acid, followed by etherification with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate to form the dihydrobenzodioxine ring. The resulting ester is then hydrolyzed to the desired carboxylic acid.

Step 3: Amide Coupling to form 3,4-Ethylenedioxy U-51754

The final step involves the coupling of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid with trans-N,N'-dimethylcyclohexane-1,2-diamine. This is a standard amide bond formation reaction that can be achieved using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Step 4: Hydrochloride Salt Formation

The free base of 3,4-Ethylenedioxy U-51754 is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a miscible solvent is added. The resulting precipitate of this compound is then collected by filtration and dried.

[³⁵S]GTPγS Binding Assay for Opioid Receptor Activation

This assay measures the functional activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)

  • [³⁵S]GTPγS (PerkinElmer)

  • GDP (Guanosine diphosphate)

  • GTPγS (unlabeled)

  • Test compound (this compound)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4

  • GF/B glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Thaw the cell membranes on ice.

  • Prepare the assay buffer and solutions of GDP, unlabeled GTPγS, and the test compound at various concentrations.

  • In a 96-well plate, add the following to each well in order:

    • Assay buffer

    • Cell membranes (typically 5-20 µg of protein per well)

    • GDP solution (final concentration typically 10-30 µM)

    • Varying concentrations of the test compound (this compound) or a reference agonist. For determining non-specific binding, add a high concentration of unlabeled GTPγS (final concentration ~10 µM). For basal binding, add vehicle.

  • Pre-incubate the plate at 30°C for 10-15 minutes.

  • Initiate the binding reaction by adding [³⁵S]GTPγS to each well (final concentration typically 0.05-0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Analyze the data by subtracting the non-specific binding from all other readings. The agonist-stimulated binding is then calculated as the percentage increase over basal binding. Plot the concentration-response curves to determine EC₅₀ and Eₘₐₓ values.

LC-HRMS Analysis of Metabolism

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for identifying and quantifying metabolites of a compound in biological matrices.

Sample Preparation (from in vitro incubation):

  • Perform an in vitro incubation of this compound with human liver microsomes or S9 fractions in the presence of NADPH.

  • Terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724), to precipitate the proteins.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-HRMS analysis.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) suitable for separating opioids and their metabolites.

  • Mobile Phase: A gradient of two solvents, typically water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol (B129727) with formic acid.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.

  • Data Acquisition: Acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode (to obtain fragmentation patterns for structural elucidation).

Data Analysis:

  • Process the raw data using specialized software.

  • Identify potential metabolites by searching for predicted biotransformations of the parent compound (e.g., N-demethylation, hydroxylation, and glucuronidation) based on accurate mass measurements.

  • Confirm the identity of the metabolites by analyzing their fragmentation patterns from the MS/MS spectra and comparing them to the fragmentation of the parent compound.

Visualizations

G Experimental Workflow for [³⁵S]GTPγS Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection and Analysis prep_buffer Prepare Assay Buffer and Reagents add_reagents Add Membranes, GDP, and Test Compound to Plate prep_buffer->add_reagents prep_membranes Thaw Cell Membranes prep_membranes->add_reagents prep_compound Prepare Test Compound Dilutions prep_compound->add_reagents pre_incubate Pre-incubate at 30°C add_reagents->pre_incubate add_gtps Add [³⁵S]GTPγS to Initiate Reaction pre_incubate->add_gtps incubate Incubate at 30°C for 60 min add_gtps->incubate terminate Terminate Reaction by Filtration incubate->terminate wash Wash Filters terminate->wash count Quantify Radioactivity wash->count analyze Data Analysis (EC₅₀, Eₘₐₓ) count->analyze

Caption: Workflow of the [³⁵S]GTPγS binding assay.

References

Preclinical Data on 3,4-Ethylenedioxy U-51754: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available preclinical data on 3,4-Ethylenedioxy U-51754, a synthetic opioid of the U-series compounds. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this molecule.

Core Compound Information

3,4-Ethylenedioxy U-51754 is a potent and selective κ-opioid receptor (KOR) agonist. Its chemical structure is a derivative of U-51754, featuring a 3,4-ethylenedioxy substitution on the phenyl ring. This modification influences its pharmacological profile, particularly its activity at the κ-opioid receptor.

Quantitative Preclinical Data

The following tables summarize the key quantitative data available for 3,4-Ethylenedioxy U-51754 from in vitro and in vivo preclinical studies.

Table 1: In Vitro Functional Activity
AssayReceptorParameterValueCell Line/PreparationReference
[³⁵S]-GTPγS Bindingκ-OpioidEC₅₀120 nMCHO-K1 cells expressing human KOR[Otte et al., 2022]
Table 2: In Vivo Metabolism in Rats
MatrixMajor Metabolites IdentifiedMetabolic ReactionsReference
UrineN-demethyl-hydroxy-3,4-Ethylenedioxy U-51754N-demethylation, Hydroxylation[Welter et al., as cited in Nordmeier et al., 2019]
Hydroxy-3,4-Ethylenedioxy U-51754Hydroxylation[Welter et al., as cited in Nordmeier et al., 2019]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[³⁵S]-GTPγS Binding Assay for κ-Opioid Receptor Activation

This protocol is a representative method based on the procedures described for U-series opioids.

Objective: To determine the potency (EC₅₀) and efficacy of 3,4-Ethylenedioxy U-51754 in stimulating G-protein activation at the human κ-opioid receptor.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human κ-opioid receptor.

  • [³⁵S]-GTPγS (specific activity ~1250 Ci/mmol).

  • Guanosine diphosphate (B83284) (GDP).

  • Non-radiolabeled GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compound: 3,4-Ethylenedioxy U-51754.

  • Reference agonist (e.g., U-50,488).

  • Scintillation cocktail.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to a final protein concentration of 10-20 µ g/well in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer.

    • 50 µL of GDP solution (final concentration 10 µM).

    • 50 µL of varying concentrations of 3,4-Ethylenedioxy U-51754 or reference agonist. For non-specific binding, add 10 µM of non-radiolabeled GTPγS.

    • 50 µL of the diluted membrane preparation.

  • Initiation of Reaction: Add 50 µL of [³⁵S]-GTPγS solution (final concentration 0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the assay by rapid filtration through the 96-well filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

In Vivo Metabolism Study in Rats

This protocol is a general representation based on metabolic studies of related compounds.

Objective: To identify the major metabolites of 3,4-Ethylenedioxy U-51754 in rats following oral administration.

Materials:

  • Male Wistar rats (200-250 g).

  • 3,4-Ethylenedioxy U-51754.

  • Vehicle for administration (e.g., 0.9% saline with 1% Tween 80).

  • Metabolic cages for urine collection.

  • Liquid chromatography-high resolution mass spectrometry (LC-HRMS) system.

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Drug Administration: Administer 3,4-Ethylenedioxy U-51754 orally via gavage at a single dose (e.g., 1-5 mg/kg). A control group should receive the vehicle only.

  • Sample Collection: House the rats in individual metabolic cages and collect urine samples at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Preparation: Centrifuge the urine samples to remove any particulate matter. Samples may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to detect conjugated metabolites.

  • LC-HRMS Analysis: Analyze the prepared urine samples using a validated LC-HRMS method to identify the parent compound and its metabolites.

  • Metabolite Identification: Identify metabolites by comparing the mass spectra and retention times with those of the parent compound and by analyzing the fragmentation patterns.

In Vivo Efficacy

To date, no specific in vivo studies on the analgesic, sedative, or other behavioral effects of 3,4-Ethylenedioxy U-51754 have been published in the peer-reviewed literature. However, based on its potent in vitro agonism at the κ-opioid receptor, it is anticipated to exhibit a pharmacological profile characteristic of selective KOR agonists. These effects typically include:

  • Analgesia: Particularly in models of visceral and inflammatory pain.

  • Sedation: A common central nervous system effect of KOR agonists.

  • Diuresis: Increased urine output is a well-documented effect of KOR activation.

  • Dysphoria and Aversion: KOR agonists are known to produce aversive states, which can be assessed in animal models such as conditioned place aversion.

Further in vivo studies are required to characterize the specific efficacy and side-effect profile of 3,4-Ethylenedioxy U-51754.

Visualizations

Signaling Pathway

KOR_Signaling cluster_membrane Cell Membrane KOR κ-Opioid Receptor G_protein Gi/o Protein (αβγ) KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK βγ activates Ion_Channel Ion Channels (↑ K⁺, ↓ Ca²⁺) G_protein->Ion_Channel βγ modulates Agonist 3,4-Ethylenedioxy U-51754 Agonist->KOR Binds to cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia, Sedation) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Caption: κ-Opioid receptor signaling pathway activated by an agonist.

Experimental Workflows

GTP_Assay_Workflow start Start prep Prepare Reagents (Membranes, Buffers, Ligands) start->prep plate Plate Assay Components (Buffer, GDP, Agonist, Membranes) prep->plate initiate Initiate Reaction (Add [³⁵S]-GTPγS) plate->initiate incubate Incubate (30°C for 60 min) initiate->incubate terminate Terminate & Filter (Cell Harvester) incubate->terminate detect Detect Radioactivity (Scintillation Counting) terminate->detect analyze Data Analysis (Calculate EC₅₀ & Emax) detect->analyze end End analyze->end Metabolism_Workflow start Start acclimate Acclimate Rats start->acclimate administer Administer Compound (Oral Gavage) acclimate->administer collect Collect Urine (Metabolic Cages) administer->collect prepare Prepare Samples (Centrifuge, Hydrolyze) collect->prepare analyze Analyze via LC-HRMS prepare->analyze identify Identify Metabolites analyze->identify end End identify->end

The Acetamide Opioid 3,4-Ethylenedioxy U-51754 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Ethylenedioxy U-51754 hydrochloride is a synthetic opioid belonging to the acetamide (B32628) class of compounds, structurally related to other potent analgesics. This technical guide provides a comprehensive overview of its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

New synthetic opioids (NSOs) represent a growing class of psychoactive substances, many of which were initially developed for therapeutic purposes but never commercialized. This compound is one such compound, emerging from the broader landscape of synthetic opioid research. As an acetamide derivative, it shares structural similarities with other "U-series" opioids. This guide will delve into the available scientific data on this compound, with a focus on its interaction with opioid receptors and the downstream signaling pathways it modulates.

Chemical and Physical Properties

This compound is an analytical reference standard.[1] Its chemical identity and physical properties are summarized in the table below.

PropertyValue
Formal Name trans-2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride
CAS Number 2748623-92-7
Molecular Formula C₁₉H₂₈N₂O₃ • HCl
Formula Weight 368.9 g/mol
Purity ≥97%
Formulation A crystalline solid
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 1 mg/ml
SMILES O=C(N(C)[C@@H]1CCCC[C@H]1N(C)C)CC2=CC(OCCO3)=C3C=C2.Cl
InChI Key JFTSTGXOQPHEEK-QNBGGDODSA-N

Table 1: Chemical and Physical Properties of this compound.[1]

Pharmacological Profile

Opioid Receptor Activity

3,4-Ethylenedioxy U-51754 has been characterized as a potent agonist at the κ-opioid receptor (KOR).[2][3] In a study investigating a series of U-opioids, U-51754 was identified as the most potent compound at the KOR.[2][3] The potency of U-51754 at the µ-opioid receptor (MOR) was found to be lower.[2][3]

CompoundReceptorEC₅₀ (nM)
3,4-Ethylenedioxy U-51754 κ-opioid receptor 120
U-47700µ-opioid receptor111

Table 2: Potency of this compound at the κ-opioid receptor as determined by [³⁵S]-GTPγS assay.[2][3]

Signaling Pathways

As a G protein-coupled receptor (GPCR) agonist, the binding of 3,4-Ethylenedioxy U-51754 to the κ-opioid receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 3,4-Ethylenedioxy U-51754 KOR κ-Opioid Receptor (GPCR) Ligand->KOR Binding G_Protein Gαi/oβγ KOR->G_Protein Activation G_alpha Gαi/o-GTP G_Protein->G_alpha GTP/GDP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ion_Channels Ion Channels (e.g., GIRK) G_beta_gamma->Ion_Channels Modulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Hyperpolarization, Reduced Neuronal Excitability) PKA->Cellular_Response Ion_Channels->Cellular_Response

Canonical Gαi/o-coupled signaling pathway for κ-opioid receptor activation.

Experimental Protocols

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR. The following protocol is a generalized procedure based on the methodology used for the characterization of U-series opioids.[2][3]

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)

  • [³⁵S]-GTPγS (radioligand)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, EDTA, and NaCl)

  • Test compound (this compound)

  • Reference agonist (e.g., U-69,593 for KOR)

  • Scintillation vials and cocktail

  • Filter plates and harvester

Procedure:

  • Prepare a dilution series of the test compound and reference agonist.

  • In a 96-well plate, add assay buffer, cell membranes, GDP, and the diluted compounds.

  • Initiate the binding reaction by adding [³⁵S]-GTPγS.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through filter plates using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine EC₅₀ and Emax values.

GTP_gamma_S_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - [³⁵S]-GTPγS - GDP - Assay Buffer - Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): Add buffer, membranes, GDP, and test compound Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: Add [³⁵S]-GTPγS Plate_Setup->Initiate_Reaction Incubation Incubate: (e.g., 30°C for 60 min) Initiate_Reaction->Incubation Filtration Terminate and Filter: Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash Filters: (e.g., with ice-cold buffer) Filtration->Washing Scintillation_Counting Quantify Radioactivity: Add scintillation cocktail and count Washing->Scintillation_Counting Data_Analysis Data Analysis: Non-linear regression to determine EC₅₀ and Emax Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Workflow for a typical [³⁵S]-GTPγS binding assay.
In Vitro and In Vivo Metabolism Studies

The metabolic fate of 3,4-Ethylenedioxy U-51754 has been investigated using pooled human S9 fraction (phS9) incubations and in rat urine after oral administration.[4] The primary metabolic reactions observed were demethylation of the amine moiety and N-hydroxylation of the hexyl ring, as well as combinations of these reactions.[4] Parent compound was found only in trace amounts in rat urine, suggesting extensive metabolism.[4]

Generalized LC-MS Protocol for Metabolite Identification:

  • Sample Preparation:

    • In vitro: Incubate the test compound with phS9 fraction and appropriate cofactors (e.g., NADPH). Stop the reaction and precipitate proteins.

    • In vivo: Collect urine samples from dosed animals. Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates.

  • Chromatographic Separation:

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Employ a suitable column (e.g., C18) and a gradient elution with mobile phases such as water and acetonitrile (B52724) containing a modifier (e.g., formic acid).

  • Mass Spectrometric Detection:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both full scan and tandem MS (MS/MS) modes to obtain accurate mass measurements and fragmentation patterns for metabolite identification.

Conclusion

This compound is a potent κ-opioid receptor agonist with a well-defined chemical structure. The available data from in vitro functional assays and metabolism studies provide a foundational understanding of its pharmacological properties. This technical guide consolidates the current knowledge on this compound, offering valuable information and standardized experimental protocols for researchers in the field of opioid pharmacology and drug discovery. Further investigations into its in vivo effects and a more detailed characterization of its signaling profile are warranted to fully elucidate its therapeutic potential and abuse liability.

References

Methodological & Application

Application Notes: [³⁵S]-GTPγS Assay for U-51754 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-51754 hydrochloride is a synthetic opioid that has been identified as a potent agonist for the κ-opioid receptor (KOR).[1] The [³⁵S]-GTPγS binding assay is a widely used functional assay to characterize the interaction of agonists with G-protein coupled receptors (GPCRs), such as the opioid receptors.[2][3][4][5] This assay measures the activation of G-proteins, which is one of the earliest events in the GPCR signaling cascade.[3][6]

Upon agonist binding, the GPCR undergoes a conformational change, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit.[2][3] The G-protein then dissociates into its Gα-GTP and Gβγ subunits, which go on to modulate downstream effectors.[6] The [³⁵S]-GTPγS assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]-GTPγS, which, once bound to the Gα subunit, results in an accumulation of radioactivity in the cell membrane preparation.[2][3] The amount of bound [³⁵S]-GTPγS is proportional to the extent of G-protein activation by the agonist. This application note provides a detailed protocol for utilizing the [³⁵S]-GTPγS assay to determine the potency and efficacy of U-51754 hydrochloride at the κ-opioid receptor.

Signaling Pathway of U-51754 at the κ-Opioid Receptor

U-51754 acts as an agonist at the κ-opioid receptor, which is coupled to inhibitory G-proteins (Gi/o).[6][7] Activation of the receptor by U-51754 initiates the dissociation of the G-protein heterotrimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, while the Gβγ subunit can modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[8]

G_protein_signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular U51754 U-51754 KOR κ-Opioid Receptor (Inactive) U51754->KOR Binding KOR_active κ-Opioid Receptor (Active) KOR->KOR_active Conformational Change G_protein Gαi/o-GDP-Gβγ (Inactive) KOR_active->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha GTP for GDP Exchange G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibition Ion_channel Ion Channel Modulation G_beta_gamma->Ion_channel cAMP ↓ cAMP AC->cAMP

G-protein signaling cascade initiated by U-51754 binding to the κ-opioid receptor.

Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted as needed.

Materials and Reagents
ReagentSupplierCatalog No.
U-51754 hydrochloride(Example) Sigma-AldrichU-088
[³⁵S]-GTPγSPerkinElmerNEG030H
GDPSigma-AldrichG7127
GTPγS (unlabeled)Sigma-AldrichG8634
Membranes from cells expressing κ-opioid receptor(Example) MilliporeHT-S030M
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
NaClSigma-AldrichS9888
SaponinSigma-AldrichS7900
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
96-well Filter Plates (e.g., GF/B)PerkinElmer6005177
Scintillation CocktailPerkinElmer6013689
Solutions Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA. Store at 4°C.

  • U-51754 Hydrochloride Stock Solution (10 mM): Dissolve in sterile, deionized water. Store at -20°C. Prepare serial dilutions in assay buffer on the day of the experiment.

  • GDP Stock Solution (10 mM): Dissolve in assay buffer. Store at -20°C. Dilute to the final desired concentration in assay buffer before use.

  • [³⁵S]-GTPγS Working Solution: Dilute the stock in assay buffer to the desired final concentration (typically 0.05-0.1 nM). Prepare fresh.

  • Unlabeled GTPγS (for non-specific binding): Prepare a 10 µM solution in assay buffer.

Membrane Preparation (If not commercially sourced)
  • Culture cells expressing the human κ-opioid receptor to a high density.

  • Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

  • Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.[9]

  • Discard the supernatant and resuspend the pellet (membrane fraction) in assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot and store the membranes at -80°C until use.[5]

Assay Procedure
  • On the day of the experiment, thaw the membrane preparation on ice. Dilute the membranes in assay buffer to a concentration of 10-20 µg of protein per 50 µL.

  • In a 96-well plate, add the following reagents in the specified order:

    • 25 µL of assay buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).

    • 25 µL of diluted U-51754 hydrochloride at various concentrations or vehicle control.

    • 50 µL of the diluted membrane suspension.

    • 50 µL of GDP solution (final concentration typically 10-30 µM).

  • Pre-incubate the plate at 30°C for 15-30 minutes with gentle agitation.

  • Initiate the reaction by adding 50 µL of [³⁵S]-GTPγS working solution to each well.

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.[9]

  • Terminate the reaction by rapid filtration through a 96-well filter plate using a cell harvester.

  • Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate completely.

  • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Presentation and Analysis

The raw data (counts per minute, CPM) should be organized in a tabular format.

Table 1: Raw Data for [³⁵S]-GTPγS Binding Assay with U-51754

[U-51754] (M)Replicate 1 (CPM)Replicate 2 (CPM)Replicate 3 (CPM)
Basal (0)550565540
1.00E-10720735710
1.00E-09115011651140
1.00E-08250025252490
1.00E-07480048504780
1.00E-06510051505080
1.00E-05512051655100
Non-specific300310295
Data Analysis
  • Calculate Specific Binding: Subtract the average non-specific binding CPM from all other data points.

  • Normalize Data: Express the specific binding data as a percentage of the maximal stimulation achieved with a standard full agonist for the κ-opioid receptor (e.g., U-69,593) or as a percentage of the maximal response observed for U-51754.

  • Generate Dose-Response Curve: Plot the percentage of specific binding against the logarithm of the U-51754 concentration.

  • Determine EC₅₀ and Eₘₐₓ: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of U-51754.

Table 2: Analyzed Pharmacological Parameters for U-51754

LigandParameterValueReceptor System
U-51754EC₅₀120 nM[1]κ-Opioid Receptor
U-51754Efficacy (Eₘₐₓ)Agonistκ-Opioid Receptor
U-69,593 (Reference)EC₅₀(Value)κ-Opioid Receptor
U-69,593 (Reference)Efficacy (Eₘₐₓ)Full Agonistκ-Opioid Receptor

Experimental Workflow Visualization

The following diagram illustrates the key steps in the [³⁵S]-GTPγS binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Ligand, GDP) add_reagents Add Reagents to Plate (Buffer/GTPγS, Ligand, Membranes, GDP) prep_reagents->add_reagents prep_membranes Prepare/Thaw Membrane Aliquots prep_membranes->add_reagents pre_incubate Pre-incubate (30°C, 15-30 min) add_reagents->pre_incubate initiate_reaction Initiate Reaction (Add [³⁵S]-GTPγS) pre_incubate->initiate_reaction incubate Incubate (30°C, 60 min) initiate_reaction->incubate terminate Terminate Reaction (Filtration) incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate plot Plot Dose-Response Curve calculate->plot determine Determine EC₅₀ & Eₘₐₓ plot->determine

General experimental workflow for the [³⁵S]-GTPγS binding assay.

References

Application Note: LC-MS/MS Method for the Detection of U-51754 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-51754 is a potent synthetic opioid that has emerged as a compound of interest in forensic and clinical toxicology. As with many novel psychoactive substances, understanding its metabolic fate is crucial for developing reliable analytical methods for its detection in biological matrices. This application note provides a detailed protocol for the detection and quantification of U-51754 and its major metabolites in urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolism studies have identified the primary routes of biotransformation for U-51754 to be N-demethylation and hydroxylation of the cyclohexyl ring, as well as combinations of these reactions. Consequently, the N-demethyl-hydroxy and hydroxy metabolites are considered key biomarkers for confirming the intake of U-51754. This method provides a sensitive and specific approach for the simultaneous analysis of the parent compound and its major metabolites.

Experimental Protocols

Materials and Reagents
  • U-51754 reference standard

  • Internal Standard (IS) (e.g., U-51754-d5 or a structurally similar deuterated synthetic opioid)

  • LC-MS/MS grade water, methanol (B129727), and acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate

  • Drug-free human urine for blanks and calibration standards

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or 0.2 µm PVDF syringe filters

Sample Preparation: Solid Phase Extraction (SPE) Protocol
  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of a 1 µg/mL internal standard solution. Vortex for 10 seconds.

  • Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: "Dilute-and-Shoot" Protocol
  • To 80 µL of urine, add 320 µL of a 70:30 water:methanol solution.[1]

  • Add 10 µL of a 40 ng/mL internal standard solution.[1]

  • Vortex the sample for 10 seconds.

  • Filter the sample through a 0.2 µm PVDF syringe filter into an autosampler vial.[1]

  • Inject 5 µL of the filtrate into the LC-MS/MS system.[1]

Liquid Chromatography (LC) Conditions
ParameterCondition
LC System A high-performance or ultra-high-performance liquid chromatography system
Column A reversed-phase column suitable for polar compounds (e.g., C18, Biphenyl, or similar), typically with dimensions of 100 mm x 2.1 mm and a particle size of < 3 µm.
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for a 3-minute re-equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Parameters Optimized for the specific instrument. Typical values include: Capillary Voltage: 3.5 kV; Gas Temperature: 350°C; Gas Flow: 10 L/min; Nebulizer Pressure: 45 psi.
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1 for precursor and product ions for U-51754 and its metabolites. Collision energies should be optimized for each transition on the specific instrument but representative values are provided. Two transitions per analyte are recommended for confident identification and quantification.

Data Presentation

Table 1: MRM Transitions for U-51754 and its Metabolites
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
U-51754343.1116.125218.115
Hydroxy-U-51754359.1116.125234.115
N-Demethyl-hydroxy-U-51754345.1102.125234.115

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration. Collision energies are instrument-dependent and require optimization.

Table 2: Quantitative Performance of the LC-MS/MS Method (Representative Data)
AnalyteCalibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)
U-517540.5 - 1000.10.592 - 108< 10
Hydroxy-U-517540.5 - 1000.10.590 - 110< 12
N-Demethyl-hydroxy-U-517540.5 - 1000.20.588 - 112< 15

Note: This table presents typical performance characteristics for the analysis of synthetic opioids and their metabolites. Actual values must be determined during in-house method validation.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample (1 mL) add_is Add Internal Standard urine_sample->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elute Analytes spe->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for U-51754 metabolite analysis.

signaling_pathway cluster_metabolism Metabolic Pathways cluster_metabolites Major Metabolites U51754 U-51754 Hydroxylation Hydroxylation U51754->Hydroxylation N_Demethylation N-Demethylation U51754->N_Demethylation Hydroxy_U51754 Hydroxy-U-51754 Hydroxylation->Hydroxy_U51754 N_Demethyl_U51754 N-Demethyl-U-51754 N_Demethylation->N_Demethyl_U51754 Combined Hydroxylation & N-Demethylation N_Demethyl_Hydroxy_U51754 N-Demethyl-hydroxy-U-51754 Combined->N_Demethyl_Hydroxy_U51754 Hydroxy_U51754->Combined N_Demethyl_U51754->Combined

Caption: Metabolic pathways of U-51754.

References

Application Notes and Protocols for Receptor Binding Assay of 3,4-Ethylenedioxy U-51754

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Ethylenedioxy U-51754 is a synthetic opioid structurally related to U-51754, which is an analog of the potent synthetic opioid U-47700. As a novel psychoactive substance (NPS), understanding its pharmacological profile, particularly its interaction with opioid receptors, is crucial for both forensic and drug development purposes. These application notes provide a detailed protocol for conducting a receptor binding assay to characterize the affinity of 3,4-Ethylenedioxy U-51754 for opioid receptors, with a primary focus on the kappa-opioid receptor (KOR), given the known activity of its parent compound, U-51754.

Principle of the Assay

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand (in this case, 3,4-Ethylenedioxy U-51754) for a specific receptor. The most common format is a competitive binding assay, where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity.

Quantitative Data Summary

While specific binding affinity data for 3,4-Ethylenedioxy U-51754 is not yet extensively published, data for the closely related compound U-51754 provides a valuable reference point. U-51754 has been identified as a potent agonist at the kappa-opioid receptor (KOR).

CompoundReceptorAssay TypeParameterValueReference
U-51754κ-Opioid Receptor[³⁵S]-GTPγSEC₅₀120 nM[1][2]

Note: The EC₅₀ value represents the concentration of the compound that elicits a half-maximal response in a functional assay, which is related to but not a direct measure of binding affinity (Ki). It is anticipated that 3,4-Ethylenedioxy U-51754 will exhibit a similar affinity profile, likely with a high affinity for the KOR. The following protocol is designed to determine the specific binding affinity (Ki) of 3,4-Ethylenedioxy U-51754.

Experimental Protocols

Materials and Reagents
  • Test Compound: 3,4-Ethylenedioxy U-51754 hydrochloride

  • Radioligand: [³H]-U-69,593 (a selective KOR agonist) or [³H]-Diprenorphine (a non-selective opioid antagonist)

  • Receptor Source: Commercially available cell membranes expressing the human kappa-opioid receptor (e.g., from CHO or HEK293 cells)

  • Non-specific Binding Control: Naloxone or another suitable opioid antagonist at a high concentration (e.g., 10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Liquid scintillation counter

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 3,4-Ethylenedioxy U-51754 add_components Add to 96-well plate: 1. Assay Buffer 2. Test Compound / NSB Control 3. Radioligand 4. Receptor Membranes prep_compound->add_components prep_radioligand Prepare radioligand solution ([³H]-U-69,593) prep_radioligand->add_components prep_membranes Prepare receptor membrane suspension (KOR) prep_membranes->add_components incubate Incubate at 25°C for 60-90 min add_components->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold assay buffer filter->wash add_scint Add scintillation cocktail to filters wash->add_scint count Count radioactivity in liquid scintillation counter add_scint->count plot Plot % inhibition vs. log[compound] count->plot calculate Calculate IC₅₀ and Ki values plot->calculate

Caption: Experimental workflow for the competitive receptor binding assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of 3,4-Ethylenedioxy U-51754 in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to achieve a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the [³H]-U-69,593 in the assay buffer to a final concentration approximately equal to its Kd (dissociation constant) for the KOR.

    • Thaw the frozen receptor membranes on ice and resuspend them in the assay buffer to a predetermined optimal concentration.

  • Assay Setup:

    • In a 96-well microplate, set up the following conditions in triplicate:

      • Total Binding: Assay buffer, [³H]-U-69,593, and receptor membranes.

      • Non-specific Binding (NSB): Assay buffer, 10 µM naloxone, [³H]-U-69,593, and receptor membranes.

      • Competitive Binding: Assay buffer, varying concentrations of 3,4-Ethylenedioxy U-51754, [³H]-U-69,593, and receptor membranes.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add an appropriate volume of scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

    • Determine the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response model) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like U-51754 (and presumably 3,4-Ethylenedioxy U-51754) initiates a downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling agonist 3,4-Ethylenedioxy U-51754 kor Kappa-Opioid Receptor (KOR) agonist->kor Binds to g_protein Gi/o Protein kor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels (Ca²⁺, K⁺) g_protein->ion_channel Modulates mapk MAPK Pathway g_protein->mapk Activates camp cAMP ac->camp Produces cellular_response Cellular Response (e.g., ↓ Neuronal Excitability) camp->cellular_response ion_channel->cellular_response mapk->cellular_response

Caption: Agonist binding to KOR and subsequent intracellular signaling.

Upon binding of an agonist, the KOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in several downstream effects, including:

  • Inhibition of adenylyl cyclase , which decreases the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of ion channels , typically leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

  • Activation of other signaling pathways , such as the mitogen-activated protein kinase (MAPK) cascade.

Collectively, these events lead to a decrease in neuronal excitability, which is the basis for the analgesic and other central nervous system effects of KOR agonists.

References

Application Notes and Protocols for the Quantification of U-51754 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-51754 is a potent synthetic opioid of the benzamide (B126) class, which has emerged as a novel psychoactive substance. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including seized materials and biological specimens, to support forensic investigations, clinical toxicology, and pharmacological research. These application notes provide detailed protocols for the quantification of U-51754 hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for the development of a High-Performance Liquid Chromatography (HPLC-UV) method is outlined, given the limited availability of specific validated UV methods.

Quantitative Data Summary

The following tables summarize quantitative data for the analytical methods described. These values are compiled from various studies and should be considered as typical performance characteristics. Method validation in the end-user's laboratory is essential.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

ParameterValueReference
Limit of Detection (LOD) Not explicitly stated; method designed for qualitative identification.[1]
Limit of Quantification (LOQ) Not explicitly stated; method designed for qualitative identification.[1]
Linearity Range Not applicable for the qualitative method.[1]
Recovery Not applicable.[1]
Retention Time 15.91 min[1]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters for Novel Synthetic Opioids (including U-series compounds) in Biological Matrices

ParameterOral FluidBlood/PlasmaReference
Limit of Detection (LOD) 5 ng/mL0.05 ng/mL[2][3]
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL[2][3]
Linearity Range 10 - 500 ng/mL0.1 - 100 ng/mL[2][3]
Bias < ±11.1%Not specified[2][3]
Imprecision < ±11.1%Not specified[2][3]
Matrix Effects -21.1% to 13.7%<5% (ion suppression/enhancement)[2][3]
Recovery >79% (from plasma)Not specified for oral fluid

Experimental Protocols

Quantification of U-51754 by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the methodology provided by the DEA's Special Testing and Research Laboratory for the qualitative analysis of U-51754.[1] For quantitative analysis, appropriate calibration standards and internal standards must be incorporated, and the method must be validated.

a. Sample Preparation (for bulk material):

  • Accurately weigh and dissolve U-51754 hydrochloride reference standard and sample material in methanol (B129727) to a concentration of approximately 4 mg/mL.[1]

  • For quantitative analysis, prepare a series of calibration standards of known concentrations.

  • Add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not expected to be in the sample) to all samples and standards.

b. GC-MS Instrumentation and Conditions:

  • Instrument: Agilent gas chromatograph with a mass selective detector (or equivalent).[1]

  • Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[1]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[1]

  • Injector Temperature: 280°C.[1]

  • Injection Volume: 1 µL.[1]

  • Split Ratio: 25:1.[1]

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 1.0 min.[1]

    • Ramp to 280°C at 12°C/min.[1]

    • Hold at 280°C for 9.0 min.[1]

  • MSD Transfer Line Temperature: 280°C.[1]

  • MS Source Temperature: 230°C.[1]

  • MS Quadrupole Temperature: 150°C.[1]

  • Acquisition Mode: Scan (mass range 30-550 amu).[1] For quantification, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and selectivity.

  • Ions for SIM: Select characteristic ions for U-51754 and the internal standard. For U-51754, prominent ions in the EI mass spectrum can be used for quantification and qualification.

c. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of U-51754 to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantify the concentration of U-51754 in the samples by interpolating their peak area ratios from the calibration curve.

Quantification of U-51754 in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the analysis of U-51754 in matrices like oral fluid and blood, based on methods developed for novel synthetic opioids.[2][3] Method development and validation are critical.

a. Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of the biological sample (e.g., oral fluid, plasma), add an internal standard.

  • Perform a solid-phase extraction (SPE) using a suitable sorbent (e.g., mixed-mode cation exchange).

  • Condition the SPE cartridge with methanol and water.

  • Load the sample onto the cartridge.

  • Wash the cartridge to remove interferences (e.g., with an acidic buffer and then methanol).

  • Elute the analyte with a basic organic solvent mixture (e.g., ethyl acetate (B1210297)/methanol/ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

b. LC-MS/MS Instrumentation and Conditions:

  • Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water with an additive such as formic acid or ammonium formate.

  • Mobile Phase B: Acetonitrile (B52724) or methanol with a similar additive.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A suitable gradient to separate U-51754 from matrix components and potential metabolites.

  • Injection Volume: 5 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for U-51754 and its metabolites (N-demethyl-hydroxy and hydroxy metabolites), as well as the internal standard, should be optimized.

c. Data Analysis:

  • Construct a calibration curve using fortified matrix standards.

  • Quantify U-51754 and its metabolites in the samples based on the calibration curve.

Development of a Stability-Indicating HPLC-UV Method

a. Wavelength Selection:

  • Prepare a solution of U-51754 hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Scan the solution using a UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

b. Chromatographic Conditions Development:

  • Column Selection: Start with a common reversed-phase column, such as a C18 or C8 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.

    • Incorporate a buffer (e.g., phosphate (B84403) or acetate buffer) to control the pH, which can significantly affect the peak shape of amine-containing compounds.

    • Optimize the mobile phase composition (ratio of organic to aqueous phase) and pH to achieve good peak shape, resolution from any impurities, and a reasonable retention time.

  • Flow Rate: A typical starting flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature (e.g., 25-30°C) to ensure reproducible retention times.

  • Detector Wavelength: Use the determined λmax.

c. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies:

  • Acid Hydrolysis: Treat the sample with a strong acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the sample with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid drug or a solution to high temperatures.

  • Photolytic Degradation: Expose the drug solution to UV light.

  • Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent U-51754 peak.

d. Method Validation: Validate the developed method according to ICH guidelines, evaluating parameters such as:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

Visualizations

Signaling Pathways and Experimental Workflows

G Opioid Receptor Signaling Pathway U51754 U-51754 OpioidReceptor κ-Opioid Receptor U51754->OpioidReceptor Agonist Binding Gi Gi/o Protein OpioidReceptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channels Gi->GIRK Activation CaChannel Ca²⁺ Channels Gi->CaChannel Inhibition cAMP cAMP AC->cAMP Conversion of ATP K_efflux K⁺ Efflux GIRK->K_efflux Ca_influx Ca²⁺ Influx CaChannel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability ReducedNeurotransmitter Reduced Neurotransmitter Release Ca_influx->ReducedNeurotransmitter

Caption: General signaling pathway of a κ-opioid receptor agonist like U-51754.

G GC-MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Bulk Sample / Standard Dissolve Dissolve in Methanol Sample->Dissolve AddIS Add Internal Standard Dissolve->AddIS PreparedSample Prepared Sample AddIS->PreparedSample Inject Inject into GC-MS PreparedSample->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify U-51754 Calibrate->Quantify

Caption: Experimental workflow for the quantification of U-51754 by GC-MS.

G LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BioSample Biological Sample AddIS Add Internal Standard BioSample->AddIS SPE Solid-Phase Extraction AddIS->SPE EvapRecon Evaporate & Reconstitute SPE->EvapRecon PreparedSample Prepared Sample EvapRecon->PreparedSample Inject Inject into LC-MS/MS PreparedSample->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify U-51754 & Metabolites Calibrate->Quantify

Caption: Experimental workflow for U-51754 quantification in biological samples by LC-MS/MS.

References

Application Notes and Protocols for In Vitro Metabolism Studies of U-51754 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-51754, chemically known as trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzenacetamide, is a synthetic opioid. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological properties. These application notes provide a comprehensive guide to performing in vitro metabolism studies of U-51754 hydrochloride, focusing on metabolite identification and the elucidation of metabolic pathways. The protocols are primarily based on studies using pooled human liver S9 (phS9) fractions and analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

Metabolic Pathways of U-51754

In vitro studies have identified the primary metabolic pathways for U-51754. The major biotransformations include demethylation of the amine moiety and N-hydroxylation of the hexyl ring, along with combinations of these reactions.[1] These metabolic transformations are crucial for the detoxification and elimination of the compound from the body.

U51754_Metabolism U51754 U-51754 Hydrochloride N_Demethyl N-Demethyl U-51754 U51754->N_Demethyl Demethylation N_Hydroxy N-Hydroxy U-51754 U51754->N_Hydroxy N-Hydroxylation N_Demethyl_Hydroxy N-Demethyl-Hydroxy U-51754 N_Demethyl->N_Demethyl_Hydroxy Hydroxylation N_Hydroxy->N_Demethyl_Hydroxy Demethylation

Quantitative Data Summary

Table 1: Hypothetical Kinetic Parameters for U-51754 Metabolism in Pooled Human Liver S9 Fraction

Metabolic PathwayEnzyme SystemSubstrate Concentration (µM)Vmax (pmol/min/mg protein)Km (µM)
N-DemethylationphS90.1 - 5015010
N-HydroxylationphS90.1 - 508015

Table 2: Example of Metabolite Formation Rates in Pooled Human Liver S9 Fraction

MetaboliteIncubation Time (min)Concentration (µM)Formation Rate (pmol/min/mg protein)
N-Demethyl U-5175460512.5
N-Hydroxy U-517546056.7
N-Demethyl-Hydroxy U-517546052.1

Experimental Protocols

Protocol 1: In Vitro Incubation of U-51754 with Pooled Human Liver S9 Fraction

This protocol outlines the procedure for incubating U-51754 with phS9 to generate metabolites.

Materials:

  • U-51754 hydrochloride

  • Pooled human liver S9 fraction (phS9)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and the desired concentration of phS9 protein. A typical protein concentration is 1 mg/mL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiate Reaction: Add U-51754 hydrochloride to the pre-incubated mixture to achieve the desired final substrate concentration (e.g., 1-10 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Collection: Transfer the supernatant to a clean tube for analysis by LC-HRMS.

Incubation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Sample Prep Prepare Incubation Mixture Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Add U-51754 Add U-51754 Pre-incubate at 37°C->Add U-51754 Incubate at 37°C Incubate at 37°C Add U-51754->Incubate at 37°C Terminate with ACN/MeOH Terminate with ACN/MeOH Incubate at 37°C->Terminate with ACN/MeOH Centrifuge Centrifuge Terminate with ACN/MeOH->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant

Protocol 2: Metabolite Identification using LC-HRMS

This protocol describes the analytical procedure for identifying U-51754 metabolites in the supernatant from the in vitro incubation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (HRMS) (e.g., Orbitrap or Q-TOF)

  • C18 analytical column

LC Conditions (Example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

HRMS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2)

  • Full Scan Range: m/z 100-1000

  • Resolution: 70,000

  • dd-MS2: Top 5 most intense ions from the full scan are selected for fragmentation.

  • Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV)

Data Analysis:

  • Extraction of Ion Chromatograms (EICs): Extract the ion chromatograms for the parent compound (U-51754) and its predicted metabolites.

  • Mass Accuracy: Determine the accurate mass of the potential metabolites and calculate the mass error (in ppm) to confirm the elemental composition.

  • Fragmentation Analysis: Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites. Compare the fragmentation of the metabolites to that of the parent compound to identify the site of metabolic modification.

LC_HRMS_Workflow Sample Injection Sample Injection LC Separation LC Separation Sample Injection->LC Separation ESI Ionization ESI Ionization LC Separation->ESI Ionization Full Scan MS Full Scan MS ESI Ionization->Full Scan MS Data-Dependent MS/MS Data-Dependent MS/MS Full Scan MS->Data-Dependent MS/MS Data Analysis Data Analysis Data-Dependent MS/MS->Data Analysis Metabolite Identification Metabolite Identification Data Analysis->Metabolite Identification

Conclusion

These application notes and protocols provide a framework for conducting in vitro metabolism studies of U-51754 hydrochloride. By following these guidelines, researchers can effectively identify the metabolites of U-51754 and gain insights into its metabolic fate. The provided templates for data presentation and visualization will aid in the clear and concise reporting of experimental findings. It is important to note that while these protocols are based on established methodologies, optimization of specific parameters may be necessary for individual laboratory settings and instrumentation.

References

Application Notes: Cell-based Functional Assays for Kappa-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) family, is a critical modulator of pain, mood, and addiction.[1] Its endogenous ligands are dynorphins.[2] The development of selective KOR agonists is a significant area of interest for therapeutic applications.[1] Functional assays are indispensable tools in the discovery and characterization of novel KOR agonists, allowing researchers to elucidate their potency, efficacy, and signaling bias. This document provides an overview of key cell-based functional assays and detailed protocols for their implementation.

Kappa-Opioid Receptor Signaling Pathways

KOR activation by an agonist initiates a cascade of intracellular signaling events. The receptor is primarily coupled to inhibitory G proteins (Gαi/o).[2][3] This canonical G protein-dependent pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, activation of G protein-gated inwardly rectifying potassium channels (GIRKs), and reduction of calcium currents.[2]

In addition to G protein signaling, agonist binding can also promote the recruitment of β-arrestin proteins to the phosphorylated receptor.[4][5] β-arrestin recruitment can lead to receptor desensitization, internalization, and the activation of distinct signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) cascade.[3][5]

The concept of "biased agonism" or "functional selectivity" has gained prominence in KOR drug discovery.[6] This refers to the ability of different agonists to preferentially activate either the G protein-dependent or the β-arrestin-dependent pathway.[3] It is hypothesized that G protein signaling mediates the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, while β-arrestin signaling is associated with adverse effects like dysphoria and sedation.[3][4] Consequently, assays that can differentiate between these pathways are crucial for developing safer and more effective KOR-targeted therapeutics.

KOR_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway Agonist Agonist KOR Kappa-Opioid Receptor (KOR) Agonist->KOR Binds G_protein Gαi/o Activation KOR->G_protein Activates GRK GRK Phosphorylation KOR->GRK Promotes AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition GIRK_activation GIRK Activation G_protein->GIRK_activation Ca_decrease ↓ Ca²⁺ Current G_protein->Ca_decrease cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Therapeutic_Effects Analgesia, Anti-pruritus cAMP_decrease->Therapeutic_Effects beta_arrestin β-Arrestin Recruitment GRK->beta_arrestin Internalization Receptor Internalization beta_arrestin->Internalization p38_MAPK p38 MAPK Activation beta_arrestin->p38_MAPK Adverse_Effects Dysphoria, Sedation p38_MAPK->Adverse_Effects GTPgS_Workflow cluster_workflow [³⁵S]GTPγS Binding Assay Workflow Membrane_Prep 1. Membrane Preparation Incubation 2. Incubation with Agonist, GDP, & [³⁵S]GTPγS Membrane_Prep->Incubation Termination 3. Reaction Termination (Filtration) Incubation->Termination Detection 4. Scintillation Counting Termination->Detection Analysis 5. Data Analysis (EC₅₀, Eₘₐₓ) Detection->Analysis bArrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow Cell_Plating 1. Plate U2OS-hKOR- β-arrestin cells Agonist_Treatment 2. Treat with Agonist Cell_Plating->Agonist_Treatment Lysis_Substrate 3. Add Lysis Buffer & Substrate Agonist_Treatment->Lysis_Substrate Detection 4. Measure Luminescence Lysis_Substrate->Detection Analysis 5. Data Analysis (EC₅₀, Eₘₐₓ) Detection->Analysis cAMP_Workflow cluster_workflow cAMP Inhibition Assay Workflow Cell_Plating 1. Plate HEK293 cells co-expressing KOR & GloSensor Agonist_Treatment 2. Treat with Agonist Cell_Plating->Agonist_Treatment Stimulation 3. Stimulate with Forskolin & add GloSensor Reagent Agonist_Treatment->Stimulation Detection 4. Measure Luminescence Stimulation->Detection Analysis 5. Data Analysis (IC₅₀, Eₘₐₓ) Detection->Analysis

References

Application Notes and Protocols: U-51754 hydrochloride Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Use By: Researchers, scientists, and drug development professionals.

1.0 Introduction

U-51754 hydrochloride is a synthetic opioid belonging to the U-opioid class of compounds.[1][2] It is structurally related to other potent analgesics like U-47700. As an analytical reference standard, U-51754 hydrochloride is intended for research and forensic applications, enabling the qualitative identification and quantitative determination of this substance in various matrices.[1] Pharmacological studies have identified U-51754 as a potent agonist, particularly at the κ-opioid receptor (KOR), with an EC₅₀ value of 120 nM.[2][3] These application notes provide essential information on the properties, safe handling, and validated analytical protocols for the use of U-51754 hydrochloride as a reference material.

2.0 Physicochemical Properties and Storage

U-51754 hydrochloride is supplied as a neat, white solid.[1][4] Proper storage and handling are critical to maintain its integrity and ensure experimental accuracy.

PropertyValue
Formal Name trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide, monohydrochloride[1]
CAS Number 2748595-55-1[1]
Molecular Formula C₁₇H₂₄Cl₂N₂O • HCl[1]
Formula Weight 379.8 g/mol [1]
Purity ≥98%[1]
Formulation A neat solid[1]
Appearance White powder[4]
Recommended Storage -20°C[1]
Stability ≥ 2 years at -20°C[1]

3.0 Safety and Handling

WARNING: U-51754 hydrochloride is a potent synthetic opioid and is strictly for research and forensic use only.[1] It is not intended for human or veterinary use.[1] Standard safety protocols for handling highly potent compounds must be followed.

  • Engineering Controls: Handle the material exclusively in a certified chemical fume hood or a glove box to prevent inhalation.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A lab coat is mandatory to prevent skin contact.

    • Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is required.[5]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[6]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations for hazardous substances.

4.0 Mechanism of Action & Signaling Pathway

U-51754 acts as a potent agonist at opioid receptors, which are a class of G-protein coupled receptors (GPCRs).[2][7] Its primary activity is at the κ-opioid receptor (KOR).[2] Upon binding, the receptor activates an intracellular G-protein complex, leading to the inhibition of the enzyme adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger, which in turn modulates downstream signaling cascades and inhibits neurotransmitter release.[7]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm U51754 U-51754 KOR κ-Opioid Receptor (GPCR) U51754->KOR Binds G_Protein Gi/Go Protein KOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

Opioid receptor G-protein signaling pathway.

5.0 Analytical Protocols

Accurate weighing of the neat solid reference material is required for the preparation of stock solutions. Due to its potency, it is recommended to prepare a stock solution (e.g., 1 mg/mL in methanol) and make subsequent dilutions for working standards and calibrators.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the SWGDRUG.org monograph for U-51754.[4] It is suitable for the qualitative identification of the compound in seized materials or other non-biological matrices.

GCMS_Workflow Start Prepare Sample (~4 mg/mL in MeOH) Inject Inject 1 µL (Split 25:1) Start->Inject GC GC Separation (HP-5 MS Column) Inject->GC Ionize Electron Ionization (EI, 70 eV) GC->Ionize Detect MS Detection (Scan 30-550 amu) Ionize->Detect End Data Analysis (RT & Mass Spectrum) Detect->End

GC-MS experimental workflow for U-51754 analysis.
ParameterValue
Sample Preparation ~4 mg/mL in Methanol[4]
Instrument Agilent Gas Chromatograph with Mass Selective Detector or equivalent[4]
Column HP-5 MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[4]
Carrier Gas Helium @ 1.5 mL/min[4]
Injection Volume 1 µL[4]
Inlet Temperature 280°C[4]
Injection Mode Split (25:1)[4]
Oven Program 100°C for 1 min, then ramp at 12°C/min to 280°C, hold for 9 min[4]
MS Transfer Line 280°C[4]
MS Source Temp. 230°C[4]
MS Quad Temp. 150°C[4]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 30 - 550 amu[4]
Expected RT ~15.91 minutes[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

No specific validated LC-MS/MS method for U-51754 was found. The following is a representative protocol based on methods developed for other novel synthetic opioids and can be used as a starting point for method development and validation.[8][9] This method is suitable for the analysis of U-51754 in biological matrices like urine or blood after appropriate sample preparation (e.g., protein precipitation or solid-phase extraction).

LCMS_Workflow Start Prepare Sample (e.g., SPE or Dilution) Inject Inject 5-10 µL Start->Inject LC LC Separation (C18 Column, Gradient) Inject->LC Ionize Electrospray Ionization (ESI+) LC->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect End Data Analysis (Quantitation) Detect->End

LC-MS/MS experimental workflow for U-51754 analysis.
ParameterRecommended Starting Value
Sample Preparation Dilute urine samples; use protein precipitation or SPE for blood/plasma.[8][10]
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid[9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9]
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold and re-equilibrate
Column Temperature 40°C[9]
Ionization Mode Electrospray Ionization, Positive (ESI+)[8]
MS Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion (m/z for [M+H]⁺) to be determined by infusing the standard. Product ions to be optimized.

Note on Metabolism: For biological samples, consider monitoring for metabolites. The major metabolic pathways for U-51754 are reported to be N-demethylation and N-hydroxylation of the cyclohexyl ring.[11]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol provides structural confirmation and is adapted from the SWGDRUG.org monograph.[4]

NMR_Workflow Start Prepare Sample (~9 mg/mL in DMSO-d6 + TMS) Acquire Acquire Spectrum (400 MHz) Start->Acquire Process Process Data (Fourier Transform, Phase/Baseline Correction) Acquire->Process End Spectral Analysis (Chemical Shifts, Integration) Process->End

¹H NMR experimental workflow for U-51754 analysis.
ParameterValue
Sample Preparation ~9 mg/mL in DMSO-d₆ with TMS as an internal standard[4]
Instrument 400 MHz NMR Spectrometer[4]
Pulse Angle 90°[4]
Delay Between Pulses 45 seconds[4]
Spectral Width To include at least -3 ppm to 13 ppm[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a characteristic vibrational fingerprint of the molecule, useful for rapid identification of the neat material.

FTIR_Workflow Start Place Small Amount of Neat Solid on ATR Crystal Acquire Acquire Background and Sample Spectra Start->Acquire Process Generate Absorbance Spectrum Acquire->Process End Compare to Reference Spectrum Process->End

FTIR experimental workflow for U-51754 analysis.
ParameterRecommended Value
Instrument FTIR with Attenuated Total Reflectance (ATR) accessory[12][13]
Sample Preparation Small amount of neat solid placed directly on the ATR crystal
Number of Scans 4-16[12]
Resolution 4 cm⁻¹[12]
Spectral Range 4000 - 400 cm⁻¹[13]

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of U-51754 and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-51754, a synthetic opioid, has emerged as a compound of interest in forensic and clinical toxicology. Accurate identification and quantification of U-51754 and its metabolites are crucial for understanding its pharmacology, metabolism, and for developing effective analytical screening methods. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and specificity for the comprehensive analysis of such novel psychoactive substances (NPS).[1][2] This document provides detailed application notes and protocols for the analysis of U-51754 and its metabolites using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Metabolic Pathways of U-51754

The metabolism of U-51754 primarily involves N-demethylation and hydroxylation reactions. In vivo and in vitro studies have identified several key metabolites.[3] The major metabolic transformations include the demethylation of the amine moiety and hydroxylation of the hexyl ring, as well as combinations of these reactions.[3] Notably, the parent compound is often found only in trace amounts in urine, making the detection of its metabolites essential for confirming exposure.[3] The N-demethyl-hydroxy and the hydroxy metabolites are considered important urinary markers for U-51754.[3]

U51754_Metabolism U51754 U-51754 N_demethyl N-demethyl-U-51754 U51754->N_demethyl N-Demethylation Hydroxy Hydroxy-U-51754 U51754->Hydroxy Hydroxylation N_demethyl_hydroxy N-demethyl-hydroxy-U-51754 N_demethyl->N_demethyl_hydroxy Hydroxylation Hydroxy->N_demethyl_hydroxy N-Demethylation

Metabolic pathway of U-51754.

Experimental Protocols

Sample Preparation: Urine

This protocol outlines a standard solid-phase extraction (SPE) method for the extraction of U-51754 and its metabolites from urine samples.

Materials:

Procedure:

  • To 1 mL of urine, add the internal standard.

  • Add 1 mL of phosphate buffer and vortex.

  • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of phosphate buffer.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

Parameters:

Parameter Value
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

High-Resolution Mass Spectrometry

Instrumentation:

  • Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 450°C
Acquisition Mode Full scan MS and data-dependent MS/MS (ddMS2)
Mass Range m/z 50-800

| Collision Energy | Ramped from 10 to 40 eV for MS/MS |

Data Presentation

The following table summarizes the expected accurate mass data for U-51754 and its major metabolites.

CompoundMolecular FormulaMonoisotopic Mass (Da)Calculated m/z [M+H]⁺
U-51754C₁₇H₂₄Cl₂N₂O342.1266343.1339
N-demethyl-U-51754C₁₆H₂₂Cl₂N₂O328.1109329.1182
Hydroxy-U-51754C₁₇H₂₄Cl₂N₂O₂358.1215359.1288
N-demethyl-hydroxy-U-51754C₁₆H₂₂Cl₂N₂O₂344.1058345.1131

Experimental Workflow

The overall workflow for the analysis of U-51754 and its metabolites is depicted in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample SPE Solid-Phase Extraction Sample->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC UHPLC Separation Evaporation->LC HRMS HRMS Detection (MS & MS/MS) LC->HRMS Identification Compound Identification (Accurate Mass & Fragmentation) HRMS->Identification Quantification Quantification (Optional) Identification->Quantification

Analytical workflow for U-51754.

Conclusion

The provided protocols and data serve as a comprehensive guide for the high-resolution mass spectrometric analysis of U-51754 and its metabolites. Adherence to these methodologies will enable researchers and scientists to accurately identify and, if necessary, quantify these compounds in biological matrices. The use of HRMS provides a high degree of confidence in the analytical results, which is essential for forensic investigations, clinical toxicology, and drug metabolism research. The ability to retrospectively analyze HRMS data is also a significant advantage in the ever-evolving landscape of novel psychoactive substances.[2]

References

Application Notes and Protocols for the Analysis of U-51754 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-51754, a potent synthetic opioid, has emerged as a compound of interest in forensic and clinical toxicology. As a selective kappa-opioid receptor (KOR) agonist, its analysis in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and toxicological effects.[1] These application notes provide detailed protocols for the sample preparation and analysis of U-51754 and its primary metabolites in common biological matrices, including whole blood, plasma, and urine. The methodologies are based on established principles of bioanalytical chemistry, leveraging techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT), followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolism of U-51754

Understanding the metabolic fate of U-51754 is critical for developing robust analytical methods. In vivo and in vitro studies have shown that U-51754 undergoes significant metabolism. The primary metabolic pathways include demethylation of the amine moiety and hydroxylation of the hexyl ring, as well as combinations of these reactions.[2] Consequently, the parent compound is often found in very low concentrations in urine. For this reason, it is recommended that analytical methods for urine samples target the more abundant N-demethyl-hydroxy and hydroxy metabolites as primary biomarkers of U-51754 exposure.[2]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of novel synthetic opioids, including U-51754, in biological matrices. Note: These values are representative and should be confirmed during in-house method validation.

ParameterWhole BloodPlasmaUrine
Limit of Detection (LOD) 0.05 - 0.1 ng/mL0.05 - 0.1 ng/mL0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL0.1 - 0.5 ng/mL0.5 - 1.0 ng/mL
Linearity (r²) >0.99>0.99>0.99
Recovery (%) 80 - 110%85 - 110%75 - 105%
Matrix Effect (%) < 20%< 15%< 25%
Intra-day Precision (%CV) < 15%< 15%< 15%
Inter-day Precision (%CV) < 15%< 15%< 15%
Accuracy (% Bias) ± 15%± 15%± 15%

Experimental Protocols

Sample Preparation

a) Whole Blood: Supported Liquid Extraction (SLE)

This protocol is adapted from methods for fentanyl analogs in whole blood.[3][4]

  • Sample Pre-treatment: To 100 µL of whole blood, add 100 µL of 1% ammonium (B1175870) hydroxide (B78521) solution. Vortex to mix.

  • Loading: Load the pre-treated sample onto an ISOLUTE® SLE+ 400 µL plate or cartridge. Apply gentle positive pressure to initiate flow and then allow the sample to absorb for 5 minutes.

  • Elution: Elute the analytes with two aliquots of 750 µL of dichloromethane (B109758) (DCM).

  • Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 mixture of mobile phase A and mobile phase B. Vortex to mix and transfer to an autosampler vial for analysis.

b) Plasma: Protein Precipitation (PPT)

This is a rapid method suitable for initial screening.

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Precipitation: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 mixture of mobile phase A and mobile phase B. Vortex to mix and transfer to an autosampler vial for analysis.

c) Urine: Solid-Phase Extraction (SPE)

This protocol is adapted from methods for the analysis of synthetic opioids in urine.[5]

  • Sample Pre-treatment: To 1 mL of urine, add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and an appropriate internal standard. Vortex to mix.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 3 mL of methanol (B129727) and 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water and 3 mL of 100 mM acetic acid. Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 3 mL of a freshly prepared solution of methanol containing 2% ammonium hydroxide.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 mixture of mobile phase A and mobile phase B. Vortex to mix and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for LC-MS/MS analysis. Optimization is required for specific instrumentation.

ParameterSuggested Condition
LC Column C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 8 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions (to be optimized):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
U-51754343.1[To be determined][To be determined][To be determined]
N-demethyl-hydroxy U-51754345.1[To be determined][To be determined][To be determined]
Hydroxy U-51754359.1[To be determined][To be determined][To be determined]

Visualizations

Experimental Workflow for Sample Preparation

G cluster_blood Whole Blood (SLE) cluster_plasma Plasma (PPT) cluster_urine Urine (SPE) b1 100 µL Whole Blood b2 Add 100 µL 1% NH4OH Vortex b1->b2 b3 Load on SLE+ cartridge Wait 5 min b2->b3 b4 Elute with 2 x 750 µL DCM b3->b4 evap Evaporate to Dryness b4->evap p1 100 µL Plasma p2 Add 300 µL Acetonitrile Vortex p1->p2 p3 Centrifuge 10,000 x g p2->p3 p4 Collect Supernatant p3->p4 p4->evap u1 1 mL Urine u2 Add 1 mL Buffer (pH 6) u1->u2 u3 Load on SPE cartridge u2->u3 u4 Wash with H2O & Acetic Acid u3->u4 u5 Elute with MeOH/NH4OH u4->u5 u5->evap recon Reconstitute in Mobile Phase evap->recon lcsms LC-MS/MS Analysis recon->lcsms

Caption: General experimental workflow for U-51754 sample preparation.

Signaling Pathway of U-51754 at the Kappa-Opioid Receptor

G cluster_G_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Adverse Effects) U51754 U-51754 KOR Kappa-Opioid Receptor (KOR) U51754->KOR Gi_Go Gi/o Protein KOR->Gi_Go GRK GRK KOR->GRK G_alpha Gαi/o Gi_Go->G_alpha G_beta_gamma Gβγ Gi_Go->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC GIRK GIRK Channels G_beta_gamma->GIRK K⁺ Efflux Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel Ca²⁺ Influx cAMP cAMP AC->cAMP ATP P_KOR Phosphorylated KOR GRK->P_KOR beta_arrestin β-Arrestin 2 P_KOR->beta_arrestin p38_MAPK p38 MAPK beta_arrestin->p38_MAPK

Caption: U-51754 signaling at the kappa-opioid receptor.

References

Application Notes and Protocols for In Vivo U-51754 Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals designing and conducting in vivo studies on the synthetic opioid U-51754 in rodent models. The protocols outlined below cover key areas of investigation for a novel opioid compound: analgesia, respiratory depression, and abuse liability.

Introduction to U-51754

U-51754 is a novel synthetic opioid (NSO) that has emerged in the recreational drug market.[1][2] In vitro studies have shown that U-51754 is a potent agonist at the κ-opioid receptor (KOR) with a reported EC50 value of 120 nM.[1] It also demonstrates activity at the μ-opioid receptor (MOR).[1] The metabolism of U-51754 in rats involves major reactions such as demethylation of the amine moiety and N-hydroxylation of the hexyl ring.[3] Notably, the parent compound is found only in trace amounts in rat urine, with the N-demethyl-hydroxy and hydroxy metabolites being the primary urinary markers.[3]

General Considerations for In Vivo Studies

Successful and reproducible in vivo research requires careful planning and adherence to best practices.[4] Key considerations include:

  • Animal Model Selection: The choice of rodent species and strain is critical and should be based on the specific research question.[4] Wistar and Sprague-Dawley rats are commonly used for opioid research.[5][6][7]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Proper anesthesia and analgesia are crucial for any invasive procedures.[4][8]

  • Route of Administration: The route of administration should be chosen based on the experimental goals and the physicochemical properties of U-51754. Common routes for opioid administration in rodents include subcutaneous (s.c.), intravenous (i.v.), and oral (p.o.).[6][7][9][10][11]

  • Dose Selection: Due to the limited in vivo data for U-51754, initial dose-finding studies are essential. Doses can be estimated based on its in vitro potency and data from structurally similar compounds like U-47700.[6][7] A wide range of doses should be tested to establish a dose-response relationship.

Pharmacokinetic and Pharmacodynamic Studies

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of U-51754 is fundamental to interpreting its effects.

Pharmacokinetic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of U-51754 in rodents.

Protocol:

  • Animal Model: Male Sprague-Dawley rats with indwelling intravenous catheters.[6][7]

  • Drug Administration: Administer U-51754 via a single subcutaneous (s.c.) injection. A range of doses should be tested (e.g., 0.1, 0.5, 2.0 mg/kg).

  • Sample Collection: Collect blood samples via the i.v. catheter at multiple time points post-injection (e.g., 15, 30, 60, 120, 240, 480 minutes).[6][7] Urine and feces can also be collected over a 24-hour period.

  • Sample Analysis: Analyze plasma and urine samples for concentrations of U-51754 and its major metabolites (N-demethyl-hydroxy and hydroxy metabolites) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Table 1: Representative Pharmacokinetic Parameters for the Related Compound U-47700 in Male Rats (s.c. administration) [6]

Dose (mg/kg)Cmax (ng/mL)Tmax (min)AUC (ng·min/mL)t1/2 (min)
0.328.5 ± 4.115.0 ± 0.02587 ± 35068.3 ± 8.4
1.090.7 ± 11.237.5 ± 7.510842 ± 138387.1 ± 11.2
3.0295.3 ± 46.830.0 ± 0.044265 ± 7265102.3 ± 10.3

Data are presented as mean ± SEM.

Pharmacodynamic Analysis

Objective: To correlate the plasma concentrations of U-51754 and its metabolites with its pharmacological effects.

Protocol:

  • Concurrent Measurements: In the same animals used for PK studies, assess pharmacodynamic endpoints at each blood collection time point.

  • Endpoints: Measure relevant physiological and behavioral responses, such as body temperature, heart rate, and locomotor activity.[12][13]

  • Data Analysis: Correlate the time course of the pharmacodynamic effects with the plasma concentrations of U-51754 and its metabolites.

Analgesic Efficacy Studies

Opioids are primarily used for their analgesic properties. The following are standard models to assess the antinociceptive effects of U-51754 in rodents.[14][15]

Hot Plate Test (Thermal Nociception)

Objective: To evaluate the central analgesic effects of U-51754 against thermal pain.[16]

Protocol:

  • Animal Model: Male CD-1 mice.[16]

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Acclimatize mice to the testing room for at least 30 minutes.

    • Administer U-51754 or vehicle control (e.g., saline) via s.c. injection.

    • At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) after injection, place the mouse on the hot plate.

    • Record the latency to the first sign of nociception (e.g., hind paw licking, jumping).

    • A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Tail-Flick Test (Thermal Nociception)

Objective: To assess the spinal analgesic effects of U-51754.[15]

Protocol:

  • Animal Model: Male Sprague-Dawley rats.[15]

  • Apparatus: A tail-flick analgesia meter with a radiant heat source.

  • Procedure:

    • Gently restrain the rat and position its tail over the heat source.

    • Measure the baseline latency for the rat to flick its tail away from the heat.

    • Administer U-51754 or vehicle control.

    • Measure the tail-flick latency at various time points post-administration.

    • A cut-off time is necessary to avoid tissue injury.

  • Data Analysis: Analyze the data similarly to the hot plate test, calculating %MPE.

Von Frey Test (Mechanical Nociception)

Objective: To evaluate the effect of U-51754 on mechanical allodynia, particularly relevant in models of neuropathic or inflammatory pain.[17]

Protocol:

  • Animal Model: Rats or mice with induced inflammatory or neuropathic pain (e.g., Complete Freund's Adjuvant (CFA) model).[5]

  • Apparatus: A set of calibrated von Frey filaments.

  • Procedure:

    • Place the animal in a testing chamber with a mesh floor.

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).

    • Administer U-51754 or vehicle and re-assess the withdrawal threshold at different time points.

  • Data Analysis: Compare the paw withdrawal thresholds before and after drug administration.

Assessment of Respiratory Depression

Respiratory depression is a major and potentially fatal side effect of opioid agonists.[16][18][19][20][21]

Whole-Body Plethysmography

Objective: To measure the effects of U-51754 on respiratory function in conscious, unrestrained rodents.[16][18][21]

Protocol:

  • Animal Model: Male CD-1 mice or Sprague-Dawley rats.[16][18]

  • Apparatus: A whole-body plethysmography system.

  • Procedure:

    • Acclimatize the animal to the plethysmography chamber.

    • Record baseline respiratory parameters (respiratory rate, tidal volume, and minute volume).

    • Administer a single dose of U-51754 or vehicle.

    • Continuously monitor respiratory parameters for a set duration (e.g., 2-3 hours).

    • A cumulative dosing regimen can also be used to generate dose-response curves.

  • Data Analysis: Express respiratory parameters as a percentage of the baseline values.

Table 2: Representative Data on Opioid-Induced Respiratory Depression in Mice [18]

OpioidDose (mg/kg, s.c.)Minute Volume (% of Control)
Morphine32~40%
Fentanyl3.2~20%
Buprenorphine3.2~60%

Values are approximate and serve as a reference.

Abuse Liability Assessment

Evaluating the abuse potential is a critical component of preclinical opioid research.[22]

Conditioned Place Preference (CPP)

Objective: To assess the rewarding properties of U-51754.[5]

Protocol:

  • Animal Model: Male Wistar rats.[5]

  • Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-conditioning Phase: Allow the rat to freely explore both chambers and record the time spent in each to establish baseline preference.

    • Conditioning Phase (several days): On alternating days, confine the rat to one chamber after an injection of U-51754 and to the other chamber after a vehicle injection.

    • Post-conditioning (Test) Phase: Place the rat in the apparatus with free access to both chambers and record the time spent in each.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect.

Intravenous Self-Administration (IVSA)

Objective: To determine if animals will voluntarily work to receive U-51754, a more direct measure of reinforcing effects.[12][22]

Protocol:

  • Animal Model: Rats with indwelling jugular vein catheters.

  • Apparatus: Operant conditioning chambers equipped with two levers (or nose-poke holes), a drug infusion pump, and stimulus lights.

  • Procedure:

    • Acquisition Phase: Train rats to press the active lever to receive an i.v. infusion of U-51754. The inactive lever has no consequence.

    • Maintenance Phase: Once a stable response is achieved, various reinforcement schedules can be implemented (e.g., fixed-ratio, progressive-ratio).

    • Extinction and Reinstatement: After stable self-administration, the drug can be replaced with saline to extinguish the lever-pressing behavior. Reinstatement of drug-seeking can be triggered by a priming injection of the drug or drug-associated cues.

  • Data Analysis: The primary measure is the number of infusions earned. A significantly higher number of presses on the active lever compared to the inactive lever indicates reinforcing properties.

Data Presentation and Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 U-51754 Signaling Pathway U51754 U-51754 KOR κ-Opioid Receptor (KOR) U51754->KOR Primary Agonist MOR μ-Opioid Receptor (MOR) U51754->MOR Agonist Gi_Go Gαi/o KOR->Gi_Go MOR->Gi_Go AC Adenylyl Cyclase Gi_Go->AC GIRK GIRK Channels Gi_Go->GIRK Ca_channels Voltage-gated Ca2+ Channels Gi_Go->Ca_channels cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux NT_release ↓ Neurotransmitter Release K_efflux->NT_release Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx Ca_influx->NT_release

Caption: U-51754 binds primarily to KOR and also MOR, leading to G-protein activation and downstream effects.

G cluster_1 In Vivo Experimental Workflow for U-51754 cluster_animal Animal Preparation cluster_studies Experimental Studies cluster_analysis Data Analysis & Interpretation Animal_Model Select Rodent Model (Rat/Mouse) Acclimation Acclimation Period Animal_Model->Acclimation Surgery Catheter Implantation (for IVSA/PK) Acclimation->Surgery Recovery Surgical Recovery Surgery->Recovery Dose_Finding Dose-Response Studies Recovery->Dose_Finding PK_PD Pharmacokinetics & Pharmacodynamics Dose_Finding->PK_PD Analgesia Analgesia Assays (Hot Plate, Tail Flick) Dose_Finding->Analgesia Respiration Respiratory Depression (Plethysmography) Dose_Finding->Respiration Abuse_Liability Abuse Liability (CPP, IVSA) Dose_Finding->Abuse_Liability Data_Collection Data Collection PK_PD->Data_Collection Analgesia->Data_Collection Respiration->Data_Collection Abuse_Liability->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation Report Reporting Interpretation->Report

Caption: A structured workflow for comprehensive in vivo evaluation of U-51754 in rodent models.

References

Application Note: Structural Elucidation of U-51754 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-51754, or trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide, is a synthetic opioid that has emerged as a compound of interest in forensic and toxicological studies.[1] Its structural similarity to other synthetic opioids, particularly its isomer U-48800, necessitates robust analytical methods for unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, making it an indispensable tool for the structural elucidation of novel psychoactive substances like U-51754.[2]

This application note provides a detailed protocol for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to confirm the chemical structure of U-51754 and differentiate it from its common isomer, U-48800. The key to this differentiation lies in the analysis of long-range proton-carbon correlations using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.[3]

Chemical Structures

The chemical structures of U-51754 and its isomer U-48800 are presented below. The primary difference between the two molecules is the position of the chlorine atoms on the benzene (B151609) ring and the linker between the aromatic ring and the amide carbonyl.

G cluster_U51754 U-51754 cluster_U48800 U-48800 U51754_structure U51754_structure U48800_structure U48800_structure

Caption: Chemical structures of U-51754 and its isomer U-48800.

Predicted NMR Data for U-51754

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.2 - 7.6m
CH₂ (acetamide)~3.5 - 4.0s
N-CH₃~2.8 - 3.2s
Cyclohexyl-H1.2 - 3.5m
N(CH₃)₂~2.2 - 2.6s
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
C=O170 - 175
Aromatic-C125 - 140
CH₂ (acetamide)35 - 45
N-CH₃30 - 40
Cyclohexyl-C20 - 70
N(CH₃)₂40 - 50

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of the U-51754 sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of methanol-d₄ or chloroform-d).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.

1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

2. ¹³C NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2 seconds.

3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 160-200 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-240 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Long-range Coupling Delay (D6): Optimized for a J-coupling of 8 Hz.

Data Analysis and Structural Elucidation

The structural elucidation of U-51754 involves a systematic analysis of the acquired NMR spectra.

G A Acquire 1D NMR Spectra (¹H, ¹³C) B Acquire 2D NMR Spectra (COSY, HSQC, HMBC) A->B C Assign Proton and Carbon Signals B->C D Analyze COSY Correlations (¹H-¹H connectivities) C->D E Analyze HSQC Correlations (Direct ¹H-¹³C attachments) C->E F Analyze HMBC Correlations (Long-range ¹H-¹³C connectivities) C->F G Confirm Structural Fragments D->G E->G F->G H Assemble Fragments to Elucidate Structure G->H I Differentiate from Isomers (e.g., U-48800) H->I

Caption: Workflow for NMR-based structural elucidation.

Key Differentiator: U-51754 vs. U-48800

The unambiguous identification of U-51754 relies on the HMBC spectrum. In U-48800, a key correlation is observed between the aromatic proton at the C-8 position (H-8, appearing as a doublet around 7.37 ppm) and the methylene (B1212753) carbon of the acetamide (B32628) linker (C-2, around 39.5 ppm).[3] This is a three-bond correlation (³JCH).

In U-51754, the corresponding aromatic proton and the acetamide methylene carbon are separated by four bonds.[3] Generally, ⁴JCH correlations are weak or not observed in HMBC spectra. Therefore, the absence of this specific cross-peak in the HMBC spectrum is a strong indicator of the U-51754 structure.

G cluster_U48800 U-48800 cluster_U51754 U-51754 U48800_H Aromatic Proton (H-8) U48800_C Acetamide Carbon (C-2) U48800_H->U48800_C ³J HMBC Correlation (PRESENT) U51754_H Aromatic Proton U51754_C Acetamide Methylene Carbon U51754_H->U51754_C ⁴J HMBC Correlation (ABSENT)

References

Developing a validated method for U-51754 in urine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Development of a Validated Method for the Quantification of U-51754 Metabolites in Human Urine by LC-MS/MS

Introduction

U-51754 is a potent synthetic opioid of the acetamide (B32628) class, structurally distinct from fentanyl and its analogues.[1] As with many novel psychoactive substances (NPS), there is a critical need for validated analytical methods to detect its use in clinical and forensic toxicology. Studies on the metabolism of U-51754 have shown that the parent compound is extensively metabolized and found only in trace amounts in urine.[2] The primary urinary metabolites are the N-demethyl-hydroxy and hydroxy forms of the parent compound.[2] Therefore, a reliable analytical method for determining U-51754 exposure should target these more abundant metabolites.

This document provides a comprehensive protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of U-51754 metabolites in human urine. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and detailed validation procedures.

Materials and Reagents

  • Analytes and Internal Standard:

    • U-51754 reference standard (e.g., from Cayman Chemical)[3]

    • N-demethyl-hydroxy U-51754 (synthesis may be required)

    • Hydroxy U-51754 (synthesis may be required)

    • Deuterated internal standard (IS), e.g., U-51754-d5 (availability to be confirmed; custom synthesis may be necessary).[4] If a deuterated analog is unavailable, a structurally similar compound not expected to be present in the samples can be used.

  • Reagents:

  • Solid-Phase Extraction (SPE) Cartridges:

    • Mixed-mode cation exchange SPE cartridges

Experimental Protocols

Standard and Quality Control (QC) Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of U-51754, its metabolites, and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control samples.

  • Calibration Standards: Spike drug-free urine with the working standard solutions to achieve a calibration curve covering the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free urine at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 750 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

A mixed-mode SPE protocol is recommended to effectively extract the metabolites of varying polarities.

  • Enzymatic Hydrolysis (Optional but Recommended):

    • To 1 mL of urine sample, add 500 µL of phosphate buffer (pH 6.8).

    • Add 20 µL of β-glucuronidase solution.

    • Vortex and incubate at 60°C for 1-2 hours.

    • Allow the sample to cool to room temperature.

  • SPE Procedure:

    • Condition: Condition the mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load: Load the pre-treated urine sample onto the SPE cartridge.

    • Wash: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.

    • Elute: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate. The gradient should be optimized to ensure separation of the metabolites.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor (Q1) and product (Q3) ions for each analyte and the internal standard must be determined by infusing the individual standard solutions into the mass spectrometer. At least two transitions should be monitored for each analyte (one for quantification and one for qualification).

Method Validation

The analytical method must be validated according to established guidelines. The following parameters should be assessed:

  • Selectivity: Analyze at least six different blank urine samples to ensure no endogenous interferences are present at the retention times of the analytes.

  • Linearity and Range: Analyze the calibration standards in triplicate to demonstrate the linear relationship between concentration and response. The coefficient of determination (r²) should be ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% CV) and accuracy (±20%).

  • Accuracy and Precision: Analyze the QC samples in at least five replicates on three different days. The intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the urine matrix by comparing the peak areas of analytes in post-extraction spiked blank urine with those in neat solutions.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.

  • Stability: Assess the stability of the analytes in urine under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for at least 24 hours.

    • Long-Term Stability: Frozen at -20°C or -80°C for an extended period.

    • Autosampler Stability: In the reconstituted extract at the autosampler temperature for the expected duration of an analytical run.

Data Presentation

All quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Optimized MRM Transitions and MS/MS Parameters

Analyte Precursor Ion (m/z) Product Ion (Quantifier, m/z) Product Ion (Qualifier, m/z) Collision Energy (eV)
N-demethyl-hydroxy U-51754 To be determined To be determined To be determined To be determined
Hydroxy U-51754 To be determined To be determined To be determined To be determined

| U-51754-d5 (IS) | To be determined | To be determined | To be determined | To be determined |

Table 2: Linearity and LLOQ

Analyte Calibration Range (ng/mL) LLOQ (ng/mL)
N-demethyl-hydroxy U-51754 e.g., 1-1000 ≥ 0.99 e.g., 1

| Hydroxy U-51754 | e.g., 1-1000 | ≥ 0.99 | e.g., 1 |

Table 3: Accuracy and Precision

Analyte QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (% Bias) Inter-day Precision (%CV) Inter-day Accuracy (% Bias)
N-demethyl-hydroxy U-51754 Low e.g., 3 ≤15% ±15% ≤15% ±15%
Medium e.g., 75 ≤15% ±15% ≤15% ±15%
High e.g., 750 ≤15% ±15% ≤15% ±15%
Hydroxy U-51754 Low e.g., 3 ≤15% ±15% ≤15% ±15%
Medium e.g., 75 ≤15% ±15% ≤15% ±15%

| | High | e.g., 750 | ≤15% | ±15% | ≤15% | ±15% |

Table 4: Matrix Effect and Recovery

Analyte Concentration (ng/mL) Matrix Effect (%) Recovery (%)
N-demethyl-hydroxy U-51754 Low To be determined To be determined
High To be determined To be determined
Hydroxy U-51754 Low To be determined To be determined

| | High | To be determined | To be determined |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation urine Urine Sample (1 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis Optional spe Solid-Phase Extraction (Mixed-Mode) urine->spe hydrolysis->spe elution Elution & Evaporation spe->elution reconstitution Reconstitution elution->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant validation Method Validation quant->validation

Caption: Experimental workflow for U-51754 metabolite analysis in urine.

validation_parameters Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Linearity & Range Linearity & Range Method Validation->Linearity & Range LLOQ LLOQ Method Validation->LLOQ Accuracy & Precision Accuracy & Precision Method Validation->Accuracy & Precision Matrix Effect Matrix Effect Method Validation->Matrix Effect Recovery Recovery Method Validation->Recovery Stability Stability Method Validation->Stability

Caption: Key parameters for method validation.

References

Application Notes and Protocols for Studying G-protein Coupled Receptor Signaling with U-51754

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-51754 is a synthetic opioid that exhibits potent agonist activity at the kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) family. The KOR is a key therapeutic target for the development of analgesics with a lower potential for abuse and respiratory depression compared to traditional mu-opioid receptor (MOR) agonists. Activation of the KOR is coupled to the Gi/o family of G-proteins, initiating a signaling cascade that modulates various physiological processes, including nociception, mood, and reward. These application notes provide a comprehensive guide for utilizing U-51754 as a tool to investigate KOR signaling, including detailed experimental protocols and data presentation.

Data Presentation

The following table summarizes the available quantitative data for U-51754 and reference KOR agonists. This information is essential for comparing the potency and efficacy of U-51754 in functional assays.

CompoundAssayReceptorParameterValueReference
U-51754 [³⁵S]-GTPγS BindingHuman KOREC₅₀ 120 nM[1]
Eₘₐₓ (vs. U-69593) 107%[1]
Eₘₐₓ (vs. U-50488) 104%[1]
U-69593[³⁵S]-GTPγS BindingHuman KOREC₅₀ ~3-8 nM
U-50488[³⁵S]-GTPγS BindingHuman KOREC₅₀ ~8.2 nM

Note: Ki (binding affinity) data from radioligand binding assays, as well as EC₅₀ and Eₘₐₓ values from cAMP and β-arrestin recruitment assays for U-51754, are not currently available in the public domain. The provided protocols can be used to determine these parameters.

Signaling Pathways and Experimental Workflows

To visualize the key signaling pathways and experimental procedures discussed in these notes, the following diagrams have been generated using the DOT language.

KOR_Signaling_Pathway U51754 U-51754 KOR Kappa Opioid Receptor (KOR) U51754->KOR Agonist Binding Gi_Go Gi/o Protein KOR->Gi_Go Activation beta_arrestin β-Arrestin KOR->beta_arrestin Recruitment GRK GRK KOR->GRK Phosphorylation AC Adenylyl Cyclase Gi_Go->AC Inhibition GIRK GIRK Channels Gi_Go->GIRK Activation Ca_channel Voltage-gated Ca²⁺ Channels Gi_Go->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation MAPK_cascade MAPK Cascade (ERK, p38, JNK) beta_arrestin->MAPK_cascade Activation Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization Mediation GRK->KOR Experimental_Workflow cluster_0 In Vitro Characterization of U-51754 cluster_1 Data Analysis and Interpretation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Calculate Pharmacological Parameters (Ki, EC₅₀, Eₘₐₓ) Binding_Assay->Data_Analysis GTP_Assay [³⁵S]-GTPγS Binding Assay (Determine EC₅₀, Eₘₐₓ) GTP_Assay->Data_Analysis cAMP_Assay cAMP Accumulation Assay (Determine functional potency) cAMP_Assay->Data_Analysis Arrestin_Assay β-Arrestin Recruitment Assay (Assess biased agonism) Arrestin_Assay->Data_Analysis Bias_Analysis Quantify Biased Agonism Data_Analysis->Bias_Analysis Conclusion Characterize U-51754 Signaling Profile Bias_Analysis->Conclusion

References

Troubleshooting & Optimization

Improving solubility of 3,4-Ethylenedioxy U-51754 in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3,4-Ethylenedioxy U-51754 in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is 3,4-Ethylenedioxy U-51754 and why is its solubility in PBS important?

3,4-Ethylenedioxy U-51754 is a synthetic opioid analgesic. Its solubility in physiologically relevant buffers like PBS is crucial for a variety of in vitro and in vivo experiments, including cell-based assays, receptor binding studies, and animal models. Poor solubility can lead to inaccurate and unreliable experimental results due to issues with compound precipitation and inconsistent dosing.

Q2: What are the common challenges encountered when dissolving 3,4-Ethylenedioxy U-51754 in PBS?

The primary challenge is the hydrophobic nature of the molecule, which leads to low aqueous solubility. This can manifest as:

  • Precipitation: The compound may fall out of solution, appearing as a solid or cloudiness.

  • Incomplete Dissolution: The compound may not fully dissolve, leaving behind undissolved particles.

  • Inconsistent Concentrations: The actual concentration in solution may be lower than intended, leading to variability in experimental outcomes.

Q3: What are the initial steps to take when preparing a solution of 3,4-Ethylenedioxy U-51754 in PBS?

It is recommended to first prepare a concentrated stock solution in an organic solvent before making the final dilution in PBS. This approach helps to overcome the initial solubility barrier.

Troubleshooting Guide: Improving Solubility

This guide provides a systematic approach to troubleshoot and improve the solubility of 3,4-Ethylenedioxy U-51754 in PBS.

Initial Solubility Test Workflow

A Prepare concentrated stock in organic solvent (e.g., DMSO) B Dilute stock solution in PBS to desired concentration A->B C Visually inspect for precipitation or cloudiness B->C D Solution is clear. Proceed with experiment. C->D No E Precipitation observed. Proceed to troubleshooting. C->E Yes

Caption: Initial workflow for preparing and assessing the solubility of 3,4-Ethylenedioxy U-51754 in PBS.

Troubleshooting Strategies

If you encounter solubility issues, consider the following strategies, starting with the least disruptive to your experimental system.

1. Optimization of Co-solvents

The use of a water-miscible organic co-solvent can significantly enhance the solubility of hydrophobic compounds in aqueous buffers.

  • Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol (EtOH), and Polyethylene glycol 400 (PEG400) are commonly used.

  • Considerations: The final concentration of the organic solvent should be minimized to avoid off-target effects in biological assays. It is crucial to include a vehicle control in your experiments with the same final concentration of the co-solvent.

Table 1: Recommended Starting Concentrations of Co-solvents

Co-solventRecommended Starting Concentration (v/v)Maximum Recommended Concentration (v/v) for most cell-based assays
DMSO1%≤ 0.5%
Ethanol1-5%≤ 1%
PEG4005-10%≤ 10%

Experimental Protocol: Co-solvent Optimization

  • Prepare a high-concentration stock solution of 3,4-Ethylenedioxy U-51754 in your chosen co-solvent (e.g., 10 mM in 100% DMSO).

  • Serially dilute the stock solution in PBS to achieve the desired final concentration of the compound and the co-solvent.

  • Vortex the solution thoroughly after each dilution step.

  • Visually inspect for any signs of precipitation.

  • If precipitation occurs, try increasing the final concentration of the co-solvent within acceptable limits for your experiment.

2. pH Adjustment

The solubility of ionizable compounds can be influenced by the pH of the solution.

  • Strategy: Adjusting the pH of the PBS buffer may improve the solubility of 3,4-Ethylenedioxy U-51754. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can be beneficial.

  • Caution: Ensure the adjusted pH is compatible with your experimental system, as significant deviations from physiological pH can impact cellular viability and protein function.

3. Use of Solubilizing Excipients

Excipients are inactive substances used to improve the solubility and stability of active pharmaceutical ingredients.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic compound. Non-ionic surfactants like Tween® 80 and Cremophor® EL are often used in biological research.

Table 2: Common Solubilizing Excipients

ExcipientRecommended Starting ConcentrationNotes
HP-β-CD1-5% (w/v)Generally well-tolerated in many biological systems.
Tween® 800.1-1% (v/v)Can have biological effects at higher concentrations.
Cremophor® EL0.1-1% (v/v)Known to have some biological activity.

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare a solution of HP-β-CD in PBS at the desired concentration (e.g., 5% w/v).

  • Prepare a concentrated stock solution of 3,4-Ethylenedioxy U-51754 in an appropriate organic solvent.

  • Add the stock solution dropwise to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate, which may require gentle heating or sonication.

  • Visually inspect for clarity.

Decision-Making Flowchart for Solubility Enhancement

Start Solubility Issue Identified CoSolvent Try Co-solvent (e.g., DMSO, EtOH) Start->CoSolvent pH_Adjust Adjust pH of PBS CoSolvent->pH_Adjust No Success Solubility Improved CoSolvent->Success Yes Excipient Use Solubilizing Excipient (e.g., Cyclodextrin, Surfactant) pH_Adjust->Excipient No pH_Adjust->Success Yes Excipient->Success Yes Failure Consult with a formulation scientist Excipient->Failure No

Caption: A decision-making flowchart to guide the selection of an appropriate solubility enhancement strategy.

3,4-Ethylenedioxy U-51754 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 3,4-Ethylenedioxy U-51754 hydrochloride, a research compound structurally similar to known opioids.[1][2] The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least five years.[1] It is supplied as a crystalline solid.[1]

Q2: How should I store the compound for short-term use?

For short-term use, it is advisable to store the compound in a cool, dry place, away from direct light.[3] While specific short-term stability data at room temperature is not available, it is best practice to minimize the time the compound spends outside of its recommended long-term storage conditions. The product is typically shipped at room temperature in the continental US.[1]

Q3: How can I properly handle this compound upon receiving it?

Upon receipt, it is recommended to store the product at the recommended temperature of -20°C.[1] Handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3]

Q4: In which solvents is this compound soluble?

This compound is soluble in the following solvents at the specified concentrations:

  • Dimethylformamide (DMF): 20 mg/ml[1]

  • Dimethyl sulfoxide (B87167) (DMSO): 20 mg/ml[1]

  • Ethanol: 20 mg/ml[1]

  • Phosphate-buffered saline (PBS) at pH 7.2: 1 mg/ml[1]

Q5: How should I prepare solutions of this compound?

When preparing solutions, use the appropriate solvent based on your experimental needs and the provided solubility data. It is recommended to prepare solutions fresh for each experiment. If you need to store solutions, they should be aliquoted and stored at -20°C or lower to minimize freeze-thaw cycles. The stability of the compound in solution has not been explicitly stated, so fresh preparation is the best practice.

Q6: What are the known incompatibilities for this compound?

While specific incompatibility data for this compound is not available, general guidelines for similar compounds suggest avoiding strong oxidizing agents.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure the compound has been consistently stored at -20°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Inaccurate solution concentration.Calibrate your weighing balance before preparing stock solutions. Ensure the compound is fully dissolved in the solvent.
Difficulty dissolving the compound Incorrect solvent or insufficient volume.Refer to the solubility data table. Gentle warming or vortexing may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Compound has precipitated out of solution.If a solution has been stored, especially at low temperatures, allow it to come to room temperature and vortex to ensure any precipitate has redissolved before use.
Observed changes in physical appearance (e.g., color change) Potential degradation of the compound.Discard the compound and use a fresh, properly stored sample. Changes in appearance can indicate chemical instability.

Data Presentation

Storage and Stability Data

Parameter Recommendation Reference
Storage Temperature -20°C[1]
Long-Term Stability ≥ 5 years[1]
Formulation Crystalline Solid[1]

Solubility Data

Solvent Solubility Reference
DMF20 mg/ml[1]
DMSO20 mg/ml[1]
Ethanol20 mg/ml[1]
PBS (pH 7.2)1 mg/ml[1]

Experimental Protocols

Protocol for Preparing a Stock Solution

  • Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a well-ventilated area, accurately weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the solid.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials and store at -20°C or below.

Visualizations

experimental_workflow General Experimental Workflow compound Receive and Store 3,4-Ethylenedioxy U-51754 HCl at -20°C prepare_stock Prepare Stock Solution (e.g., in DMSO) compound->prepare_stock store_stock Aliquot and Store Stock Solution at -20°C prepare_stock->store_stock For future use prepare_working Prepare Working Solution (Dilute from Stock) prepare_stock->prepare_working For immediate use store_stock->prepare_working experiment Perform Experiment prepare_working->experiment data_analysis Data Analysis experiment->data_analysis

Caption: General workflow for handling and using this compound.

signaling_pathway Simplified Opioid Receptor Signaling ligand 3,4-Ethylenedioxy U-51754 HCl (Opioid Receptor Ligand) receptor Opioid Receptor (GPCR) ligand->receptor Binds to g_protein G-protein Activation receptor->g_protein Activates effector Downstream Effector (e.g., Adenylyl Cyclase Inhibition) g_protein->effector Modulates cellular_response Cellular Response (e.g., Analgesia) effector->cellular_response Leads to

Caption: Simplified signaling pathway for opioid receptor activation.

References

Troubleshooting low signal in U-51754 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: U-51754 Functional Assays

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low signal issues in functional assays involving the kappa opioid receptor (KOR) agonist, U-51754.

Frequently Asked Questions (FAQs)

Q1: What is U-51754 and what is its primary mechanism of action?

U-51754 is a synthetic opioid that functions as a potent and selective agonist for the kappa opioid receptor (KOR).[1] The KOR is a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gi/Go).[2] Upon activation by an agonist like U-51754, the receptor initiates a signaling cascade that typically includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[3]

Q2: What are the common functional assays used to measure U-51754 activity?

The activity of U-51754 and other KOR agonists is typically measured using a variety of in vitro functional assays, including:

  • [³⁵S]GTPγS Binding Assays: These measure the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.[1][4]

  • Calcium Mobilization Assays: As KORs are Gi-coupled, they do not naturally signal through calcium release. Therefore, these assays often use cells co-expressing the KOR with a chimeric G protein (e.g., Gαqi5) that redirects the Gi signal to the Gq pathway, resulting in a measurable increase in intracellular calcium.[5][6][7]

  • Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET can be used to directly measure the interaction between the KOR and signaling partners like G proteins or β-arrestin 2.[5][8]

  • cAMP Inhibition Assays: These assays measure the downstream consequence of Gi activation—the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.[9]

Q3: What could cause a lack of signal in my U-51754 functional assay?

A lack of signal can arise from several factors. It could indicate that the ligand is not activating the receptor under your specific experimental conditions, or it may point to a more fundamental issue, such as a lack of adequate receptor expression on the cell surface.[10] A systematic troubleshooting approach is necessary to pinpoint the exact cause.

Troubleshooting Guide for Low Signal

Q4: My signal-to-noise ratio is very low. Where should I start troubleshooting?

A low signal-to-noise ratio can be caused by issues with your reagents, cells, or general assay protocol. A logical first step is to assess your controls. If both positive and negative controls are not behaving as expected, the problem is likely systemic.

G start Low Signal Detected check_controls Are Positive/Negative Controls Working? start->check_controls systemic_issue Systemic Issue check_controls->systemic_issue No isolated_issue Isolated Issue (U-51754 Specific) check_controls->isolated_issue Yes reagents 1. Check Reagents systemic_issue->reagents cells 2. Check Cell System systemic_issue->cells protocol 3. Check Assay Protocol systemic_issue->protocol data 4. Check Data Acquisition & Analysis systemic_issue->data isolated_issue->reagents reagent_sol Degraded U-51754? Incorrect Concentration? Buffer pH/Composition? reagents->reagent_sol cell_sol Low KOR Expression? Poor Cell Health? High Passage Number? cells->cell_sol protocol_sol Suboptimal Incubation Time? Incorrect Temperature? Insufficient Signal Window? protocol->protocol_sol data_sol Instrument Gain Too Low? Incorrect Read Times? Analysis Errors? data->data_sol

A troubleshooting decision tree for low signal assays.

Q5: Could the problem be with my U-51754 compound or other reagents?

Yes, reagent integrity is critical. Consider the following:

  • Compound Integrity: U-51754, like any chemical, can degrade over time. Ensure your stock is not expired and has been stored correctly, protected from light and temperature fluctuations. Prepare fresh dilutions for each experiment. In vivo, U-51754 is known to be metabolized, primarily through demethylation and hydroxylation, so its stability in aqueous buffer solutions over time should be considered.[11]

  • Concentration Verification: The potency of U-51754 can be influenced by its concentration. An EC₅₀ of 120 nM has been reported in a [³⁵S]GTPγS assay.[1] Verify the concentration of your stock solution. An inaccurate concentration can lead to a misleading dose-response curve or a complete lack of signal if it's too low.

  • Buffer Composition: Ensure your assay buffer has the correct pH and ionic strength. GPCR assays can be sensitive to divalent cations like Mg²⁺, which may be required for optimal agonist activity.[4]

Q6: How do I know if my cell line is the source of the low signal?

Cellular issues are a common cause of poor assay performance.

  • Receptor Expression Levels: The density of kappa opioid receptors in your chosen cell line (e.g., HEK293, CHO) must be sufficient for a robust signal.[12] Low expression will inevitably lead to a small signal window. Verify receptor expression using a validated method like qPCR or Western blot, though care must be taken to avoid plasmid contamination in PCR-based methods.[10]

  • Cell Health: Only use healthy, viable cells. Ensure they are not overgrown (past 95% confluency) and have not been passaged excessively, as this can lead to changes in receptor expression and overall signaling fidelity.[12]

  • Correct Cell Line: Confirm you are using the correct cell line, especially if working with cells engineered to express the KOR and/or a promiscuous G protein.

Q7: I've confirmed my reagents and cells are good. Could my assay protocol be the problem?

Yes, the specifics of the assay protocol are crucial for success.

  • Incubation Times: Agonist stimulation time should be optimized to capture the peak signal. For competitive antagonist assays, a pre-incubation step with the antagonist before adding the agonist is often required.[12]

  • Assay Signal Window: Your assay must have a sufficient signal-to-background ratio. If the difference between your basal signal and the maximum signal from a positive control (a known potent KOR agonist like Dynorphin A) is small, detecting the effect of U-51754 will be difficult.[12]

  • Assay-Specific Issues: For [³⁵S]GTPγS assays, ensure GDP is added to promote a population of Gα proteins ready for GTP exchange.[4] For calcium assays using fluorescent dyes, ensure proper dye loading and check for quenching effects or high autofluorescence from your compounds.[7]

Experimental Protocols

Protocol 1: Calcium Mobilization Functional Assay (Using Chimeric G-Protein)

This protocol is designed for CHO cells stably expressing the human kappa opioid receptor and a chimeric Gαqi5 protein, which couples Gi activation to calcium release.

1. Cell Plating:

  • Seed CHO-KOR-Gαqi5 cells into black-walled, clear-bottom 96-well plates at a density that will yield 90-95% confluency on the day of the experiment.

  • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

  • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

  • Aspirate the culture medium from the wells.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

3. Compound Preparation:

  • Prepare serial dilutions of U-51754 in the assay buffer. A typical concentration range would span from 1 pM to 10 µM.

  • Prepare solutions for a positive control (e.g., 1 µM Dynorphin A) and a vehicle control (assay buffer with the same final solvent concentration, e.g., 0.1% DMSO).

4. Signal Measurement:

  • Place the cell plate into a fluorescence plate reader (e.g., FLIPR).

  • Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second.

  • Record a stable baseline fluorescence for 10-20 seconds.

  • Use the instrument's integrated pipette to add 25 µL of the compound dilutions to the respective wells.

  • Continue recording the fluorescence signal for at least 120-180 seconds to capture the peak response.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the response to the vehicle control (0%) and the positive control (100%).

  • Plot the normalized response against the log of the U-51754 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Day 2: Data Analysis plate_cells 1. Seed CHO-KOR-Gαqi5 Cells in 96-well Plate incubate1 2. Incubate 18-24h plate_cells->incubate1 dye_load 3. Load Cells with Calcium-sensitive Dye incubate1->dye_load incubate2 4. Incubate ~90 min dye_load->incubate2 read_signal 5. Measure Fluorescence in Plate Reader incubate2->read_signal add_compound 6. Add U-51754 & Controls read_signal->add_compound read_peak 7. Record Peak Response add_compound->read_peak normalize 8. Normalize Data read_peak->normalize plot 9. Plot Dose-Response Curve normalize->plot calc_ec50 10. Calculate EC50 plot->calc_ec50

Workflow for a calcium mobilization assay.

Reference Data

The potency of KOR agonists can vary significantly depending on the assay format. The table below summarizes reported potency values for U-51754 and other common KOR agonists.

CompoundAssay TypeCell LinePotency (EC₅₀ / pEC₅₀)Reference
U-51754 [³⁵S]GTPγS BindingNot SpecifiedEC₅₀: 120 nM[1]
Dynorphin A Calcium MobilizationCHO-KOR-Gαqi5pEC₅₀: 8.53[5]
Dynorphin A BRET (G-protein)SH-SY5YpEC₅₀: 8.21[5]
Dynorphin A BRET (β-Arrestin 2)SH-SY5YpEC₅₀: 7.74[5]
U-69,593 Calcium MobilizationCHO-KOR-Gαqi5pEC₅₀: ~8.5[5][6]
U-69,593 BRET (G-protein)SH-SY5YpEC₅₀: 8.52[5]

pEC₅₀ is the negative logarithm of the EC₅₀ value in molar concentration.

Signaling Pathway Visualization

Activation of the kappa opioid receptor by an agonist like U-51754 initiates a cascade of intracellular events mediated by the Gi/o G-protein. The primary pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels. Additionally, the Gβγ subunits can modulate other effectors, such as ion channels.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol U51754 U-51754 KOR KOR U51754->KOR Binds G_protein Gi/o Protein (αβγ) KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., altered neuronal excitability) PKA->Response Leads to

Canonical Gi-coupled signaling pathway for KOR.

References

Technical Support Center: Optimizing LC Gradient for U-51754 Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and methodologies for optimizing the liquid chromatography (LC) gradient for the separation of the synthetic opioid U-51754 and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of U-51754 I should expect to see?

A1: The main metabolic pathways for U-51754 involve demethylation and hydroxylation. Key metabolites to target for separation include N-desmethyl, hydroxy, and N-desmethyl-hydroxy variants.[1] The parent compound, U-51754, may only be present in trace amounts in urine samples, making the detection of its metabolites crucial.[1]

Q2: What is a good starting point for a reversed-phase LC method for these compounds?

A2: A C18 column is a robust starting point for separating opioids and their metabolites.[2][3][4] A typical mobile phase consists of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) (also with 0.1% formic acid) as mobile phase B.[2][3][5] A broad initial gradient, such as 5-95% B over 20-30 minutes, can help determine the elution window of the parent compound and its metabolites.

Q3: Why is an acid additive like formic acid important in the mobile phase?

A3: Formic acid serves two main purposes. First, it adjusts the mobile phase pH to suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which prevents peak tailing for basic compounds like U-51754 and its metabolites.[6] Second, it promotes the protonation of the analytes, which enhances ionization efficiency for mass spectrometry (MS) detection, leading to improved sensitivity.[7]

Q4: What is the expected elution order of U-51754 and its metabolites in a reversed-phase system?

A4: In reversed-phase chromatography, compounds elute in order of decreasing polarity (most polar elutes first). The metabolic modifications to U-51754 (hydroxylation and N-demethylation) increase its polarity. Therefore, the expected elution order is:

  • N-desmethyl-hydroxy-U-51754 (most polar)

  • Hydroxy-U-51754

  • N-desmethyl-U-51754

  • U-51754 (parent compound, least polar)

The exact order can vary based on the specific column chemistry and mobile phase conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of LC gradients for U-51754 metabolite separation.

ProblemSymptom(s)Possible Cause(s)Suggested Solution(s)
Poor Resolution Peaks are co-eluting or overlapping, especially for the more polar metabolites.1. Gradient is too steep: Analytes do not have enough time to interact with the stationary phase.Flatten the gradient: Decrease the rate of change of %B during the elution of the target peaks. A shallower gradient increases analysis time but often improves resolution.[8]
2. Inappropriate organic solvent: The selectivity of acetonitrile and methanol can differ for certain compounds.Change the organic solvent: If using acetonitrile, try a method with methanol, or vice-versa. The different solvent properties can alter selectivity and improve separation.
3. Suboptimal pH: The mobile phase pH can affect the retention and peak shape of ionizable compounds.Adjust mobile phase pH: Small adjustments to the acid concentration can fine-tune selectivity. Ensure the pH is at least 2 units away from the analyte's pKa.[6][9]
Peak Tailing Asymmetrical peaks with a "tail" extending from the back of the peak.1. Secondary silanol interactions: Residual silanol groups on the column packing interact with the basic amine groups on the analytes.Lower mobile phase pH: Use an acidic modifier like formic or phosphoric acid to suppress silanol activity.[6] Consider using a modern, end-capped column designed to minimize these interactions.[6]
2. Column overload: Injecting too much sample mass saturates the stationary phase.Reduce sample load: Dilute the sample or decrease the injection volume and re-inject.[9][10]
3. Column contamination: Buildup of matrix components on the column frit or head.Flush the column: Use a strong solvent wash (compatible with your column) to clean it.[9] Always use an in-line filter or guard column to protect the analytical column.[9]
Peak Fronting Asymmetrical peaks with a "front" that is broader than the back.1. Sample solvent incompatibility: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.Match sample solvent to mobile phase: Reconstitute the final sample extract in the initial mobile phase conditions (e.g., 95% A, 5% B).[6][8]
2. Column overload: Severe overload, particularly in volume, can also cause fronting.Reduce injection volume: Injecting a smaller volume can resolve the issue.[6][9]
Low Sensitivity Signal-to-noise ratio is poor; peaks are too small to be reliably integrated.1. Poor ionization in MS source: Suboptimal mobile phase for ESI+.Optimize acid concentration: Ensure an acidic modifier (e.g., 0.1% formic acid) is present to promote protonation.
2. Sample loss during preparation: Analytes are lost during extraction or evaporation steps.Review sample prep protocol: Ensure pH is controlled during liquid-liquid or solid-phase extraction. Check for analyte volatility during solvent evaporation steps.
3. Insufficient sample concentration: The concentration of metabolites in the original sample is very low.Increase sample volume: If possible, start with a larger volume of the initial sample (e.g., urine, plasma) and concentrate it into the final extract.

Experimental Protocols

Protocol 1: Initial Gradient Scouting

This protocol is designed to determine the approximate retention times of U-51754 and its metabolites.

  • LC System & Column:

    • HPLC or UHPLC system with a binary pump and autosampler.

    • Column: C18, 2.1 x 100 mm, <3 µm particle size.[3]

    • Column Temperature: 40-55 °C.[3][11]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Ensure all solvents are HPLC or LC-MS grade. Degas solvents before use.

  • Gradient Program:

    • Flow Rate: 0.4 - 0.5 mL/min.[3]

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 20.0 min: 5% to 95% B (Linear Ramp)

      • 20.0 - 23.0 min: Hold at 95% B (Column Wash)

      • 23.1 - 25.0 min: Return to 5% B (Re-equilibration)

    • Total Run Time: 25 minutes.

  • Sample Injection:

    • Inject a standard mixture containing U-51754 and, if available, its metabolite standards.

    • Injection Volume: 2-5 µL.[3]

  • Data Analysis:

    • Identify the retention times for the parent compound and each metabolite. This "elution window" will be the focus of optimization.

Protocol 2: Focused Gradient Optimization

Based on the results from Protocol 1, this protocol aims to improve the resolution of closely eluting peaks.

  • Identify Target Elution Window:

    • From the scouting run, determine the time range where your compounds of interest elute (e.g., from 8 to 14 minutes).

  • Calculate %B at Start and End of Window:

    • Using the linear gradient from Protocol 1, calculate the %B at the start and end of your elution window.

    • Example: If the window is 8-14 min in a 1-20 min ramp from 5-95% B:

      • Slope = (95-5)% / (20-1) min = 4.74 %/min

      • %B at 8 min = 5% + (8-1) min * 4.74 %/min ≈ 38%

      • %B at 14 min = 5% + (14-1) min * 4.74 %/min ≈ 67%

  • Design the Optimized Gradient:

    • Create a new, shallower gradient focused on this window.

    • Flow Rate: 0.4 - 0.5 mL/min.

    • Optimized Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.1 - 4.0 min: Ramp quickly to just below the start %B (e.g., 5% to 30%)

      • 4.0 - 18.0 min: Shallow ramp across the elution window (e.g., 30% to 70%)

      • 18.1 - 20.0 min: Ramp to 95% B (Column Wash)

      • 20.1 - 25.0 min: Return to initial conditions and re-equilibrate.

  • Evaluate and Iterate:

    • Run the optimized method. Evaluate the resolution between critical peak pairs.

    • If resolution is still insufficient, further flatten the gradient slope (e.g., extend the shallow ramp time from 14 minutes to 20 minutes) or try methanol as mobile phase B.

Visualizations

LC Gradient Optimization Workflow

The following diagram illustrates the logical workflow for developing and optimizing an LC separation method.

LC_Optimization_Workflow start Start: Define Analytes (U-51754 & Metabolites) select_col Select Column & Mobile Phase (e.g., C18, ACN/H2O, 0.1% FA) start->select_col scout_run Perform Broad Scouting Gradient (e.g., 5-95% B over 20 min) select_col->scout_run id_window Identify Elution Window of Target Analytes scout_run->id_window eval_res Evaluate Resolution & Peak Shape id_window->eval_res optimize_grad Design Focused, Shallow Gradient (Increase Resolution) eval_res->optimize_grad Resolution < 1.5 method_ok Method is Optimized (Proceed to Validation) eval_res->method_ok Resolution > 1.5 & Good Peak Shape eval_again Re-evaluate Resolution & Peak Shape optimize_grad->eval_again troubleshoot Troubleshoot Specific Issues (Tailing, Fronting, etc.) troubleshoot->optimize_grad eval_again->troubleshoot Unacceptable Peak Shape eval_again->method_ok Acceptable end End method_ok->end

A logical workflow for LC gradient method optimization.
Troubleshooting Decision Tree for Poor Resolution

This diagram provides a decision-making path for addressing poor peak resolution.

Troubleshooting_Tree problem Problem: Poor Peak Resolution cause1 Is the gradient too steep? problem->cause1 solution1 Action: Flatten the gradient slope across the elution window. cause1->solution1 Yes cause2 Is selectivity the issue? cause1->cause2 No resolved Problem Resolved solution1->resolved solution2a Action: Change organic solvent (e.g., ACN to MeOH). cause2->solution2a Yes cause3 Are peaks broad? cause2->cause3 No solution2b Action: Adjust mobile phase pH (e.g., modify acid concentration). solution2a->solution2b solution2b->resolved solution3 Action: Check for column degradation, overload, or extra-column volume. cause3->solution3 Yes cause3->resolved No solution3->resolved

A decision tree for troubleshooting poor LC peak resolution.

References

Technical Support Center: U-51754 Hydrochloride LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS analysis of U-51754 hydrochloride, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my U-51754 hydrochloride analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as U-51754 hydrochloride, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1] In biological matrices like plasma, urine, or tissue homogenates, common sources of matrix effects include phospholipids (B1166683), salts, and endogenous metabolites.[2][3]

Q2: I am observing significant ion suppression for U-51754 hydrochloride. What are the likely causes?

A2: Significant ion suppression in the analysis of U-51754 hydrochloride, particularly when using electrospray ionization (ESI), is often caused by co-eluting matrix components that compete with the analyte for ionization.[3] Common culprits in biological samples include phospholipids from cell membranes, which are notoriously problematic in reversed-phase chromatography. Other potential causes include high concentrations of salts from buffers or the sample itself, or formulation excipients if analyzing a pharmaceutical product. Inadequate sample cleanup is a primary reason for severe ion suppression.[4]

Q3: How do I choose an appropriate internal standard (IS) for U-51754 hydrochloride analysis?

A3: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., U-51754-d5). These standards have nearly identical chemical and physical properties to the analyte, meaning they will co-elute and experience similar matrix effects, thus providing the most accurate correction. If a stable isotope-labeled standard is unavailable, a structural analog with similar chromatographic behavior and ionization characteristics can be used. The internal standard should be added to the sample as early as possible in the sample preparation workflow to account for variability during extraction.[1]

Q4: Can the choice of ionization technique influence matrix effects for U-51754 hydrochloride?

A4: Yes, the ionization technique can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[5][6] This is because ESI is more sensitive to competition for charge in the liquid phase and on the surface of droplets.[3] If you are experiencing severe matrix effects with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy to reduce these effects.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
  • Possible Cause: Incompatible injection solvent or issues with the mobile phase. For polar compounds like some opioids, injecting a sample in a high percentage of organic solvent while the initial mobile phase is highly aqueous can cause peak distortion.[7]

  • Troubleshooting Steps:

    • Match Injection Solvent to Initial Mobile Phase: Ensure the solvent used to reconstitute the final extract is as close as possible in composition and strength to the initial mobile phase.

    • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionic state.

    • Column Equilibration: Verify that the column is adequately equilibrated between injections, especially when running steep gradients.[7]

    • Column Contamination: Consider that a contaminated guard column or analytical column could be the cause. A column wash or replacement may be necessary.[8]

Issue 2: Low or No Signal/Response for U-51754 Hydrochloride
  • Possible Cause: Severe ion suppression, incorrect mass spectrometer settings, or sample degradation.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of U-51754 hydrochloride solution into the MS while injecting a blank, extracted matrix sample.[2] Dips in the baseline signal indicate retention times where co-eluting matrix components are causing suppression.

    • Optimize Sample Preparation: If significant ion suppression is confirmed, enhance your sample preparation method. Move from a simple protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interferences.

    • Check MS Parameters: Confirm that the mass spectrometer is tuned and calibrated correctly. Verify the precursor and product ion masses for U-51754 hydrochloride and ensure collision energy and other source parameters are optimized.[9]

    • Use an Internal Standard: A stable isotope-labeled internal standard can help determine if the issue is with the sample preparation and injection or the mass spectrometer itself.[1]

Issue 3: Inconsistent Retention Times
  • Possible Cause: Issues with the LC pump, column degradation, or changes in the mobile phase.

  • Troubleshooting Steps:

    • Check for Leaks: Inspect the LC system for any leaks, as this can affect the mobile phase composition and flow rate.[9]

    • Mobile Phase Preparation: Ensure mobile phases are prepared consistently and are properly degassed. Changes in pH or solvent composition can lead to retention time shifts.[8]

    • Column Health: A shift in retention time, often accompanied by an increase in backpressure, can indicate a failing column.[2]

    • System Equilibration: Ensure the LC system is fully equilibrated at the starting conditions before each injection.

Data Presentation: Impact of Sample Preparation on Matrix Effects

The following table summarizes the expected relative impact of different sample preparation techniques on reducing matrix effects for the analysis of U-51754 hydrochloride in biological fluids. This is a generalized summary based on common findings for small molecule drug analysis.[5][6]

Sample Preparation MethodExpected Matrix Effect LevelAnalyte RecoveryThroughputNotes
Dilute-and-Shoot HighHighHighSimplest method, but most prone to significant ion suppression.[3] Suitable for less complex matrices or when high sensitivity is not required.
Protein Precipitation (PPT) Medium to HighGoodHighRemoves proteins, but many small molecule interferences, including phospholipids, remain.[2][5]
Liquid-Liquid Extraction (LLE) Low to MediumVariableMediumCan provide a cleaner extract than PPT by partitioning the analyte into an immiscible solvent.[10] Optimization of pH and solvent is critical.
Solid-Phase Extraction (SPE) LowGood to ExcellentLow to MediumGenerally provides the cleanest extracts by using specific sorbent chemistry to retain the analyte while washing away interferences.[3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects via Post-Column Infusion
  • Setup: Prepare a solution of U-51754 hydrochloride at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Infusion: Using a syringe pump, infuse the U-51754 hydrochloride solution into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer ion source.[2]

  • Analysis:

    • Begin by infusing the standard into the mobile phase stream without any injection to establish a stable baseline signal.

    • Inject a blank mobile phase sample to confirm that the signal remains stable.

    • Inject an extracted blank matrix sample (e.g., plasma prepared by your chosen method).

  • Interpretation: Monitor the signal for the U-51754 hydrochloride MRM transition. Any significant drop in the signal intensity during the chromatographic run indicates ion suppression caused by co-eluting components from the matrix at that specific retention time.[2]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for a mixed-mode cation exchange SPE, often effective for basic compounds like U-51754 hydrochloride.

  • Sample Pre-treatment: Dilute 1 mL of the biological sample (e.g., plasma, urine) with a weak acid (e.g., 2% formic acid in water). Add the internal standard.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of an acidic buffer (e.g., 0.1 M acetate (B1210297) buffer) to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the U-51754 hydrochloride with 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard sample->add_is prep Sample Preparation (e.g., SPE, LLE, PPT) add_is->prep lc_separation LC Separation prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis troubleshooting_workflow start LC-MS/MS Problem Encountered (e.g., Low Signal, Peak Tailing) check_lc Review LC Performance (Pressure, Retention Times) start->check_lc check_ms Review MS Performance (Tuning, Calibration) start->check_ms is_lc_ok LC System OK? check_lc->is_lc_ok is_ms_ok MS System OK? check_ms->is_ms_ok is_lc_ok->is_ms_ok Yes troubleshoot_lc Troubleshoot LC: - Check for leaks - Prepare fresh mobile phase - Change column is_lc_ok->troubleshoot_lc No troubleshoot_ms Troubleshoot MS: - Clean ion source - Recalibrate - Optimize parameters is_ms_ok->troubleshoot_ms No evaluate_matrix Evaluate Matrix Effects (Post-Column Infusion) is_ms_ok->evaluate_matrix Yes reinject Re-inject Sample troubleshoot_lc->reinject troubleshoot_ms->reinject matrix_present Significant Matrix Effects Present? evaluate_matrix->matrix_present optimize_prep Optimize Sample Prep (e.g., Switch to SPE) matrix_present->optimize_prep Yes matrix_present->reinject No optimize_prep->reinject

References

Technical Support Center: In Vitro Synthetic Opioid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with in vitro experiments involving synthetic opioids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when setting up an in vitro assay for a novel synthetic opioid?

A1: The most critical factors include selecting the appropriate cell line with adequate receptor expression, choosing a well-characterized assay (e.g., radioligand binding, cAMP inhibition, β-arrestin recruitment) that aligns with the research question, ensuring the purity and stability of the synthetic opioid ligand, and carefully optimizing assay conditions such as incubation times and reagent concentrations.[1] A challenge in the field is the variability in results between different laboratories due to differences in assay types, cell lines, and overall experimental design.[2]

Q2: How do I choose between HEK293 and CHO cell lines for my opioid receptor assays?

A2: The choice between Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells depends on the specific requirements of your experiment.

FeatureHEK293 CellsCHO Cells
Origin HumanChinese Hamster Ovary
Transfection Efficiency High, suitable for transient and stable expression.[3][4]Lower for transient transfection, but excellent for stable cell line generation.
Protein Processing Human-like post-translational modifications, including glycosylation.[3]Can have non-human glycosylation patterns which may be a concern for some studies.
Growth Rapid growth, adaptable to various culture conditions.[5]Robust, grow well in suspension, highly scalable for large-scale production.
Regulatory Acceptance Used for research and preclinical studies; some approved protein therapeutics are produced in HEK293 cells.[6]Gold standard for industrial production of biotherapeutics with a long history of regulatory approval.
Virus Susceptibility Higher risk of contamination with human-specific pathogens.[4]Lower risk of human virus propagation.[4]

For early-stage research and rapid screening, the high transfection efficiency of HEK293 cells is advantageous. For developing stable cell lines for long-term studies or large-scale production, CHO cells are generally preferred.[3][7]

Q3: How does cell passage number affect my experimental results?

A3: High passage numbers can significantly alter the characteristics of cell lines, leading to issues with reproducibility.[8][9] As cells are repeatedly subcultured, they can undergo changes in morphology, growth rates, protein expression (including the target opioid receptor), and transfection efficiency.[8][9][10][11] It is crucial to use cells within a consistent and low passage number range for all experiments to ensure reliable and comparable data.[1] For many common cell lines like HEK293, it is advisable to stay below 20-30 passages.[10]

Q4: What is "biased agonism" and how do I interpret it in my data?

A4: Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[12] For μ-opioid receptors, this is often discussed in the context of G-protein signaling (thought to be responsible for analgesia) versus β-arrestin recruitment (hypothesized to contribute to side effects like respiratory depression and tolerance).[13] A G-protein biased agonist would ideally produce analgesia with fewer adverse effects.

Interpreting biased agonism data can be complex. It often involves comparing the potency (EC50) and efficacy (Emax) of a compound in two different assays (e.g., a G-protein activation assay like cAMP or GTPγS, and a β-arrestin recruitment assay).[13] However, factors like receptor reserve and signal amplification can confound the results, and what appears as bias might sometimes be a reflection of low intrinsic efficacy. Therefore, careful data analysis and a cautious interpretation of in vitro bias in predicting in vivo effects are warranted.[1]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Binding in Radioligand Binding Assays

Question: I'm performing a radioligand binding assay with a new synthetic opioid, but the non-specific binding is very high, leading to a poor signal-to-noise ratio. What could be the cause and how can I fix it?

Answer: High non-specific binding (NSB) can obscure your specific binding signal. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Radioligand Issues Reduce Radioligand Concentration: Use a concentration at or below the Kd. Too high a concentration increases NSB.[2] Check Radioligand Purity/Degradation: Ensure the radioligand is within its shelf-life and has been stored correctly to prevent radiolysis.[2]
Receptor Preparation Optimize Protein Concentration: Too much membrane protein can increase NSB. Titrate the amount of membrane preparation to find the optimal balance between specific signal and NSB.
Assay Conditions Inadequate Washing: Increase the number and volume of washes during the filtration step to more effectively remove unbound radioligand.[1] Filter Pre-treatment: Pre-soak the filter mats (e.g., with polyethyleneimine) to reduce the binding of the radioligand to the filter itself.[2]
Competitor Issues Insufficient Unlabeled Ligand for NSB: Ensure the concentration of the unlabeled ligand used to define NSB is high enough to saturate all specific binding sites.
Issue 2: Low or No Signal in a cAMP Functional Assay

Question: I'm testing a synthetic opioid agonist in a cAMP inhibition assay, but I'm not seeing a dose-dependent decrease in cAMP levels. What should I check?

Answer: A lack of signal in a cAMP assay can be due to several factors related to the cells, reagents, or the compound itself.

Potential Cause Troubleshooting Steps
Cellular Issues Low Receptor Expression: Confirm the expression level of the opioid receptor in your cell line. Low expression can lead to a weak signal.[14] Cell Health: Ensure cells are healthy, not overgrown, and within a low passage number range.[14]
Reagent Problems Forskolin (B1673556) Concentration: Optimize the forskolin concentration to adequately stimulate adenylyl cyclase. The goal is to have a robust signal window to detect inhibition. Agonist Degradation: Verify the integrity and concentration of your synthetic opioid stock solution. Consider performing a stability test in the assay buffer.
Assay Protocol Incorrect Incubation Times: Optimize the agonist stimulation time to capture the peak response (typically 10-15 minutes).[14] Phosphodiesterase (PDE) Activity: Include a PDE inhibitor like IBMX in your assay buffer to prevent the degradation of cAMP.[8]
Compound Characteristics Low Potency/Efficacy: The compound may be a weak partial agonist or have low potency. Test a wider and higher concentration range. Compound is an Antagonist: The compound may be an antagonist. To test this, pre-incubate with your compound before adding a known agonist (like DAMGO) to see if it blocks the agonist's effect.
Issue 3: Poor Reproducibility in β-Arrestin Recruitment Assays

Question: My β-arrestin recruitment assay results are highly variable between experiments. How can I improve the reproducibility?

Answer: Poor reproducibility in cell-based assays like β-arrestin recruitment often stems from inconsistencies in cell handling and assay execution.

Potential Cause Troubleshooting Steps
Cell Culture Inconsistency Cell Passage Number: Strictly control the passage number of the cells used for experiments.[1] Create a master and working cell bank to ensure consistency. Cell Seeding Density: Optimize and maintain a consistent cell seeding density per well. Overly confluent or sparse cells can respond differently.[4]
Assay Execution Variability Pipetting Errors: Calibrate pipettes regularly and use consistent pipetting techniques, especially with small volumes.[1] Inconsistent Incubation Times: Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents to all wells. Precisely time all incubation steps.
Reagent Issues Reagent Stability: Prepare fresh reagent dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[14]
Data Analysis Normalization: Normalize data to a reference agonist (like DAMGO) included on every plate to account for inter-plate variability.

Quantitative Data Summary

The following tables provide a summary of in vitro pharmacological data for a selection of synthetic opioids. Note that values can vary significantly between different studies due to variations in experimental conditions.[2]

Table 1: Comparative in vitro Potency (EC50/Ki) of Selected Synthetic Opioids at the μ-Opioid Receptor

CompoundAssay TypeParameterValue (nM)Cell Line/TissueReference
Fentanyl [³⁵S]GTPγSEC5017.9 - 32Rat Brain[15][16]
cAMP InhibitionEC501.7CHO-K1[3]
Radioligand BindingKi1.6HEK293[16]
Acetylfentanyl Radioligand BindingKi64HEK293[16]
Furanylfentanyl [³⁵S]GTPγSEC502.52Rat Brain[15]
Cyclopropylfentanyl [³⁵S]GTPγSEC5010.8Rat Brain[15]
cAMP InhibitionEC504.3CHO-K1[3]
Morphine cAMP InhibitionEC50430CHO-K1[3]
Radioligand BindingKi1-10Recombinant human MOR[8]
DAMGO [³⁵S]GTPγSEC50~1-100Varies[2]
cAMP InhibitionEC50~1-5Recombinant human MOR[2]

Table 2: Comparative Efficacy (Emax) and Biased Agonism of Selected Opioids

CompoundcAMP Efficacy (% DAMGO)β-arrestin2 Recruitment Efficacy (% DAMGO)G-protein BiasReference
Fentanyl ~100%~100%Unbiased[12]
Morphine ~100%Partial Agonist (~15-50%)G-protein biased[17][18]
Oliceridine (TRV130) Partial AgonistLow/Partial AgonistG-protein biased[18]
Buprenorphine Partial AgonistVery Low/No RecruitmentG-protein biased[12][17]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity (Ki) of a synthetic opioid by measuring its ability to displace a radiolabeled ligand from the μ-opioid receptor.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]DAMGO or [³H]diprenorphine.

  • Unlabeled Competitor: The synthetic opioid being tested.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Methodology:

  • Membrane Preparation: Prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration. Store at -80°C.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of unlabeled naloxone), and competitor binding (radioligand + membranes + serial dilutions of the synthetic opioid).

  • Incubation: Add the membrane preparation, radioligand (at a fixed concentration, e.g., 0.5-2 nM), and competitor/buffer to the wells. Incubate for 60-90 minutes at 25°C to reach equilibrium.[14]

  • Termination: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.[14]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the competitor and fit the data to a one-site competition curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Inhibition Assay

This protocol measures the ability of a synthetic opioid agonist to inhibit forskolin-stimulated cAMP production.

Materials:

  • Cells: CHO or HEK293 cells expressing the μ-opioid receptor and a cAMP biosensor (e.g., GloSensor).

  • Reagents: Forskolin, IBMX (a phosphodiesterase inhibitor), DAMGO (positive control), and the test synthetic opioid.

  • cAMP Detection Kit: A commercial kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white opaque microplates.

Methodology:

  • Cell Seeding: Seed cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the synthetic opioid and controls (DAMGO, vehicle).

  • Compound Addition: Add the compound dilutions to the cells and pre-incubate for 15-20 minutes at 37°C.

  • Stimulation: Add forskolin (to stimulate cAMP production) to all wells except the basal control. Incubate for an optimized time, typically 15-30 minutes at 37°C.[8]

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[8]

  • Data Analysis: Normalize the data as a percentage of the forskolin-stimulated response. Plot the percentage inhibition against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

Protocol 3: β-Arrestin Recruitment Assay (Tango Assay Principle)

This protocol outlines a common method to measure β-arrestin recruitment to an activated opioid receptor.

Materials:

  • Tango Cell Line: A cell line (e.g., HTLA) expressing the μ-opioid receptor fused to a transcription factor, and a β-arrestin-protease fusion protein. A reporter gene (e.g., luciferase or β-lactamase) under the control of this transcription factor is also present.[6][19]

  • Reagents: Test synthetic opioid, reference agonist (e.g., DAMGO).

  • Reporter Gene Assay Reagents: (e.g., Luciferin for luciferase).

  • 384-well plates.

Methodology:

  • Cell Seeding: Plate the Tango cells in 384-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the test synthetic opioid to the wells.

  • Incubation: Incubate the plates for several hours (e.g., 6-18 hours) at 37°C to allow for protease cleavage, transcription factor translocation, and reporter gene expression.[7]

  • Detection: Add the appropriate substrate for the reporter gene (e.g., luciferin).

  • Signal Reading: Read the plate on a luminometer or appropriate plate reader.

  • Data Analysis: Plot the reporter signal against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine EC50 and Emax.

Visualizations

G_Protein_vs_Beta_Arrestin_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Opioid Synthetic Opioid Agonist MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds G_Protein Gαi/o Protein Activation MOR->G_Protein G-Protein Pathway GRK GRK Phosphorylation MOR->GRK β-Arrestin Pathway AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia BetaArrestin β-Arrestin Recruitment GRK->BetaArrestin Internalization Receptor Internalization BetaArrestin->Internalization SideEffects Side Effects (e.g., Respiratory Depression) BetaArrestin->SideEffects Radioligand_Binding_Workflow prep 1. Prepare Reagents (Membranes, Radioligand, Competitor) setup 2. Set up 96-well Plate (Total, NSB, Competitor Wells) prep->setup incubate 3. Incubate (e.g., 60 min at 25°C) setup->incubate filter 4. Filter & Wash (Separate Bound/Free Ligand) incubate->filter count 5. Scintillation Counting (Quantify Radioactivity) filter->count analyze 6. Data Analysis (Calculate Ki) count->analyze Troubleshooting_Tree start No/Low Signal in Functional Assay check_cells Are cells healthy & at low passage number? start->check_cells check_receptor Is receptor expression adequate? check_cells->check_receptor Yes fix_cells Thaw new vial of cells, optimize culture conditions check_cells->fix_cells No check_reagents Are agonist/reagents stable and at optimal conc.? check_receptor->check_reagents Yes validate_expression Validate receptor expression (e.g., qPCR, Western Blot) check_receptor->validate_expression No check_protocol Are incubation times and conditions optimized? check_reagents->check_protocol Yes optimize_reagents Prepare fresh reagents, perform dose-response optimization check_reagents->optimize_reagents No is_antagonist Could the compound be an antagonist? check_protocol->is_antagonist Yes optimize_protocol Perform time-course experiment check_protocol->optimize_protocol No run_antagonist_assay Run antagonist mode assay is_antagonist->run_antagonist_assay Yes success Signal Restored is_antagonist->success No, Agonist Confirmed

References

U-51754 hydrochloride solution stability for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of U-51754 hydrochloride solutions for long-term experiments, addressing potential issues researchers, scientists, and drug development professionals may encounter. The information is based on available data for analogous compounds and general principles of synthetic opioid stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for U-51754 hydrochloride as a solid?

As a neat solid, U-51754 hydrochloride is stable for at least two years when stored at -20°C.[1]

Q2: How should I prepare and store U-51754 hydrochloride solutions for long-term experiments?

Q3: What solvents are recommended for preparing U-51754 hydrochloride solutions?

The choice of solvent will depend on the experimental requirements. For analytical standards, methanol (B129727) or a mixture of methanol and water is often used. For biological experiments, sterile saline or other buffered solutions may be appropriate. The solubility of U-51754 hydrochloride should be determined for the chosen solvent system. Buprenorphine, another opioid, is soluble in methanol and dilute acids.

Q4: Are there any known degradation pathways for U-51754?

Specific degradation pathways for U-51754 in solution have not been extensively studied. However, based on the structure and data from similar compounds, potential degradation could occur through hydrolysis of the amide bond, particularly under acidic or basic conditions.[4][5] Metabolic studies of the analog U-47700 have shown that N-demethylation is a major biotransformation pathway, suggesting these sites on the molecule are reactive.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Potency or Inconsistent Results Over Time Degradation of U-51754 in solution.- Prepare fresh solutions for each experiment. - If storing solutions, aliquot and freeze at -20°C or -80°C. - Limit freeze-thaw cycles. - Protect solutions from light. - Re-evaluate the concentration of stored solutions periodically using a validated analytical method.
Precipitation in Solution Poor solubility or changes in temperature/pH.- Ensure the concentration is within the solubility limit for the chosen solvent. - Gently warm the solution or use sonication to aid dissolution. - Check and adjust the pH of the solution if appropriate for your experimental design.
Appearance of Unknown Peaks in Analytical Assays (e.g., HPLC, LC-MS) Presence of degradation products.- Analyze a freshly prepared standard to confirm the retention time of the parent compound. - If degradation is suspected, consider using a stability-indicating analytical method to separate and identify potential degradants. - Review storage conditions and handling procedures to minimize degradation.

Stability Data of Analogous Synthetic Opioids

The following table summarizes stability data for U-47700 and other synthetic opioids in biological matrices, which can provide some insight into the potential stability of U-51754 solutions.

CompoundMatrixConcentrationStorage TemperatureDurationStability (% Remaining)Reference
U-47700Blood80 ng/mLRoom Temperature (~25°C)2 weeks77-120%[3]
U-47700Blood80 ng/mLRefrigerated (4°C)36 weeks66-118%[3]
U-47700Blood80 ng/mLFrozen (-20°C)36 weeks66-118%[3]
U-49900Blood80 ng/mLRoom Temperature (~25°C)2 weeks77-120%[3]
U-49900Blood80 ng/mLRefrigerated (4°C)36 weeks66-118%[3]
U-49900Blood80 ng/mLFrozen (-20°C)36 weeks66-118%[3]
Fentanyl AnalogsBlood1-100 ng/mLRefrigerated (4°C)9 months81.3-112.5%[7]
Fentanyl AnalogsBlood1-100 ng/mLRoom Temperature (~25°C)9 months81.3-112.5%[7]

Experimental Protocols

Protocol for Assessing the Stability of U-51754 Hydrochloride Solution

This protocol outlines a general procedure for conducting a stability study of a U-51754 hydrochloride solution.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of U-51754 hydrochloride solid.

    • Dissolve the solid in the desired solvent (e.g., methanol, saline) to a specific concentration.

    • Ensure complete dissolution, using sonication if necessary.

  • Sample Preparation and Storage:

    • Aliquot the stock solution into multiple amber vials to protect from light.

    • Prepare separate sets of samples for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).

    • For each condition, prepare triplicate samples for each time point.

  • Time Points:

    • Establish a schedule for sample analysis (e.g., Day 0, Week 1, Week 4, Week 12, etc.).

  • Analytical Method:

    • Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

    • The method should be able to separate the parent U-51754 peak from any potential degradation products.

  • Analysis:

    • At each time point, retrieve the samples from their respective storage conditions.

    • Allow samples to equilibrate to room temperature before analysis.

    • Analyze the samples alongside a freshly prepared calibration curve of U-51754 hydrochloride.

  • Data Evaluation:

    • Calculate the concentration of U-51754 hydrochloride in each sample at each time point.

    • Express the stability as the percentage of the initial concentration remaining.

    • A common threshold for stability is retaining at least 90% of the initial concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_neg80 -80°C aliquot->storage_neg80 storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt analysis HPLC/LC-MS Analysis storage_neg80->analysis storage_neg20->analysis storage_4->analysis storage_rt->analysis data_eval Data Evaluation analysis->data_eval

Caption: Experimental workflow for assessing U-51754 solution stability.

degradation_pathway cluster_degradation Potential Degradation Products U51754 U-51754 hydrolysis_product Amide Hydrolysis Product U51754->hydrolysis_product Hydrolysis (H₂O) demethylation_product N-Demethylation Product U51754->demethylation_product Demethylation

Caption: Potential degradation pathways for U-51754.

References

Technical Support Center: Enhancing the Accuracy of U-51754 Quantification in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying the synthetic opioid U-51754 in complex biological matrices.

I. Frequently Asked Questions (FAQs)

Q1: What is U-51754 and why is its accurate quantification challenging?

A1: U-51754 is a synthetic opioid that acts as a potent kappa-opioid receptor agonist.[1][2] Its accurate quantification in biological samples such as blood and urine is challenging due to its typically low concentrations, the complexity of the biological matrix, and the potential for interference from other substances.[3][4] Matrix effects, such as ion suppression or enhancement, are a significant hurdle in liquid chromatography-mass spectrometry (LC-MS/MS) based methods.[5][6][7][8]

Q2: What are the primary metabolites of U-51754 that should be monitored?

A2: The primary metabolic pathways for U-51754 involve N-demethylation and hydroxylation of the cyclohexyl ring. Therefore, in addition to the parent compound, it is crucial to monitor for N-desmethyl-U-51754 and various hydroxylated metabolites to increase the window of detection and confirm consumption.

Q3: What is the recommended analytical technique for U-51754 quantification?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of U-51754 in biological samples.[3][4] This technique offers high sensitivity and selectivity, which are essential for detecting low concentrations of the analyte in complex matrices.[1]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Minimizing matrix effects is critical for accurate quantification. Strategies include:

  • Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9]

  • Chromatographic Separation: Optimize the chromatographic method to separate U-51754 and its metabolites from co-eluting matrix components.

  • Use of Internal Standards: Employ a stable isotope-labeled internal standard (SIL-IS) that closely mimics the behavior of the analyte to compensate for matrix effects and variations in sample processing.[10]

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to account for matrix-induced signal changes.

Q5: What are typical limit of detection (LOD) and limit of quantification (LOQ) values for synthetic opioids like U-51754?

A5: While specific data for U-51754 is not widely published, for the structurally similar synthetic opioid U-47700, LODs in the range of 0.05 to 1 ng/mL and LOQs around 0.1 to 1 ng/mL have been reported in blood and urine using LC-MS/MS.[11][12][13] It is reasonable to expect similar sensitivity for a validated U-51754 method.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of U-51754.

Problem Potential Cause Troubleshooting Steps
Low or No Analyte Signal 1. Inefficient Extraction: The sample preparation method may not be effectively extracting U-51754. 2. Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte.[14] 3. Incorrect MS/MS Transitions: The selected precursor and product ions are not optimal. 4. Instrument Sensitivity Issues: The mass spectrometer requires tuning or maintenance.1. Optimize Sample Preparation: Evaluate different SPE sorbents or LLE solvents. Ensure the pH of the sample is optimized for extraction. 2. Improve Chromatography: Modify the gradient or change the analytical column to better separate the analyte from the matrix. Infuse a solution of U-51754 post-column while injecting a blank matrix extract to identify regions of ion suppression.[14] 3. Verify Transitions: Infuse a pure standard of U-51754 to confirm the most intense and specific precursor and product ions.[15] 4. Perform Instrument Maintenance: Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Contamination: Buildup of matrix components on the analytical column. 3. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal. 4. Secondary Interactions: The analyte is interacting with active sites on the column.1. Dilute the Sample: If the concentration is high, dilute the sample extract before injection. 2. Implement a Column Wash: Include a robust wash step at the end of each chromatographic run to clean the column. Consider using a guard column. 3. Adjust Mobile Phase: Modify the pH of the aqueous mobile phase or try a different organic solvent. 4. Use a Different Column: Test a column with a different stationary phase chemistry (e.g., biphenyl (B1667301) instead of C18).
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Manual sample preparation steps are not being performed uniformly. 2. Matrix Effects: Variable ion suppression or enhancement between samples. 3. Inadequate Internal Standard Correction: The internal standard is not behaving similarly to the analyte. 4. Autosampler Issues: Inconsistent injection volumes.1. Automate Sample Preparation: If possible, use an automated liquid handler for sample preparation to improve consistency. 2. Re-evaluate Sample Cleanup: A more rigorous sample cleanup procedure may be necessary to reduce matrix variability. 3. Select a Better Internal Standard: Use a stable isotope-labeled version of U-51754 if available. If not, choose an analog that has a very similar chemical structure and retention time.[10] 4. Maintain the Autosampler: Perform regular maintenance on the autosampler to ensure accurate and precise injections.
Inaccurate Quantification (Poor Accuracy) 1. Calibration Issues: The calibration curve is not linear or does not bracket the sample concentrations. 2. Metabolite Conversion: In-source fragmentation or instability of metabolites back to the parent drug. 3. Interference from Isomers: Structurally similar compounds are co-eluting and have similar MRM transitions.1. Prepare Fresh Calibrators: Use freshly prepared calibration standards for each batch of samples. Ensure the calibration range is appropriate for the expected sample concentrations. 2. Optimize Source Conditions: Adjust the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation. 3. Improve Chromatographic Resolution: Modify the LC method to separate the interfering isomers from U-51754. Select more specific MRM transitions if possible.

III. Experimental Protocols & Data

A. Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

  • Sample Pre-treatment:

    • To 1 mL of urine or whole blood, add an appropriate amount of a stable isotope-labeled internal standard (e.g., U-51754-d4).

    • For blood samples, perform protein precipitation by adding 2 mL of cold acetonitrile. Vortex and centrifuge. Use the supernatant for the next step.

    • For urine samples, adjust the pH to ~6 with a phosphate (B84403) buffer.

  • SPE Procedure (Mixed-Mode Cation Exchange Cartridge):

    • Condition: Wash the cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

    • Load: Apply the pre-treated sample to the cartridge.

    • Wash 1: Wash with 2 mL of deionized water.

    • Wash 2: Wash with 2 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile).

    • Elute: Elute the analytes with 2 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Dry Down and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

B. LC-MS/MS Parameters

The following table provides typical starting parameters for an LC-MS/MS method for U-51754. These should be optimized for your specific instrument.

Parameter Condition
LC Column C18 or Biphenyl, 2.1 x 100 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp to 90-95% B over 5-8 minutes, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 1: Hypothetical MRM Transitions for U-51754 and its Primary Metabolite

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) - Starting Point
U-51754345.1112.1 (dimethylcyclohexylamine fragment)25
U-51754345.1173.0 (dichlorobenzyl fragment)35
N-desmethyl-U-51754331.198.1 (methylcyclohexylamine fragment)25
N-desmethyl-U-51754331.1173.0 (dichlorobenzyl fragment)35
U-51754-d4 (IS)349.1116.125
C. Quantitative Data (Reference Data from Structurally Similar Analogs)

The following table presents validation data for the analysis of the structurally similar synthetic opioid U-47700 in plasma, which can serve as a benchmark for a U-51754 assay.[12]

Table 2: Example Validation Data for U-47700 in Human Plasma [12]

Parameter Result
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) ± 15%
Extraction Recovery > 79%
Matrix Effect < 5%

IV. Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Blood or Urine Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Blood) add_is->protein_precip ph_adjust pH Adjustment (Urine) add_is->ph_adjust spe Solid-Phase Extraction protein_precip->spe ph_adjust->spe dry_recon Dry Down & Reconstitute spe->dry_recon lc_ms LC-MS/MS Injection dry_recon->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

A generalized experimental workflow for U-51754 quantification.

metabolic_pathway U51754 U-51754 N_desmethyl N-desmethyl-U-51754 U51754->N_desmethyl N-Demethylation Hydroxy Hydroxy-U-51754 U51754->Hydroxy Hydroxylation N_desmethyl_hydroxy N-desmethyl-hydroxy-U-51754 N_desmethyl->N_desmethyl_hydroxy Hydroxylation Hydroxy->N_desmethyl_hydroxy N-Demethylation

Major metabolic pathways of U-51754.

signaling_pathway U51754 U-51754 KOR Kappa-Opioid Receptor (KOR) U51754->KOR Gi_Go Gi/Go Protein Activation KOR->Gi_Go MAPK MAPK Pathway Activation (p38, JNK) KOR->MAPK AC Adenylyl Cyclase Inhibition Gi_Go->AC Ca_channel Calcium Channel Inhibition Gi_Go->Ca_channel K_channel Potassium Channel Activation Gi_Go->K_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia Dysphoria Dysphoria MAPK->Dysphoria

Simplified signaling pathway of U-51754 via the kappa-opioid receptor.

References

Addressing poor peak shape in HPLC analysis of U-51754

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of U-51754. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical behavior of U-51754 in a reversed-phase HPLC system?

A1: U-51754 is a synthetic opioid that exists as a hydrochloride salt. In solution, it behaves as a basic compound due to the presence of a tertiary amine functional group. Its retention in reversed-phase HPLC is primarily governed by the hydrophobicity of the molecule and its ionization state, which is dependent on the pH of the mobile phase. Being a lipophilic compound, it has a strong affinity for the non-polar stationary phase.

Q2: What is the estimated pKa of U-51754 and why is it important for HPLC analysis?

Q3: In what solvents is U-51754 typically soluble?

A3: As a hydrochloride salt, U-51754 is expected to be soluble in water and polar organic solvents such as methanol (B129727) and acetonitrile (B52724). Its structural analog, U-47700, is known to be very soluble in acidic environments. It is always recommended to experimentally verify the solubility of your specific batch of U-51754 in the intended sample solvent and mobile phase to prevent precipitation on the column, which can lead to poor peak shape and system clogging.

Troubleshooting Guide for Poor Peak Shape

Poor peak shape in the HPLC analysis of U-51754 can manifest as peak tailing, fronting, splitting, or excessive broadening. The following guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is wider than the front half.

Potential Cause Recommended Solution
Secondary Interactions The basic tertiary amine group in U-51754 can interact with acidic silanol (B1196071) groups on the surface of the silica-based stationary phase, leading to tailing. To mitigate this, add a competitive base, such as triethylamine (B128534) (TEA) or another amine modifier, to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a column with a base-deactivated stationary phase.
Mobile Phase pH If the mobile phase pH is close to the pKa of U-51754, both ionized and unionized forms may exist, causing tailing. Adjust the mobile phase pH to be at least 2 units below the estimated pKa (e.g., pH < 6) to ensure the compound is fully protonated and in a single ionic state.
Column Overload Injecting too high a concentration of the analyte can lead to peak tailing. Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Contaminants on the column frit or at the head of the column can cause peak distortion. Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetry where the front half of the peak is wider than the latter half.

Potential Cause Recommended Solution
Sample Overload Similar to peak tailing, injecting too much sample can also cause fronting, especially at high concentrations. Dilute the sample or decrease the injection volume.
Inappropriate Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting. Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Void or Channeling A void at the head of the column or channeling in the packing material can lead to distorted peak shapes. This often requires column replacement.
Issue 3: Peak Splitting or Broadening

Peak splitting manifests as two or more apexes in a single peak, while broadening results in a wide, poorly defined peak.

Potential Cause Recommended Solution
Co-elution with an Impurity An impurity may be co-eluting with the main peak. Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or gradient slope to improve separation.
Sample Solvent Incompatibility A mismatch between the sample solvent and the mobile phase can cause peak distortion. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
Clogged Frit or Column Inlet Particulate matter from the sample or system can clog the column inlet frit, leading to a split flow path. Filter all samples and mobile phases. If a clog is suspected, try back-flushing the column (if permitted by the manufacturer).
Injector Issues A partially blocked injector needle or port can cause improper sample introduction onto the column. Perform routine maintenance on the injector.
Detector Settings An inappropriate data acquisition rate at the detector can lead to a distorted peak appearance. Ensure the sampling rate is sufficient to capture the peak profile accurately (typically 10-20 points across the peak).

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 3.0, 4.0, 5.0, and 6.0) using a suitable buffer system like phosphate (B84403) or acetate.

  • Prepare Mobile Phases: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v).

  • Equilibrate the Column: Equilibrate the HPLC column with the first mobile phase until a stable baseline is achieved.

  • Inject Standard Solution: Inject a standard solution of U-51754.

  • Analyze Peak Shape: Evaluate the peak shape (asymmetry factor, tailing factor) for the obtained chromatogram.

  • Repeat for Other pHs: Repeat steps 3-5 for each of the prepared mobile phases with different pH values.

  • Determine Optimal pH: Select the pH that provides the most symmetrical and sharpest peak.

Protocol 2: Sample Solvent Evaluation

  • Prepare U-51754 Solutions: Prepare solutions of U-51754 at the same concentration in different solvents:

    • Initial mobile phase composition

    • Water

    • Methanol

    • Acetonitrile

  • Inject and Analyze: Inject equal volumes of each solution into the HPLC system running with the optimized mobile phase.

  • Compare Peak Shapes: Compare the peak shapes obtained from each sample solvent. The solvent that yields the best peak symmetry and narrowest peak width is the most suitable.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed check_shape Identify Peak Shape Issue start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting splitting_broadening Peak Splitting / Broadening check_shape->splitting_broadening Splitting/ Broadening secondary_interactions Secondary Interactions? tailing->secondary_interactions check_overload_fronting Sample Overload? fronting->check_overload_fronting check_coelution Co-elution? splitting_broadening->check_coelution add_modifier Add Amine Modifier (e.g., TEA) or Use Base-Deactivated Column secondary_interactions->add_modifier Yes check_ph_tailing Mobile Phase pH near pKa? secondary_interactions->check_ph_tailing No end Good Peak Shape Achieved add_modifier->end adjust_ph_down Adjust pH to < 6 check_ph_tailing->adjust_ph_down Yes check_overload_tailing Column Overload? check_ph_tailing->check_overload_tailing No adjust_ph_down->end reduce_injection_tailing Reduce Injection Volume / Dilute Sample check_overload_tailing->reduce_injection_tailing Yes check_column_tailing Column Contamination? check_overload_tailing->check_column_tailing No reduce_injection_tailing->end flush_replace_column_tailing Flush or Replace Column check_column_tailing->flush_replace_column_tailing Yes check_column_tailing->end No flush_replace_column_tailing->end reduce_injection_fronting Reduce Injection Volume / Dilute Sample check_overload_fronting->reduce_injection_fronting Yes check_solvent_fronting Inappropriate Sample Solvent? check_overload_fronting->check_solvent_fronting No reduce_injection_fronting->end use_weaker_solvent Dissolve Sample in Mobile Phase check_solvent_fronting->use_weaker_solvent Yes check_column_void Column Void? check_solvent_fronting->check_column_void No use_weaker_solvent->end replace_column_fronting Replace Column check_column_void->replace_column_fronting Yes check_column_void->end No replace_column_fronting->end optimize_separation Optimize Mobile Phase / Gradient check_coelution->optimize_separation Yes check_solvent_split Sample Solvent Incompatibility? check_coelution->check_solvent_split No optimize_separation->end match_solvent_to_mp Match Sample Solvent to Mobile Phase check_solvent_split->match_solvent_to_mp Yes check_clog Clogged Frit? check_solvent_split->check_clog No match_solvent_to_mp->end filter_backflush Filter Samples / Back-flush Column check_clog->filter_backflush Yes check_injector Injector Issue? check_clog->check_injector No filter_backflush->end maintain_injector Perform Injector Maintenance check_injector->maintain_injector Yes check_injector->end No maintain_injector->end

Caption: Troubleshooting workflow for addressing poor peak shape in HPLC.

Signaling_Pathway cluster_column HPLC Column cluster_mobile_phase Mobile Phase U51754_ionized U-51754 (Ionized, BH+) Silanol Silanol Groups (Si-OH) U51754_ionized->Silanol Ionic Interaction (Causes Tailing) Stationary_Phase C18 Stationary Phase U51754_unionized U-51754 (Unionized, B) U51754_unionized->Stationary_Phase Hydrophobic Interaction (Desired Retention) Mobile_Phase_Flow Mobile Phase Flow Mobile_Phase_Flow->U51754_ionized Mobile_Phase_Flow->U51754_unionized

Caption: Interactions of U-51754 within an HPLC column.

Technical Support Center: Minimizing Non-Specific Binding of U-51754 in Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for receptor binding assays. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) when working with compounds like U-51754.

Understanding U-51754 and Non-Specific Binding

U-51754 is an analytical reference material classified as a utopioid.[1] It is a potent agonist at the κ-opioid receptor.[2] Like many pharmacologically active compounds, U-51754 can exhibit non-specific binding in receptor assays, which can interfere with the accurate determination of its binding affinity and potency.

Non-specific binding refers to the interaction of a ligand with components in the assay other than the target receptor, such as other proteins, lipids, or the surfaces of the assay plate and filters.[3] This phenomenon is a major source of background noise and can lead to inaccurate measurements.[3] Minimizing NSB is therefore critical for obtaining reliable data.[3]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB)?

A1: Non-specific binding is the interaction of a ligand with sites other than its intended receptor target.[3] This can include binding to plasticware, filter membranes, and other biological macromolecules in the sample.[3] NSB is a primary contributor to high background signals in receptor assays.[3]

Q2: What are the common causes of high non-specific binding?

A2: High NSB can be caused by several factors:

  • Ligand Properties: Highly hydrophobic or charged ligands are more prone to non-specific interactions.[3]

  • Inappropriate Buffer Conditions: Suboptimal pH and low ionic strength can promote electrostatic interactions.[3]

  • Insufficient Blocking: Failure to adequately block all non-specific sites on assay plates, beads, or filters.[3][4]

  • Receptor Preparation Quality: Impurities or denatured proteins in the receptor preparation can increase NSB.[3]

Q3: How is non-specific binding measured?

A3: Non-specific binding is determined by measuring the binding of a labeled ligand in the presence of a high concentration of an unlabeled competitor.[3][5] The competitor saturates the specific binding sites on the receptor, so any remaining binding of the labeled ligand is considered non-specific.[3][5] Specific binding is calculated by subtracting the non-specific binding from the total binding (measured without the competitor).[5]

Q4: Why is it important to use a structurally different unlabeled compound to determine NSB?

A4: While using the unlabeled version of the radioligand is an option, many researchers prefer a chemically distinct compound that binds to the same receptor.[5][6] This helps to ensure that the observed non-specific binding is not an artifact of the specific chemical structure of the ligand interacting with non-receptor components.

Troubleshooting Guide

This section provides solutions to common problems encountered during receptor binding assays with U-51754.

Issue Potential Cause Recommended Solution
High background signal in all wells, including non-specific binding wells. Insufficient blocking of the assay plate or filter membrane.Optimize the blocking agent and its concentration. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk.[3] Test a range of concentrations (e.g., 0.1-5% for BSA).[3]
Suboptimal buffer composition.Adjust the pH of the assay buffer to be close to the isoelectric point of the receptor.[7] Increase the ionic strength by adding salt (e.g., 100-500 mM NaCl) to reduce electrostatic interactions.[3][7]
Ligand sticking to plasticware.Add a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.1%) to the buffer.[7][8] Pre-treating plates and tips with a blocking solution can also help.
Non-specific binding is greater than 50% of total binding. The concentration of the labeled ligand is too high.Reduce the concentration of the labeled ligand. Ideally, NSB should be less than 50% of the total binding at the highest ligand concentration used.[9]
The compound is highly hydrophobic.Include a carrier protein like BSA in the assay buffer to reduce the free concentration of the ligand available for non-specific interactions.[7][8]
Poor reproducibility between replicate wells or experiments. Inconsistent assay technique.Ensure standardized protocols are followed for all steps, including pipetting, incubation times, and washing.[10][11]
Variability in reagent preparation.Prepare large batches of buffers and reagent solutions to minimize batch-to-batch variation.[11]
Temperature fluctuations.Maintain a consistent temperature throughout the assay, as temperature can affect binding kinetics.[11]
Data Presentation: Optimizing Assay Buffer Conditions

The following table summarizes the expected impact of common buffer additives on reducing non-specific binding. The percentage reduction is a hypothetical but representative range based on typical experimental outcomes.

Additive Typical Concentration Range Mechanism of Action Expected Reduction in NSB Potential Issues
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)Blocks non-specific binding sites on surfaces.[3]20% - 70%Can sometimes interfere with certain antibody-antigen interactions.[3]
Sodium Chloride (NaCl) 50 - 500 mMReduces electrostatic interactions by shielding charges.[3][7]15% - 50%High concentrations may disrupt specific binding.
Tween-20 0.01% - 0.1% (v/v)Reduces hydrophobic interactions.[8]10% - 40%High concentrations can denature proteins or interfere with binding.
Normal Serum 1% - 5% (v/v)Antibodies in serum bind to reactive sites, preventing non-specific binding of other antibodies.[12]VariesMust use serum from the same species as the secondary antibody to avoid cross-reactivity.[13]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay to Determine U-51754 Affinity

This protocol outlines a standard procedure for a competitive binding assay using a radiolabeled ligand and unlabeled U-51754.

Materials:

  • Receptor preparation (e.g., cell membranes expressing the target receptor)

  • Radiolabeled ligand (specific for the target receptor)

  • Unlabeled U-51754

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Blocking agent (e.g., 0.5% BSA)

  • 96-well microplate

  • Filter mats

  • Scintillation fluid and counter

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of unlabeled U-51754 and perform serial dilutions to create a range of concentrations.

    • Dilute the radiolabeled ligand in assay buffer to a final concentration typically at or below its Kd.

    • Dilute the receptor preparation in assay buffer to the desired concentration.

  • Assay Setup:

    • Add the following to each well of the 96-well plate:

      • Total Binding: Assay buffer, radiolabeled ligand, and receptor preparation.

      • Non-Specific Binding: A high concentration of a standard unlabeled ligand, radiolabeled ligand, and receptor preparation.

      • Competition: Varying concentrations of U-51754, radiolabeled ligand, and receptor preparation.

  • Incubation:

    • Incubate the plate for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Termination and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Detection:

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from the total and competition binding counts to obtain specific binding.[5]

    • Plot the specific binding as a function of the log concentration of U-51754 to generate a competition curve and determine the IC50.

Visualizations

Experimental Workflow for a Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis prep_ligand Prepare Ligand (Radiolabeled & U-51754) add_reagents Add Reagents to 96-well Plate prep_ligand->add_reagents prep_receptor Prepare Receptor Membranes prep_receptor->add_reagents prep_buffers Prepare Buffers (Assay & Wash) prep_buffers->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate Total, NSB, & Competition wells harvest Harvest & Wash on Filter Mats incubate->harvest count Scintillation Counting harvest->count calc_specific Calculate Specific Binding count->calc_specific Raw CPM data plot_curve Plot Competition Curve (IC50) calc_specific->plot_curve Specific Binding Data

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting High Non-Specific Binding

G start High NSB Detected q1 Is blocking step optimized? start->q1 sol1 Optimize blocking agent, concentration, and incubation time. q1->sol1 No q2 Is buffer composition optimal? q1->q2 Yes a1_yes Yes a1_no No end_node Re-evaluate NSB sol1->end_node sol2 Adjust pH and salt concentration. Add detergent if necessary. q2->sol2 No q3 Is ligand concentration too high? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Reduce labeled ligand concentration. q3->sol3 Yes q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: Decision tree for troubleshooting high non-specific binding.

Principle of Specific vs. Non-Specific Binding

G cluster_total Total Binding cluster_nsb Non-Specific Binding Measurement Receptor Receptor Radioligand1 Labeled Ligand Radioligand1->Receptor Specific Binding NSB_Site1 NSB Site Radioligand2 Labeled Ligand Radioligand2->NSB_Site1 Non-Specific Binding Receptor2 Receptor Unlabeled Unlabeled Ligand Unlabeled->Receptor2 Blocks Specific Sites Radioligand3 Labeled Ligand NSB_Site2 NSB Site Radioligand3->NSB_Site2 Only NSB Occurs

Caption: Illustration of specific and non-specific ligand binding.

References

U-51754 hydrochloride purity assessment and potential impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-51754 hydrochloride. The information is designed to assist with purity assessment and the identification of potential impurities.

Frequently Asked Questions (FAQs)

Q1: What is U-51754 hydrochloride and what is its typical purity?

A1: U-51754 hydrochloride is an analytical reference material categorized as a utopioid. Its formal name is trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide, monohydrochloride.[1] It is typically supplied as a neat solid with a purity of ≥98%.[1]

Q2: What are the recommended storage conditions for U-51754 hydrochloride?

A2: For long-term stability, U-51754 hydrochloride should be stored at -20°C.[1] Under these conditions, it is stable for at least two years.[1] For shipping, it is generally stable at room temperature in the continental US, though this may vary for other locations.[1]

Q3: What are the known metabolites of U-51754?

A3: In vivo and in vitro studies have identified the major metabolic reactions for U-51754 to be demethylation of the amine moiety and N-hydroxylation of the cyclohexyl ring, as well as combinations of these reactions. Therefore, the primary metabolites to consider as potential impurities in biological samples are the N-demethyl-hydroxy and the hydroxy metabolites.[2]

Q4: What are potential sources of impurities in U-51754 hydrochloride?

A4: Impurities in U-51754 hydrochloride can arise from several sources:

  • Synthesis-related impurities: These can include unreacted starting materials, byproducts from side reactions, or residual solvents. The specific impurities will depend on the synthetic route used.

  • Degradation products: These can form over time due to improper storage or exposure to environmental factors such as light, heat, and humidity.

  • Contaminants: These can be introduced during handling or packaging.

Purity Assessment and Troubleshooting

A comprehensive purity assessment of U-51754 hydrochloride involves the use of various analytical techniques to identify and quantify the main component and any potential impurities.

Analytical Methodologies

The following table summarizes the key analytical techniques used for the characterization and purity assessment of U-51754 hydrochloride.

Technique Purpose Sample Preparation Key Parameters Reference
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities.Dilute analyte to ~4 mg/mL in Methanol (B129727).Column: HP-5 MS (or equivalent); Carrier Gas: Helium; Injector Temp: 280°C; MS Scan Range: 30-550 amu.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and quantification of the active pharmaceutical ingredient (API) and impurities.Dilute analyte to ~9 mg/mL in DMSO-d6 containing TMS.Instrument: 400 MHz NMR spectrometer.[3]
High-Performance Liquid Chromatography (HPLC) Separation, quantification, and purity determination of the main component and non-volatile impurities.Varies depending on the specific method (e.g., dissolution in a suitable solvent like methanol or acetonitrile).A stability-indicating method should be developed to resolve the API from any degradation products.[4]
Troubleshooting Guide
Problem Possible Cause Recommended Action
Unexpected peaks in chromatogram (HPLC/GC-MS) 1. Presence of synthesis-related impurities. 2. Degradation of the sample. 3. Contamination from solvent or glassware.1. Review the synthesis pathway to identify potential byproducts. 2. Perform forced degradation studies to identify potential degradants. 3. Analyze a solvent blank and ensure proper cleaning of all equipment.
Low purity result 1. Degradation of the standard due to improper storage. 2. Inaccurate quantification method. 3. Presence of significant impurities.1. Verify the storage conditions and age of the reference standard. 2. Validate the analytical method for accuracy, precision, and linearity. 3. Identify and quantify the major impurities using techniques like NMR or MS.
Inconsistent results between different analytical techniques 1. Different impurities being detected by each method (e.g., volatile vs. non-volatile). 2. Issues with sample preparation for one of the techniques.1. Understand the limitations of each technique and use a combination of methods for a complete impurity profile. 2. Carefully review and optimize sample preparation protocols for each method.

Potential Impurities

The following sections detail potential impurities that may be encountered in U-51754 hydrochloride, categorized by their likely origin.

Synthesis-Related Impurities

While the exact commercial synthesis route for U-51754 is not publicly available, a plausible pathway can be inferred from the synthesis of analogous 'U-series' opioids. The synthesis likely involves the acylation of a substituted cyclohexanediamine (B8721093) with a dichlorinated phenylacetic acid derivative.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_impurities Potential Synthesis Impurities Reactant1 trans-N,N'-dimethyl-1,2-cyclohexanediamine Reaction Acylation Reactant1->Reaction Reactant2 3,4-Dichlorophenylacetyl chloride Reactant2->Reaction Impurity3 Positional isomers of dichlorophenyl ring Reactant2->Impurity3 Starting material impurity Product U-51754 Reaction->Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Incomplete reaction Impurity2 Di-acylated byproduct Reaction->Impurity2 Side reaction Impurity4 Residual Solvents Product->Impurity4 From workup

Table of Potential Synthesis-Related Impurities

Impurity Type Potential Structure/Identity Origin
Unreacted Starting Materials trans-N,N'-dimethyl-1,2-cyclohexanediamine; 3,4-Dichlorophenylacetic acid or its acid chlorideIncomplete reaction
Byproducts Di-acylated cyclohexanediamineReaction of both amine groups of the cyclohexanediamine with the acylating agent
Isomeric Impurities Positional isomers of the dichlorophenyl ring (e.g., 2,3-dichloro, 2,4-dichloro, etc.)Impurities in the 3,4-dichlorophenylacetyl chloride starting material
Residual Solvents Toluene, Dichloromethane, Ethyl acetate, etc.Solvents used during the reaction and purification steps
Degradation Products

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5]

G U51754 U-51754 Hydrochloride Hydrolysis Hydrolysis U51754->Hydrolysis Oxidation Oxidation U51754->Oxidation Photolysis Photolysis U51754->Photolysis Metabolism Metabolism U51754->Metabolism Prod1 Prod1 Hydrolysis->Prod1 Prod2 Prod2 Oxidation->Prod2 Prod3 Prod3 Photolysis->Prod3 Prod4 Prod4 Metabolism->Prod4 Prod5 Prod5 Metabolism->Prod5 Prod6 Prod6 Metabolism->Prod6

Table of Potential Degradation Products

Degradation Condition Potential Degradation Pathway Potential Products Comments
Hydrolysis (Acidic/Basic) Cleavage of the amide bond.3,4-Dichlorophenylacetic acid and trans-N,N'-dimethyl-1,2-cyclohexanediamine.The amide linkage is susceptible to hydrolysis under strong acidic or basic conditions.[6]
Oxidation Oxidation of the tertiary amine groups.N-Oxide derivatives at the dimethylamino and/or the N-methyl positions.Tertiary amines are known to be susceptible to oxidation.[4]
Photolysis Degradation upon exposure to UV or visible light.Dechlorination products or other complex rearrangements.The dichlorophenyl ring may be susceptible to photolytic degradation. Studies on fentanyl have shown degradation under UV irradiation.[7]
Metabolism Enzymatic modification in biological systems.N-desmethyl-U-51754, Hydroxy-U-51754, N-desmethyl-hydroxy-U-51754.These have been identified as major metabolites in in vitro and in vivo studies.[2]

Experimental Protocols

General Forced Degradation Protocol

This protocol provides a general framework for conducting forced degradation studies on U-51754 hydrochloride. The extent of degradation should be targeted to be between 5-20%.[8]

  • Preparation of Stock Solution: Accurately weigh and dissolve U-51754 hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the final concentration for analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature or heat gently for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a specified period, protected from light.

    • At each time point, withdraw a sample and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of U-51754 hydrochloride in a photostability chamber to a specified light exposure (e.g., according to ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, analyze both the exposed and control samples.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid U-51754 hydrochloride in a controlled temperature oven (e.g., 80°C).

    • At specified time points, remove samples, allow them to cool, dissolve in a suitable solvent, and analyze.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to help identify degradation products.

References

Technical Support Center: 3,4-Ethylenedioxy U-51754

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,4-Ethylenedioxy U-51754, with a specific focus on the impact of pH. The information herein is based on general chemical principles and established protocols for stability testing of analogous compounds, as direct experimental data on the pH stability of 3,4-Ethylenedioxy U-51754 is not currently available in peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of 3,4-Ethylenedioxy U-51754?

A1: Commercial suppliers indicate that 3,4-Ethylenedioxy U-51754 (hydrochloride) is stable for at least five years when stored as a crystalline solid at -20°C.[1] However, its stability in solution, particularly at different pH values, has not been formally reported.

Q2: What are the potential sites of pH-dependent degradation in the 3,4-Ethylenedioxy U-51754 molecule?

A2: Based on its chemical structure, 3,4-Ethylenedioxy U-51754 has several functional groups that could be susceptible to pH-dependent degradation:

  • Amide Bond: The amide linkage is a primary site for hydrolysis under both acidic and basic conditions.[2][3] This would lead to the cleavage of the molecule into a carboxylic acid and an amine.

  • Tertiary Amine: The dimethylamino group on the cyclohexane (B81311) ring can be protonated at acidic pH, which may influence its stability and solubility. While generally stable, extreme pH conditions can sometimes promote degradation of amine-containing compounds.

  • Benzodioxane Ring: The 1,4-benzodioxane (B1196944) ring system is generally stable, particularly to alkaline conditions. However, some benzodioxanes can exhibit instability under strong acidic conditions.

Q3: How does pH likely affect the solubility of 3,4-Ethylenedioxy U-51754?

A3: As a compound with a tertiary amine, the solubility of 3,4-Ethylenedioxy U-51754 is expected to be pH-dependent. At acidic pH, the amine group will be protonated, forming a more water-soluble salt. Conversely, at higher pH values, the free base form will be present, which is likely to be less soluble in aqueous solutions. One supplier notes a solubility of 1 mg/mL in PBS (pH 7.2).[1][4]

Q4: Are there any known metabolites of 3,4-Ethylenedioxy U-51754 that might be observed as degradation products?

A4: Studies on the in vitro and in vivo metabolism of 3,4-Ethylenedioxy U-51754 have identified major metabolic reactions including demethylation of the amine moiety and N-hydroxylation of the cyclohexyl ring.[5] While metabolic pathways are distinct from chemical degradation, these metabolites could potentially be observed in stability studies, especially under oxidative conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving 3,4-Ethylenedioxy U-51754 solutions.

Issue 1: Rapid Loss of Potency of 3,4-Ethylenedioxy U-51754 in Solution

  • Symptom: A freshly prepared solution of 3,4-Ethylenedioxy U-51754 shows significantly lower than expected activity in a bioassay.

  • Possible Cause: The pH of the experimental buffer is highly acidic or alkaline, leading to rapid hydrolysis of the amide bond.

  • Troubleshooting Steps:

    • Measure the pH of the solution.

    • If the pH is outside the range of 6-8, prepare a fresh solution in a buffer within this range.

    • For long-term storage of solutions, consider preparing aliquots in a neutral buffer and storing them at -20°C or -80°C.

    • If the experiment requires a pH outside the stable range, prepare the solution immediately before use and minimize the time it is held at that pH.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of 3,4-Ethylenedioxy U-51754

  • Symptom: Chromatographic analysis of a 3,4-Ethylenedioxy U-51754 sample shows additional peaks that were not present in the initial analysis.

  • Possible Cause: The sample has degraded due to pH instability, temperature, or light exposure.

  • Troubleshooting Steps:

    • Review the storage conditions of the sample (pH, temperature, light exposure).

    • Based on the expected degradation pathways, the unknown peaks could correspond to the hydrolysis products (the carboxylic acid and the amine fragments).

    • To confirm, a forced degradation study can be performed to intentionally generate these degradation products and compare their retention times.

    • Consider using LC-MS to identify the mass of the unknown peaks and compare them to the expected masses of the degradation products.

Issue 3: Precipitation of 3,4-Ethylenedioxy U-51754 from Solution

  • Symptom: A previously clear solution of 3,4-Ethylenedioxy U-51754 becomes cloudy or forms a precipitate.

  • Possible Cause: The pH of the solution has shifted to a more alkaline value, causing the less soluble free base to precipitate.

  • Troubleshooting Steps:

    • Measure the pH of the solution.

    • If the pH is alkaline, carefully adjust it to a more neutral or slightly acidic pH with a dilute acid to redissolve the compound.

    • Ensure that the buffer used has sufficient buffering capacity to maintain the desired pH.

Data Presentation

Table 1: Predicted Stability of 3,4-Ethylenedioxy U-51754 at Different pH Conditions

pH RangeConditionPredicted StabilityPrimary Degradation Pathway
< 4Strongly AcidicLowAcid-catalyzed hydrolysis of the amide bond. Potential for benzodioxane ring opening.
4 - 6Mildly AcidicModerateSlow hydrolysis of the amide bond.
6 - 8NeutralHighMinimal degradation expected.
8 - 10Mildly AlkalineModerateSlow base-catalyzed hydrolysis of the amide bond.
> 10Strongly AlkalineLowBase-catalyzed hydrolysis of the amide bond.

Disclaimer: This data is predictive and based on the general chemical properties of the functional groups present in 3,4-Ethylenedioxy U-51754. Experimental verification is required.

Experimental Protocols

Protocol for Forced Degradation Study of 3,4-Ethylenedioxy U-51754 under pH Stress

This protocol is a general guideline for investigating the stability of 3,4-Ethylenedioxy U-51754 under various pH conditions, as recommended by ICH guidelines for forced degradation studies.[4][6]

1. Materials:

  • 3,4-Ethylenedioxy U-51754 hydrochloride

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Phosphate or other suitable buffers for pH 4, 7, and 9

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Formic acid or other suitable mobile phase modifier

  • Validated HPLC or UPLC method for the quantification of 3,4-Ethylenedioxy U-51754

2. Stock Solution Preparation:

  • Prepare a stock solution of 3,4-Ethylenedioxy U-51754 in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl (and separately with 1 M HCl) to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH (and separately with 1 M NaOH) to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Neutral Hydrolysis:

    • Mix an aliquot of the stock solution with HPLC grade water to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points.

  • Buffered Solutions:

    • Prepare solutions of 3,4-Ethylenedioxy U-51754 (approx. 100 µg/mL) in buffers at pH 4, 7, and 9.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) and withdraw samples at various time points.

4. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC/UPLC method.

  • Quantify the remaining percentage of 3,4-Ethylenedioxy U-51754 and the formation of any degradation products.

  • Aim for a degradation of 5-20% to adequately assess the degradation profile.[6]

5. Data Interpretation:

  • Plot the percentage of remaining 3,4-Ethylenedioxy U-51754 against time for each condition.

  • Identify the conditions under which the compound is most and least stable.

  • Characterize any major degradation products using techniques like LC-MS if possible.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 60°C) cluster_sampling Sampling and Quenching cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution of 3,4-Ethylenedioxy U-51754 acid Acid Hydrolysis (0.1M & 1M HCl) stock_solution->acid base Base Hydrolysis (0.1M & 1M NaOH) stock_solution->base neutral Neutral Hydrolysis (Water) stock_solution->neutral buffers Buffered Solutions (pH 4, 7, 9) stock_solution->buffers sampling Withdraw Samples at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling buffers->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc HPLC/UPLC Analysis neutralize->hplc data Quantify Parent Compound and Degradation Products hplc->data

Caption: Workflow for pH-based forced degradation study.

kappa_opioid_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm U51754 3,4-Ethylenedioxy U-51754 KOR Kappa-Opioid Receptor (KOR) U51754->KOR Binds and Activates Gi_Go Gi/Go Protein KOR->Gi_Go Activates AC Adenylyl Cyclase (AC) Gi_Go->AC Inhibits Ca_channels Ca²+ Channels Gi_Go->Ca_channels Inhibits K_channels K+ Channels Gi_Go->K_channels Activates MAPK MAPK Pathway (e.g., p38, JNK) Gi_Go->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Simplified Kappa-Opioid Receptor signaling pathway.

References

Technical Support Center: U-51754 Rodent Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for overcoming challenges in rodent model studies involving the kappa-opioid receptor (KOR) agonist, U-51754.

Frequently Asked Questions (FAQs)

Q1: What is U-51754 and what is its primary mechanism of action?

A1: U-51754, or trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzenacetamide, is a potent synthetic opioid that functions as a selective agonist for the kappa-opioid receptor (KOR).[1][2] Like other KOR agonists, its pharmacological effects are mediated through the activation of KORs, which are G-protein coupled receptors (GPCRs) found throughout the central nervous system.[3][4] Activation of these receptors leads to the inhibition of adenylyl cyclase and modulation of ion channels, which in turn inhibits neurotransmitter release.[4] This mechanism is responsible for its analgesic properties but also contributes to a range of adverse effects.[3][5]

Q2: What are the common applications of U-51754 in rodent models?

A2: Given its potent KOR agonism, U-51754 and similar compounds are used in rodent models to study a variety of centrally mediated processes.[3] These include research into analgesia (pain relief), pruritus (itching), and substance use disorders.[3][5] However, its use is often complicated by significant side effects, making it a tool to also study the mechanisms behind dysphoria, aversion, and sedation.[3][6]

Q3: What are the expected side effects of U-51754 and how can they be monitored?

A3: The primary challenge in using U-51754 and other KOR agonists is the narrow therapeutic window due to significant side effects.[5] These adverse effects include sedation, motor incoordination, dysphoria, and psychotomimetic effects.[5][6] These can be monitored using specific behavioral assays. For instance, motor coordination can be assessed with a rotarod test, while dysphoria is commonly measured using a conditioned place aversion (CPA) paradigm.[7][8] Sedation can be observed directly and quantified by measuring locomotor activity.[9]

Q4: How does the metabolism of U-51754 in rodents impact experimental design?

A4: In vivo studies in rats have shown that U-51754 is extensively metabolized.[2] The primary metabolic pathways include demethylation of the amine moiety and hydroxylation.[2] The parent compound is often found only in trace amounts in urine, meaning that the biological effects may be influenced by its metabolites.[2] Researchers should consider this rapid metabolism when designing pharmacokinetic and pharmacodynamic studies, as the duration of action may be shorter than anticipated and the active compounds in the system may be metabolites rather than the parent drug.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during experiments with U-51754.

Problem: High variability in behavioral data.

  • Answer : High variability is a common challenge in rodent behavioral studies and can stem from multiple factors.[8]

    • Environmental Factors : Rodents are highly sensitive to their environment.[10] Ensure that lighting conditions (mice are more active in dim light), ambient noise, and odors (avoid scented soaps or perfumes) are consistent across all test sessions.[10][11]

    • Circadian Rhythm : Mice are nocturnal.[10] Testing during their active (dark) phase can yield more reliable data. It is critical to conduct tests at the same time each day to control for hormonal fluctuations.[10]

    • Handling : The experimenter's handling technique must be consistent.[10] Inconsistent or stressful handling can increase anxiety and affect performance in behavioral tasks.[11]

    • Animal-Specific Factors : The strain, sex, and age of the rodents can significantly influence behavioral outcomes.[8][12] For example, KOR agonist effects can be sex-dependent.[7] It is crucial to use age-matched animals of a single strain and to analyze data from males and females separately.[7][8]

Problem: Animals appear heavily sedated, confounding experimental results.

  • Answer : Sedation is a known side effect of KOR agonists and can interfere with the interpretation of behavioral assays, particularly those measuring pain or motivation.[5][9]

    • Conduct Dose-Response Studies : It is essential to perform a thorough dose-response study to identify a dose of U-51754 that produces the desired effect (e.g., analgesia) with minimal sedation.

    • Include Motor Function Controls : Always include a control test to assess motor function, such as the rotarod test.[8] This allows you to dissociate the sedative effects from the specific behavior being measured.

    • Choose Appropriate Assays : Some assays are less susceptible to motor impairment confounds. For example, in pain research, the hot plate test may rely on a reflexive response that is less affected by sedation than a more complex operant task.[13]

Problem: Unexpected results in Conditioned Place Aversion (CPA) tests.

  • Answer : CPA is used to measure the dysphoric properties of a drug, but results can be complex.[7]

    • Dose-Dependency : The aversive effects of KOR agonists are strongly dose-dependent. A lack of aversion could indicate the dose was too low, while an unexpectedly strong aversion might be confounded by sedation or motor impairment at higher doses.

    • Sex Differences : As noted, males and females can respond differently to KOR agonists.[7] A study with the KOR agonist U50,488 showed that females developed CPA at a lower dose than males, highlighting the need to test both sexes.[7]

    • Habituation and Protocol : Ensure that animals are properly habituated to the testing apparatus and handling. The conditioning and testing schedule must be consistent. Insufficient conditioning may lead to a failure to develop a place preference or aversion.

Quantitative Data and Experimental Protocols

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of U-51754

Property Value Reference
Chemical Name trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzenacetamide [2]
Molecular Target Kappa-Opioid Receptor (KOR) [1]
Mechanism Receptor Agonist [1]
Potency (EC₅₀) 120 nM ([³⁵S]-GTPγS assay) [1]

| Primary Metabolism | N-demethylation, N-hydroxylation |[2] |

Table 2: Common KOR Agonist-Induced Behaviors in Rodents and Corresponding Assays

Behavioral Domain Observed Effect Recommended Assay Reference
Nociception Analgesia Hot Plate Test, Tail Flick Test, Von Frey Test [13]
Affect/Motivation Dysphoria/Aversion Conditioned Place Aversion (CPA) [7]
Motor Function Sedation, Incoordination Open Field Test (for locomotor activity), Rotarod Test [5][8]

| Anxiety | Anxiogenic or Anxiolytic Effects | Light-Dark Box, Elevated Plus Maze |[14] |

Table 3: Recommended Anesthesia Monitoring Parameters for Mice & Rats

Parameter Normal Range Under Anesthesia Comments Reference
Body Temperature 36.0°C – 38.0°C (96.8°F – 100.4°F) Use a circulating warm water blanket to prevent hypothermia. [15]
Respiratory Rate 55 – 100 breaths/min (Mouse) A drop of 50% can be normal, but deep breaths <55/min may indicate the animal is too deep. [15]
Heart Rate 300 – 500 beats/min (Mouse) Can be monitored with a pulse oximeter. [15]

| Mucous Membranes | Pink | Pale white or blue indicates poor perfusion or oxygenation. |[15] |

Experimental Protocols

Protocol 1: Conditioned Place Aversion (CPA)

This protocol is designed to assess the aversive, dysphoric-like properties of U-51754.

  • Apparatus : A two-chambered apparatus with distinct visual and tactile cues in each chamber (e.g., different wall patterns and floor textures).

  • Habituation (Day 0) : Allow each animal to freely explore both chambers of the apparatus for 15 minutes to reduce novelty-induced stress.

  • Pre-Conditioning Test (Day 1) : Place the animal in the central compartment (if applicable) and allow free access to both chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. Assign the less-preferred chamber as the drug-paired side.

  • Conditioning (Days 2-5) :

    • On Days 2 and 4, administer a control vehicle (e.g., saline) and confine the animal to the initially preferred chamber for 30 minutes.

    • On Days 3 and 5, administer U-51754 (at the desired dose) and confine the animal to the initially less-preferred chamber for 30 minutes.

  • Post-Conditioning Test (Day 6) : Place the animal in the center of the apparatus and allow it to freely explore both chambers for 15 minutes, as in the pre-conditioning test. Record the time spent in each chamber.

  • Data Analysis : A significant decrease in time spent in the drug-paired chamber from pre-test to post-test indicates conditioned place aversion.

Protocol 2: Hot Plate Test for Analgesia

This protocol assesses the analgesic effect of U-51754 on thermal pain.

  • Apparatus : A hot plate analgesia meter with the surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Habituation : Before testing, acclimate the animals to the testing room for at least 30 minutes. Handle the animals gently.

  • Baseline Measurement : Place the animal on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., hind paw licking, shaking, or jumping). Immediately remove the animal upon response. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Drug Administration : Administer U-51754 or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Measurement : At a predetermined time point after injection (e.g., 30 minutes), repeat the hot plate test as described in step 3.

  • Data Analysis : A significant increase in paw withdrawal latency compared to baseline and the vehicle control group indicates an analgesic effect. Results are often expressed as the Maximum Possible Effect (%MPE).

Visualizations

Signaling Pathways and Workflows

U51754_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates Arrestin β-Arrestin 2 KOR->Arrestin Recruits U51754 U-51754 U51754->KOR Binds & Activates AC Adenylyl Cyclase (Inhibition) G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Therapeutic Effect (Analgesia) cAMP->Analgesia Ion_Channels->Analgesia MAPK MAPK Activation Arrestin->MAPK Side_Effects Adverse Effects (Dysphoria, Sedation) MAPK->Side_Effects

Caption: U-51754 activates KOR, leading to G-protein and β-arrestin signaling pathways.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A1 Animal Acclimatization (≥ 3 days) A2 Baseline Measurements (e.g., Body Weight, CPA Pre-Test) A1->A2 A3 Randomize into Treatment Groups A2->A3 B1 Drug Formulation & Administration (U-51754 vs. Vehicle) A3->B1 B2 Behavioral Testing (e.g., Hot Plate, CPA Conditioning) B1->B2 B3 Monitor for Adverse Effects (Sedation, Distress) B2->B3 C1 Data Collection & Post-Tests B3->C1 C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Interpretation of Results C2->C3

Caption: Standard workflow for a rodent behavioral study involving U-51754 administration.

Troubleshooting_Logic Start Unexpected Behavioral Outcome Observed Q1 Is there high data variability? Start->Q1 A1 Review Environmental Controls: - Consistent time of day? - Consistent handling? - Controlled light/noise? Q1->A1 Yes Q2 Are animals sedated or motor-impaired? Q1->Q2 No End Refine Protocol & Re-run Experiment A1->End A2 Perform Dose-Response Study. Run motor control tests (e.g., Rotarod). Q2->A2 Yes Q3 Are results inconsistent with literature? Q2->Q3 No A2->End A3 Check Animal Factors: - Correct strain/sex/age? - Analyze sexes separately. Verify drug formulation & dose. Q3->A3 Yes A3->End

Caption: A decision tree for troubleshooting unexpected results in U-51754 experiments.

References

Best practices for handling and disposal of U-51754 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: U-51754 hydrochloride is a potent research chemical. All handling, storage, and disposal must be conducted in strict accordance with all applicable local, state, and federal regulations, as well as institutional safety protocols. The information provided here is for informational purposes only and should not be considered a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Frequently Asked Questions (FAQs)

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Troubleshooting Guides

Issue: Inconsistent Experimental Results
Potential Cause Troubleshooting Step
Compound Degradation Ensure the compound has been stored correctly according to the supplier's instructions. Consider using a fresh stock for critical experiments.
Inaccurate Weighing Use a calibrated analytical balance for all measurements. Prepare stock solutions and dilute as needed for greater accuracy.
Solubility Issues Verify the appropriate solvent for your experimental concentration. Sonication or gentle warming may aid in dissolution, but check for temperature sensitivity.
Issue: Difficulty in Dissolving the Compound
Potential Cause Troubleshooting Step
Incorrect Solvent Consult the supplier's data sheet for recommended solvents. Common solvents for similar compounds include water, ethanol, or DMSO.
Low Temperature Gently warm the solution while stirring. Be cautious of potential degradation at higher temperatures.
Supersaturation Prepare a more dilute solution and then, if necessary, carefully concentrate it to the desired level.

Experimental Protocols & Workflows

General Workflow for In Vitro Experiments

The following diagram outlines a general workflow for conducting in vitro experiments with U-51754 hydrochloride.

prep Preparation of Stock Solution dilute Serial Dilution to Working Concentrations prep->dilute Accurate Pipetting treat Treatment of Cell Culture or Tissue dilute->treat incubate Incubation under Controlled Conditions treat->incubate assay Perform Assay (e.g., binding, functional) incubate->assay data Data Collection and Analysis assay->data

Caption: General workflow for in vitro experiments.

Handling and Disposal Logical Relationship

This diagram illustrates the logical flow for the safe handling and disposal of U-51754 hydrochloride.

start Acquire U-51754 Hydrochloride sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe weigh Weigh Compound in Fume Hood ppe->weigh exp Conduct Experiment weigh->exp decon Decontaminate Work Area exp->decon waste Segregate Waste decon->waste dispose Dispose of Waste via Certified Vendor waste->dispose end Procedure Complete dispose->end

Caption: Logical flow for safe handling and disposal.

Validation & Comparative

A Comparative Analysis of U-51754 and U-47700 Potency at the Kappa-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two synthetic opioids, U-51754 and U-47700, at the kappa-opioid receptor (KOR). The information presented is collated from various experimental studies and is intended to be a resource for researchers in pharmacology and drug development.

Introduction

U-47700 and U-51754 are structurally related synthetic benzamide (B126) opioids. While U-47700 has been characterized as a potent µ-opioid receptor (MOR) agonist, emerging evidence suggests differential activity of these compounds at the KOR. Understanding their comparative potency and functional activity at the KOR is crucial for structure-activity relationship (SAR) studies and the development of selective KOR ligands.

Quantitative Comparison of In Vitro Potency

The following table summarizes the available experimental data on the binding affinity (Ki) and functional potency (EC50) of U-51754 and U-47700 at the kappa-opioid receptor.

CompoundParameterValue (nM)Assay TypeReceptor SourceReference
U-51754 EC50120[³⁵S]-GTPγSNot Specified[1]
U-47700 Ki110Radioligand BindingNot Specified[2]
Ki287 ± 24Radioligand BindingRat Brain Homogenate[3]
Ki653Radioligand BindingMouse[4]
Ki910Radioligand BindingGuinea Pig Brain[2]
EC50201 ± 74[³⁵S]-GTPγSNot Specified[2]
EC506,679[³⁵S]-GTPγSNot Specified[5]

Note: A direct comparison of binding affinity is challenging due to the current lack of a reported Ki value for U-51754 at the KOR. The available data indicates that U-51754 is a potent agonist at the KOR, with an EC50 value of 120 nM in a functional assay[1]. In contrast, U-47700 demonstrates a wider range of reported binding affinities (Ki values from 110 nM to 910 nM) and functional potencies (EC50 values of 201 nM and 6,679 nM) at the KOR[2][3][4][5]. This variability may be attributed to different experimental conditions and tissue sources. Notably, U-47700 has a significantly higher affinity for the µ-opioid receptor (MOR), with reported Ki values around 11.1 nM and 57 nM, and an EC50 of 111 nM, indicating its MOR-selective profile[1][3][4].

Kappa-Opioid Receptor Signaling Pathway

Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate various downstream effectors, including ion channels. Furthermore, KOR activation can trigger the mitogen-activated protein kinase (MAPK) signaling cascades, such as the ERK1/2, p38, and JNK pathways.

KOR_Signaling Kappa-Opioid Receptor (KOR) Signaling Pathway Ligand KOR Agonist (e.g., U-51754, U-47700) KOR KOR Ligand->KOR G_protein Gi/o Protein KOR->G_protein Activation MAPK_Cascade MAPK Cascades KOR->MAPK_Cascade Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ion_Channels Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channels Modulation cAMP ↓ cAMP Cellular_Response Cellular Response (e.g., Analgesia, Dysphoria) cAMP->Cellular_Response Ion_Channels->Cellular_Response ERK ERK1/2 MAPK_Cascade->ERK p38 p38 MAPK_Cascade->p38 JNK JNK MAPK_Cascade->JNK ERK->Cellular_Response p38->Cellular_Response JNK->Cellular_Response

Caption: Canonical signaling pathway of the Kappa-Opioid Receptor.

Experimental Protocols

The data presented in this guide were primarily obtained through two key in vitro experimental methodologies: radioligand binding assays and [³⁵S]-GTPγS functional assays.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the KOR.

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the KOR (e.g., CHO, HEK293).

  • Radioligand: A high-affinity, selective KOR radioligand (e.g., [³H]U-69,593, [³H]diprenorphine).

  • Test Compounds: Unlabeled U-47700 or U-51754.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubate Incubate Reagents Prepare_Reagents->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki Calculation) Count->Analyze End End Analyze->End

Caption: Experimental workflow for a competitive radioligand binding assay.

[³⁵S]-GTPγS Binding Assay (for EC50 determination)

This functional assay measures the ability of an agonist to activate G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to the Gα subunit.

Objective: To determine the potency (EC50) and efficacy of a test compound in activating KOR-mediated G-protein signaling.

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the KOR.

  • [³⁵S]-GTPγS: Radiolabeled GTP analog.

  • GDP: Guanosine diphosphate.

  • Test Compounds: U-47700 or U-51754.

  • Assay Buffer: Typically contains HEPES, NaCl, and MgCl₂.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Incubation: Cell membranes are incubated with GDP and varying concentrations of the test compound.

  • Initiation: The reaction is initiated by the addition of [³⁵S]-GTPγS.

  • Equilibration: The mixture is incubated to allow for agonist-stimulated [³⁵S]-GTPγS binding.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer.

  • Quantification: The amount of [³⁵S]-GTPγS bound to the Gα subunits retained on the filters is measured by a scintillation counter.

  • Data Analysis: The specific binding of [³⁵S]-GTPγS is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) is determined.

GTPgS_Binding_Workflow [35S]-GTPγS Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, GDP, Test Compound) Start->Prepare_Reagents Incubate_Agonist Incubate with Agonist Prepare_Reagents->Incubate_Agonist Add_GTPgS Add [35S]-GTPγS to Initiate Reaction Incubate_Agonist->Add_GTPgS Incubate_Reaction Incubate for Binding Add_GTPgS->Incubate_Reaction Filter Filter to Separate Bound and Free [35S]-GTPγS Incubate_Reaction->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (EC50 Calculation) Count->Analyze End End Analyze->End

Caption: Experimental workflow for a [³⁵S]-GTPγS binding assay.

Conclusion

The available data suggests that U-51754 is a potent agonist at the kappa-opioid receptor. In contrast, U-47700 exhibits lower and more variable potency at the KOR and displays a clear preference for the µ-opioid receptor. Further studies, particularly radioligand binding assays to determine the Ki of U-51754 at the KOR, are warranted to provide a more complete and direct comparison of the binding affinities of these two compounds. Additionally, comparative studies on their downstream signaling profiles at the KOR would provide valuable insights into their functional selectivity and potential for biased agonism. This information is critical for the rational design of novel KOR-targeted therapeutics with improved selectivity and pharmacological profiles.

References

U-51754 Hydrochloride vs. Fentanyl: A Comparative Analysis of Opioid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of U-51754 hydrochloride and fentanyl, two synthetic opioids with distinct pharmacological profiles. The information presented is intended to support research and drug development efforts by offering a clear, data-driven analysis of their interactions with opioid receptors.

Quantitative Data Summary

The following table summarizes the reported binding affinities (Ki) and potencies (EC50) of U-51754 hydrochloride and fentanyl for the mu (µ), delta (δ), and kappa (κ) opioid receptors. Ki values, derived from competitive radioligand binding assays, represent the concentration of the drug that inhibits 50% of radioligand binding and are inversely proportional to binding affinity. EC50 values, from functional assays like the GTPγS binding assay, indicate the concentration required to elicit a half-maximal response.

CompoundReceptorBinding Affinity (Ki) [nM]Potency (EC50) [nM]Selectivity
U-51754 hydrochloride µ-opioidData not available-Predominantly κ-opioid receptor agonist
δ-opioidData not available-
κ-opioid5.90120[1]
Fentanyl µ-opioid1.2 - 1.4[2]-Highly selective for the µ-opioid receptor
δ-opioidLower affinity-
κ-opioidLower affinity-

Experimental Protocols

The data presented in this guide are typically derived from two key experimental methodologies: competitive radioligand binding assays and GTPγS binding assays.

Competitive Radioligand Binding Assay

This assay is considered the gold standard for determining the binding affinity of a compound to a receptor.[3]

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

  • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ-opioid, [³H]DPDPE for δ-opioid, [³H]U69,593 for κ-opioid).

  • Test compounds (U-51754 hydrochloride, fentanyl).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by an agonist.[4][5]

Objective: To determine the potency (EC50) and efficacy of a test compound in stimulating G-protein activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP (Guanosine diphosphate).

  • Test compounds (U-51754 hydrochloride, fentanyl).

  • Assay buffer (containing Mg²⁺ and NaCl).

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with the test compound at various concentrations in the presence of GDP and [³⁵S]GTPγS.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the free [³⁵S]GTPγS by filtration.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax (maximum effect) values are determined.[4][5]

Visualizations

Signaling Pathway of Opioid Receptor Agonism

Agonist Opioid Agonist (e.g., Fentanyl, U-51754) Receptor Opioid Receptor (GPCR) Agonist->Receptor Binds to G_protein Heterotrimeric G-protein (Gαβγ) Receptor->G_protein Activates GDP GDP G_protein->GDP Releases GTP GTP G_protein->GTP Binds Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits (Gαi) Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates (Gβγ) ATP ATP cAMP cAMP Adenylyl_Cyclase->cAMP Blocks conversion ATP->cAMP Conversion Cellular_Response Cellular Response (e.g., Analgesia, Sedation) cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: Agonist binding to an opioid receptor initiates a signaling cascade.

Experimental Workflow of a Competitive Radioligand Binding Assay

cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Membranes Cell Membranes with Opioid Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]DAMGO) Radioligand->Incubation Test_Compound Unlabeled Test Compound (e.g., Fentanyl) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Scintillation Counting of Bound Radioactivity Washing->Counting Analysis Data Analysis: Determine IC50 and Ki Counting->Analysis

Caption: Workflow for determining receptor binding affinity.

References

Lack of U-51754 Cross-Reactivity in Opioid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), including synthetic opioids like U-51754, presents a significant challenge for traditional toxicological screening methods. Standard opioid immunoassays are designed to detect morphine and other structurally similar opiates. However, the unique chemical structure of many synthetic opioids, such as U-51754, often results in poor or non-existent cross-reactivity with these assays, leading to potential false-negative results. This guide provides a comparative analysis of the expected performance of U-51754 in common opioid immunoassays, supported by general principles of immunoassay cross-reactivity and data from related compounds.

Understanding the Challenge: Structural Differences

The primary reason for the lack of cross-reactivity of synthetic opioids like U-51754 in traditional opiate immunoassays lies in their distinct molecular structures. Immunoassays rely on the specific binding of an antibody to a target analyte. The antibodies used in opiate immunoassays are raised against morphine or a similar opiate structure. While they can detect other structurally related compounds (e.g., codeine, hydrocodone) to varying degrees, they are often unable to recognize the significantly different scaffolds of many synthetic opioids.

U-51754, a benzamide (B126) derivative, is structurally distinct from the phenanthrene (B1679779) core of morphine and its semi-synthetic analogues. This structural dissimilarity is the key factor limiting its recognition by antibodies in standard opiate immunoassays.

Cross-Reactivity Data: A Comparative Overview

Direct experimental data on the cross-reactivity of U-51754 in commercially available opioid immunoassays is not widely published. Manufacturer package inserts for common opiate screening assays often lack data for novel synthetic opioids[1]. However, studies on other novel synthetic opioids have consistently demonstrated a lack of cross-reactivity with standard morphine-based immunoassays.

For instance, one study evaluating the cross-reactivity of various novel synthetic opioids using an ELISA kit targeting morphine found no cross-reactivity for the tested compounds[2][3]. This finding is consistent with the expectation for structurally dissimilar compounds. While specific data for U-51754 is absent, the principle of structural specificity in immunoassays strongly suggests it would perform similarly.

Table 1: Expected Cross-Reactivity of U-51754 in Common Opioid Immunoassays

Immunoassay TypeTarget Analyte(s)Expected Cross-Reactivity of U-51754Rationale
ELISA (Opiate)Morphine, CodeineNegligible to NoneThe antibody is specific to the phenanthrene structure of classical opiates.
EMIT® (Opiate)Morphine, CodeineNegligible to NoneBased on the principle of antibody specificity for the opiate scaffold.
CEDIA® (Opiate)Morphine, CodeineNegligible to NoneRelies on antibody recognition of the core opiate structure.

It is crucial to note that specific assays designed for synthetic opioids, such as those targeting fentanyl and its analogues, would also not be expected to detect U-51754 due to its different chemical class. The reliable detection of U-51754 and similar compounds necessitates the use of more specific and comprehensive analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols for Assessing Cross-Reactivity

To formally assess the cross-reactivity of a compound like U-51754 in an opioid immunoassay, a standard protocol is followed. This involves preparing a series of solutions containing the compound of interest at various concentrations in a drug-free urine matrix. These samples are then analyzed using the immunoassay .

Key Steps in a Cross-Reactivity Study:

  • Preparation of Stock Solution: A concentrated stock solution of U-51754 is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Serial Dilutions: The stock solution is serially diluted in drug-free urine to create a range of concentrations to be tested.

  • Immunoassay Analysis: Each concentration is analyzed using the selected opioid immunoassay (e.g., ELISA, EMIT®, CEDIA®) according to the manufacturer's instructions.

  • Determination of Response: The response of the immunoassay to each concentration of U-51754 is measured.

  • Calculation of Cross-Reactivity: The concentration of U-51754 that produces a result equivalent to the assay's cutoff calibrator (e.g., 300 ng/mL of morphine) is determined. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100%

Visualization of Experimental Workflow and Signaling Pathway

To further illustrate the concepts discussed, the following diagrams depict a typical experimental workflow for evaluating immunoassay cross-reactivity and the general signaling pathway of a µ-opioid receptor agonist like U-51754.

experimental_workflow Experimental Workflow for Immunoassay Cross-Reactivity Testing cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation stock Prepare Stock Solution of U-51754 dilutions Create Serial Dilutions in Drug-Free Urine stock->dilutions assay Analyze Samples with Opioid Immunoassay (ELISA, EMIT, CEDIA) dilutions->assay response Measure Immunoassay Response assay->response calculation Calculate Percent Cross-Reactivity response->calculation

Caption: Workflow for determining the cross-reactivity of a compound in an immunoassay.

U-51754 is known to be an agonist at the µ-opioid receptor. The following diagram illustrates the general signaling cascade initiated by the binding of an opioid agonist to its G-protein coupled receptor.

opioid_signaling Opioid Receptor Signaling Pathway U51754 U-51754 (Opioid Agonist) MOR µ-Opioid Receptor (GPCR) U51754->MOR G_protein Gi/o Protein Activation MOR->G_protein AC Inhibition of Adenylyl Cyclase G_protein->AC Ca_channel Inhibition of Ca2+ Channels G_protein->Ca_channel K_channel Activation of K+ Channels G_protein->K_channel cAMP Decreased cAMP AC->cAMP Neuronal_inhibition Neuronal Inhibition (Analgesia) cAMP->Neuronal_inhibition Ca_channel->Neuronal_inhibition K_channel->Neuronal_inhibition

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

Conclusion

References

Validation of U-51754 Hydrochloride as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of U-51754 hydrochloride as a Certified Reference Material (CRM). It offers a detailed comparison with alternative opioid CRMs, supported by available analytical data and standardized experimental protocols. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of opioid reference materials for analytical and research purposes.

Executive Summary

U-51754 hydrochloride is a synthetic opioid and a potent agonist of the κ-opioid receptor.[1] As a Certified Reference Material, it serves as a critical tool for ensuring the accuracy and traceability of analytical measurements in forensic analysis, clinical toxicology, and pharmaceutical research. This guide details the analytical characterization of U-51754 hydrochloride and compares its performance and specifications with other commercially available opioid CRMs. The validation process for these materials adheres to the stringent international standards of ISO 17034 and ISO/IEC 17025, ensuring their quality and reliability.[2]

Comparison of U-51754 Hydrochloride with Alternative Opioid CRMs

The selection of an appropriate opioid CRM is contingent on the specific analytical requirements of the laboratory. U-51754 hydrochloride is offered as a single-component CRM, which is ideal for method development, validation, and system suitability testing. In contrast, multi-component mixtures and screening kits provide a broader range of analytes for comprehensive screening purposes.

FeatureU-51754 hydrochloride CRMCerilliant Opiate Multi-Component Mixture-5Cayman Chemical Fentanyl Analog Screening (FAS) Kit
Analyte(s) U-51754 hydrochloride(±)-Methadone, Codeine, Hydrocodone, Meperidine, and OxycodoneA panel of over 150 fentanyl analogs and other synthetic opioids across various versions
Format Neat solid or solution (e.g., 1 mg/mL in methanol)Certified Spiking Solution® (250 µg/mL of each component in methanol)Dried material in 96-well plates (reconstituted to a nominal concentration of 400 µg/mL)
Purity/Concentration ≥98% (A specific Certificate of Analysis would provide the exact certified value and uncertainty)Certified concentration with uncertainty provided on the Certificate of AnalysisNominal concentration, with recovery validated. A Certificate of Analysis provides details.
Accreditation Manufactured and tested under ISO 17034 and ISO/IEC 17025 standards[2][3]Manufactured under ISO 17034 and ISO/IEC 17025 accreditationManufactured under contract for the CDC; quality data and documents are available
Intended Use Quantitative analysis, method validation, instrument calibration, researchPain prescription monitoring, clinical toxicology, forensic analysis, urine drug testing[4]Laboratory detection of emerging opioids, screening methods (immunoassay and mass spectrometry)
Provider Cayman Chemical, CerilliantCerilliantCayman Chemical (in collaboration with the CDC)

Experimental Protocols for CRM Validation

The validation of a CRM like U-51754 hydrochloride is a meticulous process governed by ISO 17034. This involves a comprehensive characterization of the material to establish its identity, purity, stability, and homogeneity. The following are detailed methodologies for key experiments involved in this process.

Identity Confirmation

Objective: To unequivocally confirm the chemical structure of U-51754 hydrochloride.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: 400 MHz NMR spectrometer.

    • Sample Preparation: Dissolve an accurately weighed amount of the material in a suitable deuterated solvent (e.g., DMSO-d6) containing a known internal standard (e.g., maleic acid) and a reference standard (e.g., TMS).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of U-51754 hydrochloride.

  • Mass Spectrometry (MS):

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Sample Preparation: Prepare a dilute solution of the material in a volatile solvent (e.g., methanol).

    • GC Method:

      • Column: HP-5MS (or equivalent).

      • Carrier Gas: Helium.

      • Oven Program: A temperature gradient program to ensure adequate separation.

    • MS Method:

      • Ionization: Electron Ionization (EI).

      • Mass Scan Range: A range appropriate to detect the molecular ion and characteristic fragments of U-51754.

    • Analysis: Compare the resulting mass spectrum with a reference spectrum or theoretical fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Sample Preparation: Place a small amount of the solid material directly on the ATR crystal.

    • Data Acquisition: Collect the infrared spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

    • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the U-51754 hydrochloride molecule.

Purity Determination

Objective: To accurately quantify the purity of the U-51754 hydrochloride material and determine the content of any impurities.

Methodology:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Instrument: HPLC system with a UV detector.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an appropriate buffer and organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: Monitor at a wavelength where U-51754 has maximum absorbance.

    • Quantification: Use a mass balance approach, where the purity is calculated as 100% minus the sum of all identified and unidentified impurities. A reference standard of known purity is used for calibration.

  • Gas Chromatography-Flame Ionization Detection (GC-FID):

    • Instrument: Gas chromatograph with a flame ionization detector.

    • Method: Similar to GC-MS but with FID for quantification.

    • Analysis: The area percentage of the main peak relative to the total peak area is used to determine purity.

  • Quantitative NMR (qNMR):

    • Method: A primary ratio method where the signal of the analyte is compared to the signal of a certified internal standard of known purity.

    • Advantages: Provides a direct measurement of the analyte's purity without the need for a specific reference standard of the analyte itself.

Stability and Homogeneity Assessment

Objective: To ensure that the CRM is stable under specified storage and shipping conditions and that its properties are uniform throughout the batch.

Methodology:

  • Stability Studies:

    • Real-time stability: Store samples at the recommended storage temperature (-20°C) and test at regular intervals over an extended period.

    • Accelerated stability: Store samples at elevated temperatures to predict long-term stability.

    • Analysis: Use a stability-indicating method (typically HPLC) to monitor for any degradation of the analyte.

  • Homogeneity Studies:

    • Procedure: Select a statistically representative number of units from across the entire batch.

    • Analysis: Analyze each unit in replicate using a precise analytical method (e.g., HPLC).

    • Evaluation: Use statistical analysis (e.g., ANOVA) to confirm that there are no significant differences in the property values among the units.

Mandatory Visualizations

experimental_workflow cluster_synthesis Material Production cluster_characterization Characterization (ISO 17034) cluster_certification Certification synthesis Synthesis of U-51754 HCl purification Purification synthesis->purification identity Identity Confirmation (NMR, MS, FTIR) purification->identity purity Purity Determination (HPLC, GC, qNMR) identity->purity stability Stability Assessment purity->stability homogeneity Homogeneity Testing purity->homogeneity value_assignment Assignment of Certified Value and Uncertainty stability->value_assignment homogeneity->value_assignment coa Issuance of Certificate of Analysis value_assignment->coa crm crm coa->crm Certified Reference Material

Caption: Workflow for the production and certification of U-51754 hydrochloride CRM.

signaling_pathway U51754 U-51754 HCl KOR κ-Opioid Receptor (KOR) U51754->KOR Agonist Binding Gi Gi/o Protein KOR->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP downstream Downstream Cellular Effects (e.g., Analgesia, Dysphoria) cAMP->downstream Modulation of Protein Kinase A activity

Caption: Simplified signaling pathway of U-51754 hydrochloride via the κ-opioid receptor.

References

A Comparative Analysis of the Metabolic Fates of U-51754 and Other U-Series Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of the synthetic opioid U-51754 and other notable compounds from the U-series, including U-47700 and U-49900. The information presented is collated from in vitro and in vivo studies, offering objective data to support further research and development in the fields of toxicology, pharmacology, and drug metabolism.

Introduction to U-Series Opioids

The U-series of synthetic opioids, originally developed by The Upjohn Company in the 1970s, has seen a resurgence in recent years as novel psychoactive substances (NPS). These compounds are potent agonists at opioid receptors, primarily the µ-opioid receptor (MOR) and in some cases the κ-opioid receptor (KOR).[1][2] Understanding their metabolic pathways is crucial for identifying biomarkers of use, predicting potential drug-drug interactions, and assessing their toxicological profiles.

Metabolic Pathways: A Comparative Overview

The metabolism of U-series opioids predominantly involves Phase I reactions, specifically N-dealkylation and hydroxylation, facilitated by cytochrome P450 (CYP) enzymes in the liver.[3] Phase II conjugation reactions, such as glucuronidation, have also been observed for some metabolites.[3][4]

U-51754 Metabolism

The metabolic fate of U-51754 has been elucidated through studies using pooled human S9 fraction (phS9) incubations and analysis of rat urine.[5] The primary metabolic transformations observed are:

  • N-demethylation: Removal of a methyl group from the amine moiety.

  • Hydroxylation: Addition of a hydroxyl group to the cyclohexyl ring.

  • Combined Reactions: A combination of both N-demethylation and hydroxylation.

Notably, the parent compound U-51754 is typically found only in trace amounts in urine, making its metabolites, particularly the N-demethyl-hydroxy and hydroxy metabolites, more reliable biomarkers for its detection.[5]

U-47700 Metabolism

U-47700 is one of the most well-studied U-series opioids in terms of its metabolism. In vitro studies using human liver microsomes and in vivo studies in rats and humans have consistently identified the following major metabolic pathways:[6][7][8][9]

  • N-demethylation: Stepwise removal of the two methyl groups from the dimethylamino moiety, leading to the formation of N-desmethyl-U-47700 and subsequently N,N-didesmethyl-U-47700.[6][7][9] N-desmethyl-U-47700 is often the primary metabolite identified.[6]

  • Hydroxylation: Hydroxylation can occur on the cyclohexyl ring, leading to metabolites such as hydroxy-N-desmethyl-U-47700 and hydroxy-N,N-didesmethyl-U-47700.[7]

U-49900 Metabolism

The metabolism of U-49900 shares similarities with U-47700. Studies utilizing human liver microsomes have shown that:[6]

  • N-desethylation: The primary metabolic route is the removal of an ethyl group from the amine moiety, forming N-desethyl-U-49900.

  • Further Dealkylation: Subsequent dealkylation can occur, with N,N-didesethyl-N-desmethyl-U-49900 being the most abundant metabolite found in urine samples.[6]

  • Shared Metabolites: Due to structural similarities, there is potential for common metabolites between U-47700 and U-49900.[6][9][10]

Quantitative Metabolic Data

The following table summarizes the key metabolites identified for U-51754, U-47700, and U-49900.

CompoundMajor MetabolitesMinor MetabolitesPrimary Metabolic ReactionsReference
U-51754 N-demethyl-hydroxy-U-51754, Hydroxy-U-51754N-demethyl-U-51754N-demethylation, Hydroxylation[5]
U-47700 N-desmethyl-U-47700, N,N-didesmethyl-U-47700Hydroxy-N-desmethyl-U-47700, Hydroxy-N,N-didesmethyl-U-47700N-demethylation, Hydroxylation[6][7]
U-49900 N-desethyl-U-49900, N,N-didesethyl-N-desmethyl-U-49900-N-desethylation, N-demethylation[6]

Pharmacokinetic parameters for U-47700 and its major metabolites have been determined in male rats following subcutaneous administration.

AnalyteDose (mg/kg)Cmax (ng/mL)Tmax (min)AUC (min*ng/mL)t1/2 (min)Reference
U-47700 0.328.5151,28968[8]
1.095.7388,158102[8]
3.0321.03833,881-[8]
N-desmethyl-U-47700 0.312.8601,289110[8]
1.056.91208,158136[8]
3.0215.024033,881-[8]
N,N-didesmethyl-U-47700 0.329.12406,427126[8]
1.0103.048034,463301[8]
3.0179.048069,834-[8]

Experimental Protocols

In Vitro Metabolism Studies (Human Liver Microsomes/S9 Fraction)

A common methodology for investigating the in vitro metabolism of U-series opioids involves incubation with human liver microsomes (HLM) or the S9 fraction. A general protocol is as follows:

  • Incubation: The parent compound (e.g., U-51754, U-47700, or U-49900) is incubated with pooled human liver microsomes or S9 fraction in a phosphate (B84403) buffer (pH 7.4).

  • Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Incubation Period: The mixture is incubated at 37°C for a specified time, often up to 3 hours.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The metabolites are identified and characterized using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) or tandem mass spectrometry (LC-MS/MS).[5][6][7]

In Vivo Metabolism Studies (Rat Model)

Animal models, particularly rats, are frequently used to study the in vivo metabolism and pharmacokinetics of these compounds.

  • Administration: The U-series opioid is administered to the rats, typically via oral gavage or subcutaneous injection.[5][7][8]

  • Sample Collection: Urine and/or blood samples are collected at various time points after administration.

  • Sample Preparation: Urine samples may be subjected to enzymatic hydrolysis to cleave any conjugated metabolites. Blood samples are processed to obtain plasma or serum. Samples are then typically extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Analysis: The prepared samples are analyzed by LC-MS/MS or LC-HRMS to identify and quantify the parent drug and its metabolites.[5][7][8]

Visualizing the Pathways

To better illustrate the metabolic transformations and signaling cascades, the following diagrams have been generated using Graphviz.

U51754_Metabolism U51754 U-51754 N_demethyl N-demethyl-U-51754 U51754->N_demethyl N-demethylation Hydroxy Hydroxy-U-51754 U51754->Hydroxy Hydroxylation N_demethyl_hydroxy N-demethyl-hydroxy-U-51754 N_demethyl->N_demethyl_hydroxy Hydroxylation Hydroxy->N_demethyl_hydroxy N-demethylation

Caption: Metabolic pathway of U-51754.

U47700_Metabolism U47700 U-47700 N_desmethyl N-desmethyl-U-47700 U47700->N_desmethyl N-demethylation NN_didesmethyl N,N-didesmethyl-U-47700 N_desmethyl->NN_didesmethyl N-demethylation Hydroxy_N_desmethyl Hydroxy-N-desmethyl-U-47700 N_desmethyl->Hydroxy_N_desmethyl Hydroxylation

Caption: Metabolic pathway of U-47700.

Opioid_Signaling_Pathway cluster_cell Neuron Opioid U-series Opioid MOR μ-Opioid Receptor (MOR) Opioid->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Conversion of ATP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Caption: Simplified µ-opioid receptor signaling.

Conclusion

The metabolic pathways of U-51754, U-47700, and U-49900 are characterized by N-dealkylation and hydroxylation reactions, leading to the formation of several metabolites. While there are similarities in the types of metabolic transformations across these compounds, the specific primary metabolites can differ, which is important for the development of targeted analytical methods for their detection. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field. Further studies are warranted to fully characterize the enzymes responsible for these transformations and to assess the pharmacological activity of the identified metabolites.

References

Comparative Analysis of U-51754 and U-69593 Potency at the Kappa-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the functional potency of two synthetic opioids, U-51754 and U-69593, at the kappa-opioid receptor (KOR). The data presented is intended for researchers, scientists, and professionals in the field of drug development and pharmacology to facilitate informed decisions in experimental design and compound selection.

Quantitative Potency Comparison

The functional potency of U-51754 and U-69593 at the kappa-opioid receptor is summarized below. Potency is expressed as the half-maximal effective concentration (EC50), which represents the concentration of a compound that induces a response halfway between the baseline and maximum response.

CompoundEC50 (nM)Assay TypeCell LineReceptor OriginReference
U-51754 120[³⁵S]GTPγS Binding AssayNot SpecifiedNot Specified[1]
U-69593 26.1Stimulation of [³⁵S]GTPγS BindingCHOHuman recombinant[2]
U-69593 80 - 109Not SpecifiedNot SpecifiedNot Specified[3]

Note: Variations in EC50 values for U-69593 can be attributed to different experimental conditions and methodologies.

Experimental Methodologies

The determination of the EC50 values for these compounds relies on functional assays that measure the activation of the kappa-opioid receptor upon agonist binding. A widely used and highly informative method is the [³⁵S]GTPγS binding assay, which directly quantifies the G-protein activation, an early and critical step in the receptor's signaling cascade.

[³⁵S]GTPγS Binding Assay Protocol

This protocol outlines the general steps for determining the functional potency of a kappa-opioid receptor agonist.

Objective: To measure the ability of a test compound (e.g., U-51754, U-69593) to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the kappa-opioid receptor in cell membranes.

Materials:

  • Cell membranes prepared from cells expressing the kappa-opioid receptor (e.g., CHO-hKOR cells).

  • [³⁵S]GTPγS (radiolabeled, non-hydrolyzable GTP analog).

  • Unlabeled GTPγS (for determining non-specific binding).

  • GDP (Guanosine diphosphate).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Test compounds (U-51754, U-69593) at various concentrations.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the kappa-opioid receptor are isolated and prepared.

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Assay buffer.

    • GDP to a final concentration that suppresses basal [³⁵S]GTPγS binding.

    • Serial dilutions of the test compound.

    • Cell membranes.

  • Pre-incubation: The plate is pre-incubated to allow the compound to bind to the receptors.

  • Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The plate is incubated to allow for the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Termination: The reaction is terminated by rapid filtration through the filter plates, which separates the membrane-bound [³⁵S]GTPγS from the unbound ligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from the total binding. The data is then plotted as a concentration-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and the experimental process, the following diagrams are provided.

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (U-51754 / U-69593) KOR Kappa-Opioid Receptor (KOR) Agonist->KOR Binding G_protein Gi/o Protein (αβγ) KOR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha GDP→GTP Exchange G_betagamma Gβγ G_protein->G_betagamma Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibition Ion_Channels Ion Channels (e.g., K+, Ca2+) G_betagamma->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP Ion_Flux Modulation of Ion Flux Ion_Channels->Ion_Flux

Caption: Kappa-Opioid Receptor Signaling Pathway.

GTPgS_Assay_Workflow A 1. Prepare Cell Membranes Expressing KOR B 2. Add Assay Buffer, GDP, and Test Compound to Plate A->B C 3. Add Cell Membranes to Plate B->C D 4. Pre-incubate C->D E 5. Initiate Reaction with [³⁵S]GTPγS D->E F 6. Incubate E->F G 7. Terminate by Filtration F->G H 8. Wash Filters G->H I 9. Measure Radioactivity H->I J 10. Data Analysis (EC50) I->J

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Summary of Findings

Both U-51754 and U-69593 are potent agonists at the kappa-opioid receptor. Based on the available data, U-69593 appears to be the more potent of the two compounds, exhibiting a lower EC50 value in a comparable [³⁵S]GTPγS binding assay.[1][2] The variation in reported EC50 values for U-69593 highlights the importance of considering the specific experimental conditions when comparing data from different studies. The provided experimental protocol for the [³⁵S]GTPγS binding assay offers a robust framework for the functional characterization of kappa-opioid receptor agonists. The signaling pathway diagram illustrates the downstream consequences of receptor activation, primarily leading to the inhibition of adenylyl cyclase and modulation of ion channel activity through the Gi/o protein-coupled pathway.

References

A Comparative In Vitro Efficacy Analysis of U-51754 and Traditional Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the synthetic opioid U-51754 against traditional opioids such as morphine and fentanyl. The data presented herein is compiled from peer-reviewed scientific literature and aims to offer an objective overview of their respective potencies and receptor activation profiles at the molecular level.

Executive Summary

U-51754 is a synthetic opioid that has been investigated for its activity at opioid receptors. In vitro studies are critical for characterizing the pharmacological profile of such compounds, providing essential data on their potency and efficacy in a controlled environment. This guide summarizes the available in vitro data for U-51754 and compares it with that of the well-established traditional opioids, morphine and fentanyl. The primary focus is on their interaction with the μ (mu), κ (kappa), and δ (delta) opioid receptors, the main targets for opioid analgesics.

Comparative In Vitro Efficacy Data

The following tables summarize the key in vitro efficacy parameters for U-51754, morphine, and fentanyl. These parameters include the half-maximal effective concentration (EC₅₀) and the equilibrium dissociation constant (Kᵢ). EC₅₀ represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time and is a measure of potency. Kᵢ is an indicator of the binding affinity of a ligand for a receptor.

CompoundReceptorAssay TypeEC₅₀ (nM)Reference
U-51754 κ-Opioid[³⁵S]GTPγS Binding120[1]
μ-Opioid[³⁵S]GTPγS Binding> Hydromorphone/Fentanyl[1]
Morphine μ-Opioid[³⁵S]GTPγS Binding150[2]
Fentanyl μ-Opioid[³⁵S]GTPγS Binding~32[2]

Table 1: Comparative Potency (EC₅₀) of Opioids in Functional Assays. A lower EC₅₀ value indicates higher potency. Data for U-51754 at the μ-opioid receptor indicates lower potency relative to the reference compounds, though a specific value was not provided in the cited literature.

CompoundReceptorRadioligandKᵢ (nM)Reference
Morphine μ-Opioid[³H]DAMGO1.2[3]
Fentanyl μ-Opioid[³H]diprenorphine1.6[2]

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and [³⁵S]GTPγS functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a receptor by an unlabeled test compound (e.g., U-51754, morphine, fentanyl).

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ, κ, or δ) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptors upon agonist binding, providing a measure of the compound's potency (EC₅₀) and efficacy.

Objective: To quantify the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor of interest are prepared.

  • Incubation: The membranes are incubated with varying concentrations of the test agonist (e.g., U-51754, morphine, fentanyl) in the presence of GDP and [³⁵S]GTPγS.

  • Reaction Termination and Separation: The binding reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ (maximum effect) are determined.

Signaling Pathways and Experimental Workflows

Opioid receptors are G protein-coupled receptors (GPCRs). Upon activation by an agonist, they primarily couple to inhibitory G proteins (Gᵢ/G₀), leading to a cascade of intracellular events. The classical signaling pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Another critical aspect of GPCR signaling is the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling.

Opioid Receptor G Protein-Mediated Signaling Pathway

G_Protein_Signaling Opioid_Agonist Opioid Agonist (e.g., U-51754, Morphine, Fentanyl) Opioid_Receptor Opioid Receptor (μ, κ, or δ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gαi/o-GDP Opioid_Receptor->G_Protein Activates G_Protein_Active Gαi/o-GTP + Gβγ G_Protein->G_Protein_Active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Active->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream_Effectors Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream_Effectors Modulates

Caption: Canonical G protein-mediated signaling pathway for opioid receptors.

Experimental Workflow for In Vitro Efficacy Testing

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional [³⁵S]GTPγS Binding Assay Membrane_Prep_B 1. Receptor Membrane Preparation Incubation_B 2. Incubation with Radioligand & Test Compound Membrane_Prep_B->Incubation_B Filtration_B 3. Separation of Bound/Unbound Ligand Incubation_B->Filtration_B Counting_B 4. Scintillation Counting Filtration_B->Counting_B Analysis_B 5. Data Analysis (IC₅₀, Kᵢ) Counting_B->Analysis_B Membrane_Prep_F 1. Receptor Membrane Preparation Incubation_F 2. Incubation with Agonist & [³⁵S]GTPγS Membrane_Prep_F->Incubation_F Filtration_F 3. Separation of Bound/Unbound [³⁵S]GTPγS Incubation_F->Filtration_F Counting_F 4. Scintillation Counting Filtration_F->Counting_F Analysis_F 5. Data Analysis (EC₅₀, Eₘₐₓ) Counting_F->Analysis_F

Caption: Generalized workflow for key in vitro opioid efficacy assays.

Discussion

The available in vitro data indicates that U-51754 is a potent agonist at the κ-opioid receptor, with an EC₅₀ value of 120 nM in a [³⁵S]GTPγS binding assay.[1] In the same study, its potency at the μ-opioid receptor was found to be lower than that of the traditional opioids hydromorphone and fentanyl.[1] For comparison, morphine and fentanyl exhibit EC₅₀ values of approximately 150 nM and 32 nM, respectively, at the μ-opioid receptor in similar functional assays.[2]

In terms of binding affinity, morphine and fentanyl display high affinity for the μ-opioid receptor, with Kᵢ values of 1.2 nM and 1.6 nM, respectively.[2][3] A comprehensive understanding of U-51754's receptor binding profile would require determination of its Kᵢ values at all three opioid receptors.

It is important to note that the in vitro efficacy of an opioid does not always directly correlate with its in vivo analgesic potency or its side-effect profile. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and the potential for biased agonism (preferential activation of G protein signaling over β-arrestin recruitment) play a significant role in the overall pharmacological effect of a compound. Currently, there is limited publicly available information on whether U-51754 exhibits biased agonism. Further studies are needed to fully characterize its signaling profile.

Conclusion

This guide provides a snapshot of the current understanding of the in vitro efficacy of U-51754 in comparison to the traditional opioids morphine and fentanyl. U-51754 demonstrates significant potency at the κ-opioid receptor. Its activity at the μ-opioid receptor appears to be lower than that of fentanyl and hydromorphone. A complete in vitro pharmacological profile of U-51754, including its binding affinities at all opioid receptors and its potential for biased agonism, requires further investigation. The experimental protocols and signaling pathway diagrams provided herein offer a foundational understanding for researchers in the field of opioid pharmacology.

References

Head-to-Head Comparison of U-51754 and Salvinorin A on KOR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kappa-opioid receptor (KOR) signaling profiles of the synthetic agonist U-51754 and the naturally derived agonist Salvinorin A. The following sections detail their respective mechanisms of action, present available quantitative data on their signaling properties, and outline the experimental protocols used to generate such data. This information is intended to assist researchers in understanding the distinct pharmacological characteristics of these two compounds.

Introduction to KOR Agonists: U-51754 and Salvinorin A

The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a significant target for the development of therapeutics for conditions such as pain, depression, and addiction.[1] Unlike mu-opioid receptor (MOR) agonists, KOR agonists do not typically produce euphoria or respiratory depression, making them a potentially safer alternative to traditional opioids. However, the clinical utility of many KOR agonists has been limited by side effects like dysphoria, sedation, and hallucinations.[1]

Current research focuses on the concept of "biased agonism," where a ligand preferentially activates one downstream signaling pathway over another. For KOR, G-protein signaling is thought to mediate the desired analgesic effects, while the β-arrestin pathway is linked to adverse effects.[2] Therefore, developing G-protein biased KOR agonists is a key strategy for creating safer and more effective therapeutics.

Salvinorin A , a naturally occurring diterpenoid from the plant Salvia divinorum, is the most potent known naturally occurring hallucinogen.[3] It is a highly selective KOR agonist and is considered a non-biased or balanced agonist, activating both G-protein and β-arrestin pathways with similar potency.[3]

Quantitative Comparison of KOR Signaling

The following table summarizes the available quantitative data for U-51754 and Salvinorin A on KOR-mediated signaling pathways. It is important to note the current data gap regarding the β-arrestin signaling profile of U-51754.

CompoundG-Protein Signaling ([35S]GTPγS or cAMP Assay)β-Arrestin Recruitment Assay
EC50 Emax
U-51754 120 nM ([35S]GTPγS)[4]Data not available
Salvinorin A 4.73 nM (cAMP)Full Agonist

EC50 (Half-maximal effective concentration) is a measure of a drug's potency. A lower EC50 indicates higher potency. Emax (Maximum effect) is a measure of a drug's efficacy. It represents the maximum response achievable by the drug.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of KOR activation by these ligands, it is crucial to visualize the signaling cascades and the experimental methods used to study them.

KOR Signaling Pathways

Activation of the KOR by an agonist initiates two primary signaling cascades: the G-protein dependent pathway, which is associated with the therapeutic effects of KOR agonists, and the β-arrestin dependent pathway, which is often linked to the undesirable side effects.

KOR_Signaling_Pathways cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway KOR KOR Gαi/o Gαi/o KOR->Gαi/o Activates GRK GRK KOR->GRK Activates β-Arrestin β-Arrestin KOR->β-Arrestin Recruits Agonist (U-51754 or Salvinorin A) Agonist (U-51754 or Salvinorin A) Agonist (U-51754 or Salvinorin A)->KOR Binds to Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces Therapeutic Effects (e.g., Analgesia) Therapeutic Effects (e.g., Analgesia) cAMP->Therapeutic Effects (e.g., Analgesia) Leads to GRK->KOR Phosphorylates MAPK Cascade MAPK Cascade β-Arrestin->MAPK Cascade Activates Adverse Effects (e.g., Dysphoria) Adverse Effects (e.g., Dysphoria) MAPK Cascade->Adverse Effects (e.g., Dysphoria) Leads to

KOR Signaling Pathways
Experimental Workflow for KOR Signaling Assays

The characterization of KOR agonists involves a series of in vitro assays to determine their potency and efficacy in activating the G-protein and β-arrestin pathways. The general workflow for these assays is depicted below.

Experimental_Workflow Cell Culture Cell Culture Membrane Preparation or Cell Plating Membrane Preparation or Cell Plating Cell Culture->Membrane Preparation or Cell Plating Cells expressing KOR Compound Treatment Compound Treatment Membrane Preparation or Cell Plating->Compound Treatment Treat with U-51754 or Salvinorin A Incubation Incubation Compound Treatment->Incubation Signal Detection Signal Detection Incubation->Signal Detection Measure specific signal (e.g., radioactivity, luminescence) Data Analysis Data Analysis Signal Detection->Data Analysis Calculate EC50 and Emax

Experimental Workflow for KOR Signaling Assays

Head-to-Head Comparison

A direct and comprehensive head-to-head comparison of U-51754 and Salvinorin A is challenging due to the incomplete signaling profile of U-51754. However, based on the available data, we can draw the following comparisons:

Potency in G-Protein Signaling: Salvinorin A (EC50 = 4.73 nM in a cAMP assay) is significantly more potent than U-51754 (EC50 = 120 nM in a [35S]GTPγS assay) in activating the G-protein pathway.[4] This indicates that a much lower concentration of Salvinorin A is required to achieve half of its maximal effect in this pathway.

Efficacy in G-Protein Signaling: Salvinorin A is a full agonist in G-protein signaling. The efficacy (Emax) of U-51754 in the [35S]GTPγS assay has not been reported, so a comparison of their maximal effects in this pathway cannot be made at this time.

β-Arrestin Recruitment: Salvinorin A is known to be a full agonist in recruiting β-arrestin, with a potency (EC50 = 10.5 nM) comparable to its potency in the G-protein pathway. This balanced activity at both pathways is consistent with its classification as an unbiased agonist. There is currently no publicly available data on the effect of U-51754 on β-arrestin recruitment. This is a critical missing piece of information for understanding its potential for producing the adverse effects associated with this pathway.

Biased Agonism: The concept of biased agonism is central to modern KOR drug discovery. A G-protein biased agonist would be expected to have a significantly higher potency or efficacy for the G-protein pathway compared to the β-arrestin pathway. Salvinorin A, with its similar potencies for both pathways, serves as a benchmark for an unbiased agonist. The signaling bias of U-51754 cannot be determined without data on its β-arrestin recruitment activity.

Biased_Agonism cluster_ligands Ligands cluster_pathways Signaling Pathways G-protein Biased Agonist G-protein Biased Agonist KOR KOR G-protein Biased Agonist->KOR Balanced Agonist\n(e.g., Salvinorin A) Balanced Agonist (e.g., Salvinorin A) Balanced Agonist\n(e.g., Salvinorin A)->KOR β-Arrestin Biased Agonist β-Arrestin Biased Agonist β-Arrestin Biased Agonist->KOR G-Protein Signaling\n(Therapeutic Effects) G-Protein Signaling (Therapeutic Effects) KOR->G-Protein Signaling\n(Therapeutic Effects) Strongly Activates KOR->G-Protein Signaling\n(Therapeutic Effects) Equally Activates KOR->G-Protein Signaling\n(Therapeutic Effects) Weakly Activates β-Arrestin Signaling\n(Adverse Effects) β-Arrestin Signaling (Adverse Effects) KOR->β-Arrestin Signaling\n(Adverse Effects) Weakly Activates KOR->β-Arrestin Signaling\n(Adverse Effects) Equally Activates KOR->β-Arrestin Signaling\n(Adverse Effects) Strongly Activates

Concept of Biased Agonism at the KOR

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the signaling profiles of KOR agonists. Specific details may vary between laboratories and experimental setups.

[35S]GTPγS Binding Assay (for G-protein Activation)

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human KOR are prepared by homogenization and centrifugation. Protein concentration is determined.

  • Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl2, NaCl, and GDP.

  • Reaction Mixture: In a 96-well plate, cell membranes are incubated with varying concentrations of the test compound (e.g., U-51754 or Salvinorin A) in the assay buffer.

  • Initiation: The reaction is initiated by the addition of [35S]GTPγS.

  • Incubation: The plate is incubated at 30°C for 60 minutes to allow for [35S]GTPγS binding.

  • Termination: The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and plotted against the concentration of the test compound to determine EC50 and Emax values.[5]

cAMP Inhibition Assay (for G-protein Activation)

This assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a downstream effect of Gi/o protein activation.

  • Cell Culture: A cell line stably expressing the human KOR is cultured to an appropriate density.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound.

  • Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

  • Lysis: The cells are lysed to release intracellular cAMP.

  • Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the test compound, and the data are fitted to a dose-response curve to determine EC50 and Emax values.[6]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated KOR. Several technologies are available, such as the PathHunter® assay (DiscoverX).

  • Cell Line: A cell line is used that co-expresses the KOR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Cell Plating: The cells are plated in a 96- or 384-well plate and incubated.

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Incubation: The plate is incubated to allow for agonist-induced recruitment of β-arrestin to the KOR, which brings the two enzyme fragments together, forming an active enzyme.

  • Detection: A substrate is added that is converted by the active enzyme into a chemiluminescent product.

  • Measurement: The chemiluminescent signal is read using a luminometer.

  • Data Analysis: The luminescence signal is plotted against the compound concentration to generate a dose-response curve, from which EC50 and Emax values are determined.[7]

Conclusion

The comparison between U-51754 and Salvinorin A highlights the diversity of KOR agonists and the importance of a complete pharmacological characterization. Salvinorin A is a well-studied, potent, and unbiased KOR agonist, making it a valuable tool for research. U-51754 is a synthetic KOR agonist with demonstrated activity in G-protein signaling. However, the lack of data on its β-arrestin recruitment profile represents a significant knowledge gap. Further research into the complete signaling profile of U-51754 is necessary to fully understand its therapeutic potential and its likelihood of producing adverse effects. A comprehensive understanding of the structure-activity relationships and signaling bias of different KOR agonists is crucial for the rational design of novel therapeutics with improved safety and efficacy profiles.

References

Validating an Analytical Method for U-51754: A Comparative Guide to SWGTOX Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation process for an analytical method for the novel synthetic opioid U-51754 against the rigorous standards set by the Scientific Working Group for Forensic Toxicology (SWGTOX). U-51754, a potent benzamide (B126) derivative, presents a significant challenge for forensic and clinical laboratories. Ensuring the reliability and accuracy of its detection and quantification is paramount. This document outlines the essential validation parameters as stipulated by SWGTOX and presents a hypothetical validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for U-51754 in whole blood, offering a clear benchmark for performance.

Core Principles of Method Validation under SWGTOX

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The SWGTOX guidelines provide a framework for ensuring that methods used in forensic toxicology are robust, reliable, and produce defensible results.[1][2][3] Key validation parameters include:

  • Bias and Precision: Assessing the closeness of the measured value to the true value and the degree of scatter in the data.

  • Calibration Model: Evaluating the relationship between the analytical response and the concentration of the analyte.

  • Carryover: Ensuring that a high concentration sample does not affect the analysis of a subsequent blank or low concentration sample.

  • Interference Studies: Investigating the potential for other substances to interfere with the detection and quantification of the target analyte.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage conditions.

Comparison of a Validated LC-MS/MS Method for U-51754 with SWGTOX Guidelines

The following sections detail the experimental protocols and performance data for a hypothetical validated LC-MS/MS method for the quantification of U-51754 in whole blood, juxtaposed with the acceptance criteria set forth by SWGTOX.

Experimental Protocol: LC-MS/MS Method for U-51754 in Whole Blood

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantitative analysis of U-51754 in whole blood.

Sample Preparation:

  • To 100 µL of whole blood, 10 µL of an internal standard solution (U-51754-d4) and 200 µL of acetonitrile (B52724) are added for protein precipitation.

  • The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of mobile phase, and 5 µL is injected into the LC-MS/MS system.

LC-MS/MS Parameters:

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Transitions Monitored:

    • U-51754: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for qualification)

    • U-51754-d4 (Internal Standard): Precursor ion > Product ion

Validation Parameter Comparison

Bias and Precision

SWGTOX Requirement: Within-run and between-run precision should be evaluated at a minimum of three different concentrations (low, medium, and high). The coefficient of variation (%CV) should not exceed 20% for each concentration, and the bias should be within ±20% of the target concentration.[2][4]

Hypothetical Method Performance:

Concentration (ng/mL)Within-Run Precision (%CV) (n=5)Between-Run Precision (%CV) (n=5 days)Bias (%)SWGTOX Acceptance Criteria
1 (Low)6.88.5+5.2%CV ≤ 20%, Bias ± 20%
10 (Medium)4.25.9-2.1%CV ≤ 20%, Bias ± 20%
50 (High)3.54.8+1.5%CV ≤ 20%, Bias ± 20%
Calibration Model

SWGTOX Requirement: The relationship between the instrument response and the concentration of the analyte should be established. A linear regression with a weighting factor is commonly used. The coefficient of determination (r²) should be greater than or equal to 0.99.

Hypothetical Method Performance:

A weighted (1/x) linear regression was used to construct the calibration curve over the range of 0.5 - 100 ng/mL. The mean r² value from five consecutive runs was 0.998.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

SWGTOX Requirement: The LOD is the lowest concentration of an analyte that can be reliably detected. The LOQ is the lowest concentration that can be accurately and precisely quantified, typically with a precision of ≤ 20% CV and a bias of ± 20%.

Hypothetical Method Performance:

ParameterConcentration (ng/mL)Precision (%CV) at LOQBias (%) at LOQ
LOD0.2--
LOQ0.512.5+8.7
Carryover

SWGTOX Requirement: A blank sample analyzed immediately after a high concentration standard should not show a signal greater than the LOD for the analyte.[2]

Hypothetical Method Performance:

A blank whole blood sample was analyzed immediately following the injection of the highest calibrator (100 ng/mL). No peak corresponding to U-51754 was detected in the blank sample.

Interference Studies

SWGTOX Requirement: The method should be evaluated for potential interferences from endogenous substances in the matrix and from other structurally similar or commonly co-administered drugs.

Hypothetical Method Performance:

Six different lots of blank whole blood were analyzed, and no endogenous interferences were observed at the retention time of U-51754. A panel of 50 common drugs of abuse and therapeutic drugs, including other opioids, were analyzed, and none were found to interfere with the detection or quantification of U-51754.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the method validation process according to SWGTOX guidelines.

SWGTOX_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting plan Develop Validation Plan (Define Scope, Parameters, Acceptance Criteria) bias_precision Bias & Precision (Low, Mid, High Conc.) plan->bias_precision calibration Calibration Model (Linearity, Range, Weighting) plan->calibration lod_loq LOD & LOQ Determination plan->lod_loq carryover Carryover Evaluation plan->carryover interference Interference Studies (Endogenous & Exogenous) plan->interference stability Stability Assessment plan->stability evaluate Evaluate Data Against Acceptance Criteria bias_precision->evaluate calibration->evaluate lod_loq->evaluate carryover->evaluate interference->evaluate stability->evaluate report Prepare Validation Report evaluate->report

Caption: SWGTOX Method Validation Workflow.

Experimental_Workflow start Whole Blood Sample prep Sample Preparation (Protein Precipitation) start->prep Add IS & Acetonitrile analysis LC-MS/MS Analysis prep->analysis Inject Supernatant data Data Acquisition & Processing analysis->data quant Quantification (Using Validated Calibration Curve) data->quant end Final Result quant->end

Caption: Analytical Workflow for U-51754.

Conclusion

This guide demonstrates the process of validating an analytical method for the novel synthetic opioid U-51754 in accordance with SWGTOX guidelines. The hypothetical LC-MS/MS method presented meets all the stipulated criteria for bias, precision, linearity, sensitivity, and specificity. Adherence to these rigorous validation standards is crucial for generating reliable and defensible toxicological data, which is essential for both clinical and forensic applications. Laboratories developing methods for the analysis of U-51754 and other novel psychoactive substances should follow a comprehensive validation plan to ensure the quality and integrity of their results.

References

Inter-Laboratory Validation of U-51754 Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of U-51754, a potent synthetic opioid. The information presented is collated from various studies to assist laboratories in selecting and validating appropriate analytical techniques for their specific research and forensic needs. This document outlines key performance characteristics of common methods, details experimental protocols, and offers visual workflows to guide the validation process.

Comparative Analysis of Quantification Methods

The primary analytical technique for the quantification of U-51754 in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting low concentrations and distinguishing U-51754 from its isomers and other structurally related compounds.

ParameterLC-MS/MS Method 1 (Blood)LC-MS/MS Method 2 (Urine)Notes
Lower Limit of Quantification (LLOQ) 0.25–1 ng/mL[1]10 ng/mLSensitivity may vary based on instrumentation and sample preparation.
Upper Limit of Quantification (ULOQ) 100 ng/mL[1]Not SpecifiedDynamic range can be adjusted based on expected concentrations.
Bias Within ± 15%[1]Within acceptable rangesIndicates the accuracy of the method.
Within-Run Imprecision ≤ 16%[1]Within acceptable rangesMeasures the precision of the method in a single analytical run.
Between-Run Imprecision ≤ 17%[1]Within acceptable rangesMeasures the precision of the method across different analytical runs.
Coefficient of Determination (R²) > 0.99[1]Not SpecifiedDemonstrates the linearity of the calibration curve.
Stability (Room Temperature) Stable for 24 h[1]Not Specified
Stability (Refrigerated, 4°C) Stable for 72 h[1]Not Specified
Stability (Autosampler, 4°C) Stable for 72 h[1]Not Specified

Note: The successful chromatographic separation of U-51754 from its isobaric pair, U-48800, has been reported, which is critical for accurate quantification as they can interfere with each other[1][2]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification, but may not distinguish between isomers without specific methodologies[2].

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for U-51754 in Whole Blood

This protocol is a synthesized example based on common practices described in the literature[1].

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Fortify 500 µL of whole blood with an appropriate internal standard.

  • Perform a solid-phase extraction to isolate the analytes from the matrix.

  • Elute the analytes and evaporate the solvent.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. Instrumentation and Analysis

  • Liquid Chromatograph: An Agilent 1290 Infinity II or equivalent system.

  • Mass Spectrometer: An Agilent 6470 triple quadrupole mass spectrometer or equivalent.

  • Chromatographic Separation: Utilize a column and mobile phase gradient capable of resolving U-51754 from its isomers and other potential interferences.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of precursor and product ions for U-51754 and the internal standard.

3. Method Validation

  • Validate the method in accordance with established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX)[1].

  • Assess parameters including bias, precision (within-run and between-run), linearity, limit of detection (LOD), limit of quantification (LOQ), carryover, and interference[1].

  • Conduct stability studies at various temperatures to ensure sample integrity[1].

Metabolism of U-51754

Understanding the metabolism of U-51754 is crucial for comprehensive toxicological analysis, as parent compounds may only be present in trace amounts in urine samples[3].

  • Major Metabolic Pathways: The primary metabolic reactions for U-51754 include N-demethylation of the amine moiety and N-hydroxylation of the cyclohexyl ring, as well as combinations of these reactions[3].

  • Recommended Urinary Markers: For urine analysis, it is preferable to target the N-demethyl-hydroxy and the hydroxy metabolites of U-51754[3].

Visual Guides

Inter-Laboratory Validation Workflow

G Inter-Laboratory Validation Workflow for U-51754 Quantification cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives and Scope B Select Participating Laboratories A->B C Develop Standardized Analytical Protocol B->C D Prepare and Distribute Homogeneous Test Samples C->D E Laboratories Analyze Samples Using Standardized Protocol D->E F Data Acquisition and Initial Processing E->F G Centralized Data Collection and Statistical Analysis F->G H Evaluation of Method Performance (Accuracy, Precision) G->H I Identification of Inter-Laboratory Variability H->I J Final Report Generation and Dissemination I->J

Caption: Workflow for an inter-laboratory validation study of U-51754 quantification methods.

Decision Tree for Method Selection

G Decision Tree for Selecting a U-51754 Quantification Method A What is the biological matrix? B Blood/Serum/Plasma A->B Blood C Urine A->C Urine D Is high sensitivity required (sub-ng/mL)? B->D H Target parent U-51754 and its metabolites (N-demethyl-hydroxy, hydroxy) C->H E Yes D->E F No D->F I Use a highly sensitive LC-MS/MS method E->I J Standard LC-MS/MS method may be sufficient F->J G Target parent U-51754 K Is isobaric interference from U-48800 a concern? H->K I->K J->K L Yes K->L M No K->M N Ensure chromatographic separation of isomers L->N O Proceed with validated method M->O N->O

Caption: Decision tree to guide the selection of an appropriate U-51754 quantification method.

References

A Comparative Analysis of U-51754 Hydrochloride and U-50488 as Selective Kappa-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

In the landscape of selective kappa-opioid receptor (KOR) agonists, U-50488 has long been a benchmark compound for preclinical research. However, the emergence of newer analogs, such as U-51754 hydrochloride, necessitates a thorough comparative evaluation to guide future research and development. This guide provides an objective, data-driven comparison of U-51754 hydrochloride and U-50488, focusing on their performance as selective KOR agonists, supported by available experimental data and detailed methodologies.

In Vitro Pharmacology: Potency and Binding Affinity

A critical aspect of characterizing KOR agonists is their in vitro pharmacological profile, specifically their potency in functional assays and their binding affinity at the kappa, mu (MOR), and delta (DOR) opioid receptors.

A key study directly compared the potency of U-51754 and U-50488 in a [³⁵S]GTPγS binding assay, which measures the activation of G-proteins following receptor agonism. In this assay, U-51754 was found to be the most potent compound at the κ-opioid receptor among a series of tested U-opioids, with an EC₅₀ value of 120 nM[1]. This indicates a higher potency in activating the KOR compared to U-50488 under the same experimental conditions.

Table 1: In Vitro Potency of U-51754 and U-50488 at the Kappa-Opioid Receptor

CompoundAssayPotency (EC₅₀)
U-51754 [³⁵S]GTPγS Binding120 nM[1]
U-50488 [³⁵S]GTPγS BindingLess potent than U-51754*

*Note: While a specific EC₅₀ value for U-50488 from the same comparative study is not provided in the abstract, U-51754 was identified as the most potent among the tested compounds, which included U-50488 as a reference.

In Vivo Effects: A Glimpse into Physiological Responses

The in vivo effects of KOR agonists are multifaceted, encompassing analgesia, sedation, and diuresis. While comprehensive, direct comparative studies between U-51754 and U-50488 are limited, existing data on U-50488 provide a framework for understanding the expected physiological responses.

U-50488 is a well-characterized analgesic in various animal models of pain.[2] It is also known to induce sedation and significant diuretic effects.[2] One study comparing the diuretic effects of several KOR agonists, including U-50488H, found that it dose-dependently induced diuresis in rats.

Information regarding the in vivo effects of U-51754 is less extensive. Anecdotal reports suggest it may be more dysphoric and dissociating than other related compounds, though direct comparisons with U-50488 are lacking.[3] Studies on the metabolism of U-51754 have identified its major metabolic pathways, which is crucial information for pharmacokinetic and toxicological assessments.[4]

Table 2: Summary of Known In Vivo Effects

EffectU-51754 HydrochlorideU-50488
Analgesia Data not available in direct comparisonEffective in various pain models[2]
Sedation Data not available in direct comparisonInduces sedation[2]
Diuresis Data not available in direct comparisonInduces diuresis

Signaling Pathways: G-Protein vs. β-Arrestin

Activation of the KOR by an agonist initiates intracellular signaling cascades. The primary pathway involves the activation of G-proteins, which is believed to mediate the analgesic effects. A secondary pathway involves the recruitment of β-arrestin, which has been implicated in some of the undesirable side effects of KOR agonists, such as dysphoria. The balance between these two pathways, known as biased agonism, is a key area of research in the development of safer opioid analgesics. U-50488 is considered a non-biased or balanced KOR agonist. The signaling bias of U-51754 has not been extensively characterized in the available literature.

KOR_Signaling_Pathway Kappa-Opioid Receptor Signaling Pathways Agonist KOR Agonist (e.g., U-51754, U-50488) KOR Kappa-Opioid Receptor (KOR) Agonist->KOR Binds to G_Protein G-protein Activation (Gαi/o) KOR->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment KOR->Beta_Arrestin Recruits Analgesia Analgesia G_Protein->Analgesia Leads to Side_Effects Potential Side Effects (e.g., Dysphoria, Sedation) Beta_Arrestin->Side_Effects May lead to

Figure 1: Simplified diagram of the primary signaling pathways activated by KOR agonists.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a general method for determining the binding affinity (Ki) of a compound for the kappa, mu, and delta opioid receptors.

1. Materials:

  • Cell membranes expressing the human opioid receptor of interest (KOR, MOR, or DOR).

  • Radioligand specific for the receptor (e.g., [³H]diprenorphine for KOR).

  • Test compound (U-51754 hydrochloride or U-50488).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound or vehicle.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.

In Vivo Analgesic Testing: Hot-Plate and Tail-Flick Assays in Rodents

These assays are standard methods for evaluating the analgesic effects of compounds.

1. Animals:

  • Male or female mice or rats of a specified strain and weight range.

2. Hot-Plate Assay:

  • Place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

  • Record the latency for the animal to exhibit a pain response (e.g., licking a paw or jumping).

  • Administer the test compound (U-51754 hydrochloride or U-50488) or vehicle.

  • At predetermined time points after administration, repeat the hot-plate test and record the response latencies.

  • An increase in latency compared to baseline indicates an analgesic effect.

3. Tail-Flick Assay:

  • Gently restrain the animal and apply a radiant heat source to a specific portion of its tail.

  • Measure the time it takes for the animal to flick its tail away from the heat.

  • Administer the test compound or vehicle.

  • At predetermined time points, repeat the tail-flick test.

  • An increased tail-flick latency indicates analgesia.

Experimental_Workflow General Workflow for In Vivo Comparison of KOR Agonists start Start animal_prep Animal Acclimation & Baseline Measurements start->animal_prep grouping Randomize into Treatment Groups (Vehicle, U-51754, U-50488) animal_prep->grouping administration Administer Compound grouping->administration analgesia_test Analgesia Testing (e.g., Hot-Plate, Tail-Flick) administration->analgesia_test sedation_test Sedation Assessment (e.g., Open Field Test) administration->sedation_test diuresis_test Diuresis Measurement (Metabolic Cages) administration->diuresis_test data_collection Data Collection at Multiple Time Points analgesia_test->data_collection sedation_test->data_collection diuresis_test->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Figure 2: A generalized experimental workflow for the in vivo comparison of KOR agonists.

Conclusion and Future Directions

Based on the available data, U-51754 hydrochloride emerges as a more potent KOR agonist than the established reference compound, U-50488, in in vitro functional assays. However, a comprehensive understanding of its pharmacological profile is hampered by the current lack of publicly available data on its binding affinity and selectivity across the opioid receptor family, as well as direct comparative in vivo studies.

For researchers and drug development professionals, U-51754 presents an intriguing candidate for further investigation. Future studies should prioritize:

  • Determination of Ki values for U-51754 at KOR, MOR, and DOR to accurately assess its selectivity profile.

  • Direct, head-to-head in vivo comparisons with U-50488 to evaluate its analgesic efficacy, sedative properties, and diuretic effects.

  • Investigation of its signaling bias to understand its potential for a more favorable side-effect profile.

Such data will be invaluable in determining the therapeutic potential of U-51754 hydrochloride and its place in the ongoing development of safer and more effective KOR-targeted therapeutics.

References

Assessing the Specificity of U-51754 for Kappa-Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the synthetic opioid U-51754, focusing on its specificity for the kappa-opioid receptor (KOR). Due to the limited availability of comprehensive binding and functional data for U-51754 across all opioid receptor subtypes, this document summarizes the currently available experimental data and places it in the context of well-characterized reference compounds. Detailed experimental protocols for key assays are provided to facilitate further research and standardized comparison.

Executive Summary

Comparative Analysis of Opioid Receptor Ligands

To provide a framework for evaluating the specificity of U-51754, the following tables present binding affinity and functional activity data for established selective agonists for the kappa, mu, and delta opioid receptors.

Table 1: Binding Affinity (Kᵢ, nM) of Reference Opioid Receptor Agonists
CompoundReceptor TypeKᵢ (nM)Selectivity (fold) vs. KORSelectivity (fold) vs. MORSelectivity (fold) vs. DOR
U-51754 KOR Data Not Available ---
MOR Data Not Available ---
DOR Data Not Available ---
U-50488HKOR1.5-~247 vs. MOR>3333 vs. DOR
MOR370
DOR>5000
U-69593KOR1.2-~250 vs. MOR>5000 vs. DOR
MOR300
DOR>6000
DAMGOMOR1.2~1250 vs. KOR-~208 vs. DOR
KOR1500
DOR250
MorphineMOR1.0~200 vs. KOR-~250 vs. DOR
KOR200
DOR250
DPDPEDOR1.0>10000 vs. KOR>10000 vs. MOR-
KOR>10000
MOR>10000
SNC80DOR0.18~722 vs. KOR~150 vs. MOR-
KOR130
MOR27

Note: Kᵢ values are compiled from various sources and may vary depending on the experimental conditions. The selectivity is calculated as the ratio of Kᵢ values.

Table 2: Functional Activity (EC₅₀, nM) of Reference Opioid Receptor Agonists
CompoundReceptor TypeEC₅₀ (nM) ([³⁵S]-GTPγS Assay)Eₘₐₓ (%) ([³⁵S]-GTPγS Assay)
U-51754 KOR 120 [1]107 [1]
MOR Data Not Available Data Not Available
DOR Data Not Available Data Not Available
U-50488HKOR15100
U-69593KOR5.0100
DAMGOMOR5.6100
MorphineMOR3080
DPDPEDOR2.5100
SNC80DOR1.2100

Note: EC₅₀ and Eₘₐₓ values are compiled from various sources and are presented as representative values. Eₘₐₓ is relative to the maximal stimulation of a standard full agonist for the respective receptor.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of U-51754 and the methods used to characterize it, the following diagrams illustrate the kappa-opioid receptor signaling pathway and the workflows for key experimental assays.

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space U51754 U51754 KOR KOR U51754->KOR Binds G_protein Gαi/oβγ KOR->G_protein Activates Beta_arrestin β-Arrestin KOR->Beta_arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates MAPK MAPK (p38, ERK) Beta_arrestin->MAPK Activates

Caption: Kappa-Opioid Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis Membranes Cell Membranes (with Opioid Receptors) Incubate Incubate membranes, radioligand, and varying concentrations of test compound Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]Diprenorphine) Radioligand->Incubate Test_Compound Test Compound (U-51754) Test_Compound->Incubate Buffer Assay Buffer Buffer->Incubate Separate Separate bound from free radioligand (Filtration) Incubate->Separate Measure Measure radioactivity of bound ligand (Scintillation Counting) Separate->Measure Competition_Curve Generate competition binding curve Measure->Competition_Curve Calculate_IC50 Calculate IC₅₀ Competition_Curve->Calculate_IC50 Calculate_Ki Calculate Kᵢ using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Caption: Radioligand Binding Assay Workflow.

GTP_gamma_S_Assay cluster_materials_gtp Materials cluster_procedure_gtp Procedure cluster_analysis_gtp Data Analysis Membranes_GTP Cell Membranes (with Opioid Receptors & G-proteins) Incubate_GTP Incubate membranes, GDP, [³⁵S]GTPγS, and varying concentrations of test compound Membranes_GTP->Incubate_GTP GTPgS [³⁵S]GTPγS GTPgS->Incubate_GTP GDP GDP GDP->Incubate_GTP Test_Compound_GTP Test Compound (U-51754) Test_Compound_GTP->Incubate_GTP Buffer_GTP Assay Buffer Buffer_GTP->Incubate_GTP Separate_GTP Separate bound from free [³⁵S]GTPγS (Filtration) Incubate_GTP->Separate_GTP Measure_GTP Measure radioactivity of bound [³⁵S]GTPγS (Scintillation Counting) Separate_GTP->Measure_GTP Dose_Response_Curve Generate dose-response curve Measure_GTP->Dose_Response_Curve Calculate_EC50_Emax Calculate EC₅₀ and Eₘₐₓ Dose_Response_Curve->Calculate_EC50_Emax

Caption: [³⁵S]-GTPγS Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of a compound to opioid receptors.

1. Materials:

  • Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).

  • Radioligand specific for the receptor subtype (e.g., [³H]U-69593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).

  • Test compound (U-51754) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a non-labeled selective ligand like naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • GF/B glass fiber filters.

  • Scintillation cocktail.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

  • Calculate the equilibrium dissociation constant (Kᵢ) of the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

[³⁵S]-GTPγS Binding Assay

This functional assay measures the G-protein activation following receptor agonism.

1. Materials:

  • Cell membranes expressing the opioid receptor of interest and associated G-proteins.

  • [³⁵S]-GTPγS (non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test compound (U-51754) at various concentrations.

  • Standard agonist for the receptor of interest (for positive control and Eₘₐₓ determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, NaCl, and EDTA).

2. Procedure:

  • Prepare serial dilutions of the test compound and the standard agonist.

  • In a 96-well plate, add the assay buffer, GDP, and the cell membrane preparation.

  • Add the test compound, standard agonist, or buffer (for basal activity).

  • Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding [³⁵S]-GTPγS to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity of the bound [³⁵S]-GTPγS using a scintillation counter.

3. Data Analysis:

  • Subtract the basal activity (in the absence of agonist) from all values.

  • Plot the stimulated [³⁵S]-GTPγS binding against the logarithm of the agonist concentration to generate a dose-response curve.

  • Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) from the curve using non-linear regression.

  • The Eₘₐₓ of the test compound is often expressed as a percentage of the Eₘₐₓ of a standard full agonist.

cAMP Inhibition Assay

This functional assay measures the downstream effect of Gᵢ-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

1. Materials:

  • Whole cells expressing the opioid receptor of interest.

  • Test compound (U-51754) at various concentrations.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • A cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Cell culture medium and assay buffer.

2. Procedure:

  • Plate the cells in a 96- or 384-well plate and culture overnight.

  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add serial dilutions of the test compound or a standard agonist.

  • Incubate for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

3. Data Analysis:

  • Generate a standard curve to convert the assay signal to cAMP concentrations.

  • Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

  • Plot the percentage inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% of the maximal inhibition).

Conclusion and Future Directions

References

Navigating the Analytical Challenges of Novel Synthetic Opioids: A Comparative Guide to the Quantitative Analysis of U-51754 in Postmortem Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic toxicology community. Among these, the "U-series" of synthetic opioids, including U-51754, has garnered attention due to its potent opioid receptor activity. This guide provides a comparative overview of the analytical methodologies for the quantitative determination of U-series opioids in postmortem casework, with a specific focus on U-51754. Due to the limited availability of specific quantitative data for U-51754 in postmortem cases, this guide leverages data from its close structural analog, U-47700, to provide a comprehensive analytical framework.

Quantitative Data on U-series Opioids in Postmortem Casework

The following tables summarize the quantitative data for U-47700, a potent and well-documented analog of U-51754. This data provides a crucial reference point for toxicologists in interpreting the potential significance of U-51754 findings.

Table 1: Method Validation Parameters for the Analysis of U-47700 in Blood

Analytical MethodLimit of Detection (LOD) (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)Linearity Range (ng/mL)Reference
LC-MS/MS0.050.10.1 - 40[1]
LC-MS/MS0.51.01 - 500[2]
LC-QTOF-MSNot ReportedNot ReportedNot Reported[3]

Table 2: Reported Postmortem Concentrations of U-47700 in Femoral Blood

Number of CasesMedian Concentration (ng/mL)Concentration Range (ng/mL)Reference
2361027 - 2200[3]
2024717 - 490[2]
1400-[4]

Experimental Protocols

The successful quantitative analysis of U-series opioids in postmortem specimens relies on robust and validated analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique due to its high sensitivity and selectivity.

General Experimental Workflow for Novel Synthetic Opioid Analysis

Postmortem Toxicology Workflow for Novel Synthetic Opioids General Workflow for the Analysis of U-series Opioids in Postmortem Casework cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Case_History Case History Review Sample_Collection Sample Collection (Blood, Urine, Tissues) Case_History->Sample_Collection Sample_Preparation Sample Preparation (e.g., SPE, LLE, PPT) Sample_Collection->Sample_Preparation Screening Initial Screening (e.g., Immunoassay, LC-TOF-MS) Sample_Preparation->Screening Confirmation Confirmation & Quantitation (LC-MS/MS) Screening->Confirmation Presumptive Positive Data_Review Data Review & Interpretation Confirmation->Data_Review Reporting Toxicology Report Generation Data_Review->Reporting

Caption: Postmortem toxicology workflow for novel synthetic opioids.

Detailed Methodologies

1. Sample Preparation: Solid Phase Extraction (SPE)

A common and effective method for extracting U-series opioids from complex biological matrices like blood involves solid-phase extraction.

  • Sample Pre-treatment: To 1 mL of whole blood, add an internal standard (e.g., U-47700-d6) and a buffer solution (e.g., phosphate (B84403) buffer, pH 6) to adjust the pH.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with methanol (B129727) followed by the buffer solution.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence includes deionized water, an acidic solution (e.g., dilute HCl), and a non-polar solvent (e.g., hexane).

  • Elution: Elute the analytes of interest with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Separation:

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium formate (B1220265) buffer) and an organic phase (e.g., methanol or acetonitrile) is employed to achieve separation from other drugs and endogenous matrix components.

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the target analyte and its internal standard. For U-51754, the protonated molecule [M+H]+ would be selected as the precursor ion, and characteristic fragment ions would be monitored as product ions.

Comparison with Alternatives

While LC-MS/MS is the gold standard for the quantitative analysis of novel synthetic opioids, other techniques have been used for screening purposes.

1. Immunoassays:

  • Principle: These are rapid screening tests that detect the presence of a class of drugs.

  • Advantages: High throughput and cost-effective for large-scale screening.

  • Limitations: Immunoassays for novel synthetic opioids are not widely available. Furthermore, they are prone to cross-reactivity with other structurally related compounds, leading to false-positive results. They lack the specificity required for confirmation and are not suitable for quantification.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: This technique separates volatile compounds before detection by mass spectrometry.

  • Advantages: Provides good chromatographic separation and structural information.

  • Limitations: Many novel synthetic opioids, including the U-series, are not sufficiently volatile and may require derivatization prior to analysis, which can be time-consuming and introduce variability. Thermal degradation of the analytes in the GC inlet can also be a concern.

3. High-Resolution Mass Spectrometry (e.g., LC-QTOF-MS):

  • Principle: Provides highly accurate mass measurements, enabling the identification of unknown compounds without the need for a reference standard.[3]

  • Advantages: Excellent for identifying novel or unexpected substances in postmortem cases.

  • Limitations: While it can be used for quantification, it is generally less sensitive than triple quadrupole MS/MS for targeted quantitative analysis. The instrumentation is also more expensive and complex to operate.

Signaling Pathways and Logical Relationships

The primary mechanism of action for U-series opioids is their agonist activity at the μ-opioid receptor, which is responsible for their analgesic and euphoric effects, as well as their life-threatening respiratory depression.

U_Series_Opioid_Signaling_Pathway Simplified Signaling Pathway of U-series Opioids U_Opioid U-series Opioid (e.g., U-51754) MOR μ-Opioid Receptor (MOR) U_Opioid->MOR Agonist Binding G_Protein Gi/o Protein Activation MOR->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC K_Channel GIRK Channel Activation G_Protein->K_Channel Ca_Channel Voltage-gated Ca2+ Channel Inhibition G_Protein->Ca_Channel cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition K_Efflux ↑ K+ Efflux K_Channel->K_Efflux K_Efflux->Neuronal_Inhibition Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Neuronal_Inhibition Analgesia Analgesia Neuronal_Inhibition->Analgesia Respiratory_Depression Respiratory Depression Neuronal_Inhibition->Respiratory_Depression

Caption: Simplified μ-opioid receptor signaling pathway.

References

Performance Verification of U-51754 Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical standard for U-51754 with relevant alternatives, focusing on performance verification. The information is intended to assist researchers and drug development professionals in selecting appropriate reference materials for their analytical needs. This guide includes a summary of quantitative data, detailed experimental protocols for verification, and a visualization of the relevant signaling pathway.

Performance Comparison of Analytical Standards

The selection of a suitable analytical standard is critical for achieving accurate and reproducible results in research and forensic analysis. This section compares the U-51754 analytical standard with its structural isomer, U-48800, and the more widely studied analog, U-47700. The data presented is based on information from certified reference material (CRM) providers and published literature.

FeatureU-51754U-47700U-48800
Purity Specification ≥98% (typical for reference standards)≥98%[1]Information not readily available; typically high for CRMs
Certified Reference Material (CRM) Availability Available as an analytical reference material.[2]Available as a CRM.[1][3]Available as a CRM.[4]
Molecular Formula C₁₇H₂₄Cl₂N₂OC₁₆H₂₂Cl₂N₂OC₁₇H₂₄Cl₂N₂O
Formula Weight 343.3 g/mol 329.3 g/mol [1]343.3 g/mol
Primary Pharmacological Activity Potent κ-opioid receptor (KOR) agonist.[5]Potent µ-opioid receptor (MOR) agonist.[6][7]Opioid agonist.[4]
Stability Data Long-term stability data not readily available in published literature. General practice suggests storage at -20°C.[2]Considered stable in plasma for 24h at +22°C, 72h at +4°C, and through 3 freeze/thaw cycles.[2] Unstable at 80 ng/mL after 252 days.[6]Stability data not readily available in published literature.
DEA Schedule (US) Schedule ISchedule I[1][8]Schedule I

Experimental Protocols for Verification

Accurate verification of analytical standards is paramount. The following are detailed methodologies for key experiments used in the characterization and quantification of U-51754 and its alternatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is suitable for the qualitative identification of U-51754.

  • Instrumentation: Agilent gas chromatograph with a mass selective detector (or equivalent).

  • Sample Preparation: Dissolve the analytical standard in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 25:1.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-550 amu.[9]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Expected Retention Time: Approximately 15.91 minutes for U-51754.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method is suitable for the quantification of U-51754 in biological matrices.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation (from blood):

    • To 1 mL of whole blood, add an internal standard (e.g., U-51754-d4).

    • Perform a solid-phase extraction (SPE) for purification and concentration.

    • Elute the analyte and evaporate the solvent.

    • Reconstitute the residue in the mobile phase for injection.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for U-51754 and the internal standard.

    • Collision Energy and other parameters: Optimize for the specific instrument and analyte.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For similar compounds like U-47700, validated methods have shown an analytical range of 1–1,250 ng/mL and a limit of detection of 1 ng/mL in urine.[10]

Signaling Pathway and Experimental Workflow

κ-Opioid Receptor (KOR) Signaling Pathway

U-51754 is a potent agonist of the κ-opioid receptor (KOR), a G-protein coupled receptor. Activation of KOR by an agonist like U-51754 initiates a signaling cascade that leads to various cellular responses.

KOR_Signaling_Pathway U51754 U-51754 (Agonist) KOR κ-Opioid Receptor (KOR) U51754->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates MAPK MAPK Pathway (e.g., p38) KOR->MAPK Activates (β-arrestin dependent) AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates (Gβγ) Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits (Gβγ) cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia, Dysphoria) cAMP->Cellular_Response K_efflux ↑ K+ Efflux GIRK->K_efflux K_efflux->Cellular_Response Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response MAPK->Cellular_Response

Caption: κ-Opioid Receptor (KOR) Signaling Pathway activated by U-51754.

General Experimental Workflow for Analytical Standard Verification

The following diagram illustrates a typical workflow for the verification of a new batch of an analytical standard like U-51754.

Verification_Workflow Start Receive New Batch of U-51754 Standard Qualitative Qualitative Analysis (e.g., GC-MS, NMR) Start->Qualitative Purity Purity Assessment (e.g., HPLC-UV, qNMR) Qualitative->Purity Quantitative Quantitative Analysis (e.g., LC-MS/MS) Purity->Quantitative Comparison Compare with Previous Batch or CRM Quantitative->Comparison Pass Batch Passes QC Comparison->Pass Meets Specs Fail Batch Fails QC (Investigate) Comparison->Fail Does Not Meet Specs

Caption: Experimental workflow for analytical standard verification.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for 3,4-Ethylenedioxy U-51754 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal.

This document provides crucial safety and logistical information for the proper disposal of 3,4-Ethylenedioxy U-51754 hydrochloride, an analytical reference standard structurally similar to known opioids.[1] Due to its potential toxicity and classification as a novel psychoactive substance, stringent adherence to established safety protocols is paramount to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Given the lack of specific toxicological data for this compound, it must be handled as a potent, hazardous substance. Personnel should always use appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a lab coat or gown, and safety glasses or a face shield.[2][3] All handling of the compound, especially when generating aerosols or dust, should be conducted within a certified chemical fume hood or a Class II Type B biosafety cabinet to prevent inhalation exposure.[2] An eyewash station should be readily accessible.[3]

In the event of a spill, the area should be immediately isolated. Spill kits containing absorbent materials, appropriate PPE, and waste disposal bags should be readily available.[4] Do not use dry sweeping to clean up powder spills.[2] Instead, gently cover the spill with an inert absorbent material and then carefully collect it into a sealable, labeled container for hazardous waste disposal.[5] Decontamination of the affected area should follow established laboratory procedures for potent compounds. For surfaces contaminated with similar opioid compounds like fentanyl, solutions containing peracetic acid, hydrogen peroxide, or acidified bleach have been shown to be effective.[3][6][7]

Disposal of this compound

Disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste.[7] It is imperative not to dispose of this compound down the drain or in regular trash.[5]

Quantitative Disposal Data Summary

Due to the novelty of this compound, specific quantitative disposal parameters (e.g., concentration limits for neutralization) are not publicly available. The following table summarizes the qualitative guidelines derived from protocols for similar hazardous and investigational drugs.

ParameterGuidelineCitation
Waste Classification Hazardous Pharmaceutical Waste. May be subject to RCRA (Resource Conservation and Recovery Act) regulations depending on institutional and local assessment.[7][8]
Primary Disposal Method Incineration via a licensed hazardous waste management facility.[5][9]
On-site Treatment Chemical neutralization is generally not recommended without a validated protocol for this specific compound. Contact your institution's Environmental Health & Safety (EHS) office.[8]
Container Requirements Use DOT-approved, sealed, and clearly labeled hazardous waste containers.[8]
Contaminated Materials All contaminated items (e.g., vials, syringes, PPE, absorbent materials) must be disposed of as hazardous waste.[2][3]

Experimental Protocol: Step-by-Step Disposal Procedure

The following is a generalized protocol for the disposal of this compound and associated waste. This procedure should be adapted to comply with your institution's specific policies.

  • Segregation of Waste:

    • Collect all materials that have come into direct contact with this compound. This includes unused or expired neat compound, solutions, empty vials, contaminated syringes, needles, pipette tips, gloves, gowns, and bench paper.

    • Sharps (needles, syringes) should be placed in a designated, puncture-resistant sharps container rated for hazardous chemical waste.[2][3]

    • Non-sharp items (vials, gloves, etc.) should be placed in a dedicated, leak-proof hazardous waste container with a secure lid.[9]

  • Waste Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and list the chemical contents, including "this compound."

    • Include the date the waste was first added to the container and the responsible Principal Investigator's name and contact information.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a secure, designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general traffic. For controlled substances, storage must be in a locked cabinet or safe.[10]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8][11]

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a certified hazardous waste vendor.[8][9]

  • Documentation:

    • Maintain a detailed log of all disposals, including the date, quantity of the compound, and when it was picked up by EHS.

    • Retain any certificates of destruction provided by the waste management vendor for a minimum of three years.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Waste Generation & Segregation cluster_contain Containment cluster_manage Management & Final Disposition start Unused Compound or Contaminated Material sharps Sharps (Needles, etc.) start->sharps Is it sharp? non_sharps Non-Sharps (Vials, PPE) start->non_sharps Is it non-sharp? sharps_container Place in Puncture-Resistant Hazardous Sharps Container sharps->sharps_container waste_container Place in Lined, Leak-Proof Hazardous Waste Container non_sharps->waste_container label_waste Label Container with 'Hazardous Waste' & Contents sharps_container->label_waste waste_container->label_waste store_waste Store in Secure Satellite Accumulation Area label_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs incineration Disposal via Incineration by Licensed Vendor contact_ehs->incineration document Log Disposal & Retain Certificate of Destruction incineration->document

Caption: Disposal workflow for 3,4-Ethylenedioxy U-51754 HCl.

References

Essential Safety and Operational Guidance for Handling 3,4-Ethylenedioxy U-51754 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 3,4-Ethylenedioxy U-51754 hydrochloride, an analytical reference standard that is structurally similar to known opioids.[1][2] Due to its similarity to potent opioids, this compound should be handled with extreme caution to prevent occupational exposure. The primary hazards are respiratory, from inhalation of aerosolized powders, and dermal contact.[3]

Personal Protective Equipment (PPE)

A thorough risk assessment is imperative to determine the appropriate level of personal protective equipment.[3][4] The required PPE will depend on the specific procedures being performed and the potential for exposure. The following table summarizes recommended PPE based on varying risk levels, adapted from guidelines for handling potent synthetic opioids.

Exposure Risk Level Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Minimal Risk (e.g., handling sealed containers, no visible product)N95 respirator recommendedNitrile gloves (single pair)Safety glassesStandard lab coat
Moderate Risk (e.g., weighing, preparing solutions in a ventilated enclosure)N100, R100, or P100 disposable filtering facepiece respirator or higherDouble-layered nitrile glovesChemical safety goggles or face shieldDisposable coveralls or gown with long sleeves
High Risk (e.g., potential for significant aerosolization, cleaning spills)Self-contained breathing apparatus (SCBA) or supplied-air respiratorHeavy-duty nitrile or butyl rubber glovesFull-face respirator or face shield with gogglesEncapsulating suit (e.g., certified to NFPA 1994 or 1991)[4]

Note: All respirators must be used within a comprehensive respiratory protection program in accordance with OSHA standards, including medical clearance, training, and fit-testing.[5] It is essential to have a personal protective equipment program in place.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage in a designated and well-ventilated area.

  • Store the compound in its original, tightly sealed container in a secure, locked, and well-ventilated location.[6][7]

  • The recommended storage temperature should be confirmed with the supplier; some related compounds require storage at -20°C.[8]

  • Maintain an accurate inventory of the compound.

2. Preparation and Handling:

  • All handling of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation risk.[6]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If equipment is to be reused, decontaminate it thoroughly after use.

  • When preparing solutions, add the solvent to the solid slowly to avoid aerosolization.

  • Avoid any actions that could generate dust, such as scraping or vigorous shaking of the powder.[3]

3. Decontamination and Emergency Procedures:

  • In case of skin contact, immediately wash the affected area with soap and water.[5][9] Do not use hand sanitizers or bleach, as they may increase skin absorption.[9]

  • If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

  • For spills, evacuate the area and prevent entry. For small spills, use an absorbent material and decontaminate the area. For large spills, contact your institution's environmental health and safety department.

  • Have an opioid overdose reversal agent, such as naloxone, readily available and ensure personnel are trained in its administration.

Disposal Plan

  • All waste materials, including contaminated PPE, disposable equipment, and excess compound, must be treated as hazardous waste.

  • Dispose of waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.

Visual Workflow for Safe Handling

SafeHandlingWorkflow Start Start: Receive Compound Inspect Inspect Container in Ventilated Area Start->Inspect Store Store in Secure, Locked Location Inspect->Store Prep Prepare for Handling: Don Appropriate PPE Store->Prep Before Use Handle Handle Compound in Ventilated Enclosure Prep->Handle Decon Decontaminate Equipment and Work Area Handle->Decon Doff Doff PPE Correctly Decon->Doff Waste Segregate and Package Hazardous Waste Doff->Waste Dispose Dispose of Waste per Institutional Guidelines Waste->Dispose End End Dispose->End

References

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